molecular formula C5H3FIN B064536 5-Fluoro-2-iodopyridine CAS No. 159870-80-1

5-Fluoro-2-iodopyridine

Cat. No.: B064536
CAS No.: 159870-80-1
M. Wt: 222.99 g/mol
InChI Key: SKKQNFJMWPLVDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-iodopyridine is a highly versatile and valuable halogenated pyridine derivative designed for advanced synthetic chemistry and drug discovery research. Its core value lies in the synergistic combination of a fluorine substituent, which can significantly alter a molecule's electronic properties, metabolic stability, and bioavailability, with a highly reactive iodine atom at the ortho position. This specific arrangement makes it an exceptional electrophilic coupling partner in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions. Researchers primarily utilize this compound as a key synthetic intermediate in the construction of complex heterocyclic scaffolds found in active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. The iodine atom undergoes facile oxidative addition with palladium catalysts, enabling the efficient introduction of the 5-fluoropyridin-2-yl moiety into larger molecular architectures. This is particularly crucial in medicinal chemistry for creating targeted compound libraries and optimizing lead structures, especially for kinase inhibitors and central nervous system (CNS) active agents where the fluoropyridine motif is prevalent. For Research Use Only. Not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FIN/c6-4-1-2-5(7)8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKQNFJMWPLVDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628606
Record name 5-Fluoro-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159870-80-1
Record name 5-Fluoro-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-iodopyridine: A Cornerstone Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to not only understand the properties of a chemical entity but to appreciate its strategic value in complex synthetic campaigns. 5-Fluoro-2-iodopyridine is a quintessential example of a modern heterocyclic building block, whose utility far surpasses its simple structure. This guide provides an in-depth analysis of its chemical properties, structure, synthesis, and critical applications, particularly for researchers and professionals in drug development and materials science. The presence of both a fluorine and an iodine atom on the pyridine scaffold creates a molecule with uniquely tunable reactivity, making it an invaluable intermediate.[1][2]

Core Physicochemical and Structural Properties

This compound is a pale yellow solid at room temperature.[3] Its structure is defined by a pyridine ring substituted at the 2-position with a highly effective leaving group (iodine) for cross-coupling reactions and at the 5-position with a fluorine atom, which imparts significant electronic modifications to the ring.[1][2] This fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding affinity of the final active pharmaceutical ingredient (API).[4][5]

Table 1: Key Physicochemical Data for this compound
PropertyValueSource(s)
CAS Number 159870-80-1[3][6]
Molecular Formula C₅H₃FIN[3][6]
Molecular Weight 222.99 g/mol [6][7]
Appearance Pale yellow solid[3]
Melting Point 33-37 °C[7][8]
Boiling Point 223.8 °C at 760 mmHg (Predicted)[8]
Density 2.047 g/cm³ (Predicted)[8]
pKa -0.58 ± 0.10 (Predicted)[3]
Structural Identifiers
  • IUPAC Name: this compound[6]

  • SMILES: C1=CC(=NC=C1F)I[6]

  • InChI: InChI=1S/C5H3FIN/c6-4-1-2-5(7)8-3-4/h1-3H[6]

  • InChIKey: SKKQNFJMWPLVDB-UHFFFAOYSA-N[6]

Synthesis of this compound

A robust and scalable synthesis is critical for any building block intended for drug development. While multiple synthetic routes exist, a common and reliable pathway proceeds from 2-Bromo-5-fluoropyridine. This approach leverages a halogen exchange reaction, a fundamental transformation in heterocyclic chemistry.

Synthetic Workflow Diagram

G A 2-Bromo-5-fluoropyridine B Halogen Exchange Reaction A->B  NaI, CuI (cat.),  N,N-dimethyl-ethylenediamine,  Toluene, Reflux C This compound B->C D Purification (e.g., Crystallization, Chromatography) C->D E Final Product D->E

Caption: General workflow for synthesizing this compound.

Step-by-Step Synthesis Protocol from 2-Bromo-5-fluoropyridine

This protocol describes a copper-catalyzed Finkelstein-type reaction. The choice of a copper catalyst is crucial as it facilitates the otherwise difficult nucleophilic aromatic substitution of bromide for iodide on an electron-rich pyridine ring. The diamine ligand serves to stabilize the copper(I) catalytic species and enhance its reactivity.

  • Inert Atmosphere: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-5-fluoropyridine (1.0 equiv). The entire apparatus must be under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the catalyst.

  • Reagent Addition: Add sodium iodide (NaI, ~1.5 equiv), copper(I) iodide (CuI, ~0.1 equiv), and N,N'-dimethylethylenediamine (~0.2 equiv).

  • Solvent: Add anhydrous toluene as the solvent. The choice of a high-boiling, non-polar solvent like toluene is ideal for achieving the necessary reflux temperature.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to confirm the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with aqueous ammonia to remove the copper catalyst, followed by a wash with saturated sodium thiosulfate to remove any remaining iodine. Finally, wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified, typically by silica gel column chromatography, to yield pure this compound.[9]

Chemical Reactivity and Strategic Applications in Drug Discovery

The true value of this compound lies in its differential reactivity. The C-I bond at the 2-position is significantly more labile than the C-F bond, making it the primary site for synthetic modification. This allows for the strategic introduction of molecular complexity via palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry.[1][4]

Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the pyridine ring, further enhanced by the electronegative fluorine atom, makes the 2-position highly susceptible to oxidative addition by a Palladium(0) catalyst, the rate-determining step in many cross-coupling cycles.[10][11]

G sub This compound suzuki Suzuki Coupling + R-B(OH)₂ sub->suzuki Pd Catalyst, Base sono Sonogashira Coupling + R-C≡C-H sub->sono Pd Catalyst, CuI, Base prod_suzuki 5-Fluoro-2-arylpyridine suzuki->prod_suzuki Forms C(sp²)-C(sp²) bond prod_sono 5-Fluoro-2-alkynylpyridine sono->prod_sono Forms C(sp²)-C(sp) bond

Caption: Key cross-coupling reactions utilizing this compound.

A. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is an exceptionally powerful method for forming a bond between an sp² carbon (from the pyridine) and an sp carbon (from a terminal alkyne).[12][13] This reaction is invaluable for synthesizing precursors to a wide range of heterocyclic systems and for creating rigid linkers in drug molecules.[14][15]

General Protocol for Sonogashira Coupling:

  • Under an inert atmosphere, dissolve this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv), and copper(I) iodide (CuI, 0.04-0.10 equiv) in an anhydrous solvent such as THF or DMF.[12]

  • Add an amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which acts as both a base and a solvent.[12]

  • Add the terminal alkyne (1.1-1.5 equiv) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-65 °C) until completion.[12]

  • Perform a standard aqueous work-up and purify the product by column chromatography.

B. Suzuki-Miyaura Coupling: Building Biaryl Structures

The Suzuki reaction is arguably one of the most widely used C-C bond-forming reactions, coupling an organohalide with an organoboron species.[11][16] Using this compound allows for the facile synthesis of 2-arylpyridines, a common scaffold in pharmaceuticals.[4]

General Protocol for Suzuki-Miyaura Coupling:

  • In an inert atmosphere, combine this compound (1.0 equiv), an arylboronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).[10][17]

  • Add a solvent system, often a mixture like dioxane/water or toluene/ethanol/water. The presence of water is often crucial for the transmetalation step.[11]

  • Heat the mixture (typically 80-100 °C) until the starting material is consumed.

  • After cooling, perform an extractive work-up to remove the inorganic salts and catalyst residues.

  • Purify the target compound via crystallization or chromatography.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is classified as an irritant and is harmful if swallowed.[7][18] Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE), is mandatory.

Table 2: GHS Hazard and Precautionary Statements
GHS InformationCodesDescription
Pictogram GHS07Exclamation Mark
Signal Word Warning[7][19]
Hazard Statements H302H315H317H319H335Harmful if swallowed.[7]Causes skin irritation.[7][19]May cause an allergic skin reaction.[7][18]Causes serious eye irritation.[7][19]May cause respiratory irritation.[7][18]
Precautionary Statements P261P280P301+P312P302+P352P305+P351+P338Avoid breathing dust.[7][20]Wear protective gloves/eye protection.[20]IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[7]IF ON SKIN: Wash with plenty of water.[7][19]IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][19]
  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing.[18][20]

  • Storage: Store in a tightly closed container in a cool, dry place, protected from light.[19][20][21]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18][22]

Conclusion

This compound is a strategically vital building block for chemical synthesis. Its value is derived from the orthogonal reactivity of its two halogen substituents. The iodine atom serves as a robust handle for introducing molecular complexity through reliable and versatile cross-coupling reactions, while the fluorine atom provides a means to fine-tune the physicochemical and pharmacological properties of the final molecule. For scientists engaged in the design and synthesis of novel pharmaceuticals, agrochemicals, and functional materials, a thorough understanding of this compound's properties and reactivity is not just beneficial—it is essential for innovation.[1][2]

References

A Senior Application Scientist's Guide to the Synthesis of 5-Fluoro-2-iodopyridine from 2-amino-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Fluoro-2-iodopyridine is a critical heterocyclic building block, particularly valued in medicinal chemistry and radiopharmaceutical development for its versatile reactivity.[1] This guide provides an in-depth, field-proven protocol for the synthesis of this compound starting from 2-amino-5-fluoropyridine. The core of this transformation is a Sandmeyer-type diazotization-iodination reaction. We will delve into the mechanistic underpinnings, provide a detailed, step-by-step experimental procedure, discuss critical process parameters for optimization and troubleshooting, and outline methods for product characterization and safety. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for preparing this key intermediate.

Reaction Overview and Mechanism

The conversion of a primary aromatic amine, such as 2-amino-5-fluoropyridine, into an aryl iodide is a classic and robust transformation in organic synthesis.[2][3][4] The process occurs in two main stages:

  • Diazotization: The primary amino group (-NH₂) is converted into a diazonium salt (-N₂⁺) by reaction with nitrous acid (HNO₂). Nitrous acid is unstable and is therefore generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., sulfuric acid) at low temperatures.[4][5][6]

  • Iodination: The resulting diazonium salt is then treated with an iodide source, typically potassium iodide (KI), to displace the diazonium group, which is released as nitrogen gas (N₂), a thermodynamically highly favorable process.[2][5]

Unlike other Sandmeyer reactions that often require a copper(I) catalyst, iodination can proceed without a catalyst due to the high nucleophilicity of the iodide ion.[2][3][5]

Mechanism of Diazotization: The reaction begins with the protonation of nitrous acid by the strong mineral acid to form the nitrosonium ion (NO⁺), a potent electrophile.[6][7][8] The amine's nitrogen atom then attacks the nitrosonium ion, leading to a cascade of proton transfers and dehydration to yield the final aryl diazonium ion.[6][7]

G B B D D

Critical Insight: Pyridine-2-diazonium salts are known to be particularly unstable due to the proximity of the diazo group to the ring's nitrogen atom, which can delocalize the positive charge and facilitate decomposition.[9][10] Therefore, maintaining a low temperature (0-5 °C) during the diazotization step is absolutely critical to prevent premature decomposition and the formation of unwanted byproducts, such as 5-fluoro-2-pyridone.[11][12][13]

Reagents, Solvents, and Equipment

A successful synthesis relies on the quality of the starting materials and the suitability of the equipment.

Reagent and Solvent Data
Reagent/SolventFormulaMW ( g/mol )RolePurity/Grade
2-Amino-5-fluoropyridineC₅H₅FN₂112.11Starting Material>98%
Sodium NitriteNaNO₂69.00Diazotizing Agent>97%, ACS Reagent
Sulfuric AcidH₂SO₄98.08Acid Catalyst95-98%, Reagent Grade
Potassium IodideKI166.00Iodide Source>99%, ACS Reagent
DichloromethaneCH₂Cl₂84.93Extraction SolventACS Grade
Sodium ThiosulfateNa₂S₂O₃158.11Quenching AgentAnhydrous, >98%
Sodium BicarbonateNaHCO₃84.01Neutralizing AgentSaturated Solution
Magnesium SulfateMgSO₄120.37Drying AgentAnhydrous
Deionized WaterH₂O18.02Solvent-
Equipment
  • Three-neck round-bottom flask (appropriately sized for the scale)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Low-temperature thermometer (-20 to 100 °C)

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Equipment for purification (e.g., flash chromatography system)

Detailed Experimental Protocol

This protocol is designed for a laboratory scale and can be adjusted as needed. All operations should be conducted in a well-ventilated fume hood.

G start Start setup Reaction Setup: - Dissolve 2-amino-5-fluoropyridine in H₂SO₄/H₂O - Cool to 0-5 °C start->setup diazotization Diazotization: - Add NaNO₂ solution dropwise - Maintain T < 5 °C - Stir for 30-60 min setup->diazotization iodination Iodination: - Add KI solution dropwise - Allow to warm to RT - Stir for 1-2 hours diazotization->iodination workup Work-up: - Quench with Na₂S₂O₃ - Neutralize with NaHCO₃ - Extract with CH₂Cl₂ iodination->workup purification Purification: - Dry organic layer (MgSO₄) - Concentrate in vacuo - Purify via column chromatography workup->purification analysis Analysis: - Characterize product (NMR, GC-MS) - Determine yield and purity purification->analysis end_node End analysis->end_node

Step 1: Diazotization
  • Preparation: In a three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, prepare a solution of concentrated sulfuric acid in deionized water. Expert Tip: Always add acid to water slowly while cooling in an ice bath to manage the exothermic reaction.

  • Dissolution: To the cooled acid solution, add 2-amino-5-fluoropyridine portion-wise, ensuring the temperature does not exceed 20 °C. Stir until a clear, homogeneous solution is obtained.

  • Cooling: Immerse the flask in an ice-salt bath and cool the reaction mixture to between 0 and 5 °C. It is crucial to maintain this temperature range throughout the addition of sodium nitrite.

  • Nitrite Addition: Separately, prepare a solution of sodium nitrite in deionized water. Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred amine solution. The rate of addition should be carefully controlled to keep the internal temperature below 5 °C.

    • Visual Cue: A slight color change and potentially minor gas evolution may be observed.

  • Stirring: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure the complete formation of the diazonium salt.

Step 2: Iodination
  • Iodide Addition: Prepare a solution of potassium iodide in deionized water. Add this solution dropwise to the cold diazonium salt solution.

    • Field Insight: Vigorous evolution of nitrogen gas will occur. The addition rate must be controlled to prevent excessive foaming and a rapid temperature increase.

  • Warming: Once the KI addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Completion: Continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion. The mixture will typically turn dark brown or black due to the formation of iodine (I₂) as a byproduct.

Step 3: Work-up and Isolation
  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color of excess iodine disappears, resulting in a lighter-colored slurry.

  • Neutralization: Carefully neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Be cautious, as significant CO₂ evolution will occur.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

Step 4: Purification

The crude product, typically an off-white to yellow solid, can be purified by silica gel column chromatography.[14]

  • Eluent System: A gradient of ethyl acetate in heptane or hexane is commonly effective.

  • Monitoring: The progress of the chromatography can be monitored by Thin Layer Chromatography (TLC).

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

PropertyExpected Value
Appearance Off-white to yellow solid[14]
Molecular Formula C₅H₃FIN[14][15][16]
Molecular Weight 222.99 g/mol [14][15][16]
Melting Point 33-37 °C[14]
¹H NMR Spectrum consistent with the structure[14][17]
Purity (GC) >98% is achievable[18]

Safety Precautions and Troubleshooting

5.1. Safety:

  • Sodium Nitrite (NaNO₂): Toxic if swallowed and a strong oxidizer.[19][20][21] It may intensify fire and can cause methemoglobinemia, which reduces the blood's ability to carry oxygen.[20][22][23] Avoid contact with skin and eyes, and prevent dust inhalation.[20] Keep away from combustible materials and acids.[20][22]

  • Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses/face shield.

  • Diazonium Salts: While used in solution, isolated diazonium salts can be explosive when dry.[13] Avoid any attempt to isolate the diazonium salt intermediate.

  • Nitrogen Gas Evolution: The iodination step releases a large volume of N₂ gas. Ensure the reaction is performed in an open or well-vented system (e.g., not a sealed vessel) to avoid pressure buildup.

5.2. Troubleshooting:

IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete diazotization. 2. Diazonium salt decomposed. 3. Incomplete iodination.1. Ensure stoichiometric amount of NaNO₂ is used. 2. Strictly maintain temperature below 5 °C during diazotization. 3. Allow sufficient reaction time after KI addition.
Dark, Tarry Crude Product 1. Reaction temperature was too high. 2. Side reactions (e.g., azo coupling, polymerization).[9]1. Improve temperature control with a more efficient cooling bath. 2. Ensure slow, controlled addition of reagents. A more thorough purification may be required.
Product Contaminated with Starting Material Incomplete reaction.Increase stirring time during diazotization and/or iodination steps. Confirm consumption of starting material by TLC before work-up.
Difficulty in Neutralization (Excessive Foaming) Adding base too quickly to a highly acidic solution.Add the neutralizing agent (NaHCO₃) slowly and in small portions, with vigorous stirring and adequate cooling.

Conclusion

The synthesis of this compound from 2-amino-5-fluoropyridine via a Sandmeyer-type reaction is a robust and reliable method. The success of this procedure hinges on meticulous control of the reaction temperature during the formation of the unstable diazonium salt intermediate. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can confidently and efficiently produce this valuable chemical intermediate for applications in drug discovery and beyond.

References

5-Fluoro-2-iodopyridine: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth overview of 5-Fluoro-2-iodopyridine (CAS No. 159870-80-1), a key building block in modern medicinal chemistry and drug discovery. The document covers its fundamental physicochemical properties, synthesis, and reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective utilization in the synthesis of complex molecular architectures and biologically active compounds.

Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and pharmacokinetic profile. The pyridine scaffold, a ubiquitous motif in a vast number of pharmaceuticals, when functionalized with both a fluorine and an iodine atom, becomes a particularly versatile and powerful synthetic intermediate. This compound stands out as a prime example of such a scaffold, offering two distinct and orthogonally reactive sites. The iodine atom at the 2-position is predisposed to participate in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the facile introduction of diverse carbon-based substituents. Concurrently, the fluorine atom at the 5-position can modulate the electronic properties of the pyridine ring and serve as a potential site for nucleophilic aromatic substitution or as a metabolically stable isostere for a hydrogen atom. This dual functionality makes this compound a highly sought-after building block for the synthesis of novel therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 159870-80-1[1][2]
Molecular Formula C₅H₃FIN[2][3]
Molecular Weight 222.99 g/mol [3]
Appearance Yellow powder or solid[1]
Melting Point 83-85 °C[1]
pKa (Predicted) -0.58 ± 0.10[1]
XLogP3 1.6[2][3]

Note: Some physical properties, such as boiling point and solubility, are not consistently reported across publicly available sources and should be determined empirically for specific applications.

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. One common laboratory-scale preparation involves the diazotization of 2-amino-5-fluoropyridine followed by a Sandmeyer-type reaction with an iodide source. Another accessible method is the halogen exchange reaction from a more readily available precursor, such as 2-bromo-5-fluoropyridine. The choice of synthetic route often depends on the availability of starting materials, scale of the reaction, and desired purity.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_synthesis Synthetic Pathway start Starting Material: 2-Amino-5-fluoropyridine diazotization Diazotization (e.g., NaNO₂, H₂SO₄) start->diazotization Step 1 sandmeyer Iodination (e.g., KI) diazotization->sandmeyer Step 2 product This compound sandmeyer->product

Caption: A generalized workflow for the synthesis of this compound from 2-amino-5-fluoropyridine.

Experimental Protocol: Synthesis from 2-Amino-5-fluoropyridine (Illustrative)

This protocol is an illustrative example based on established chemical principles for the synthesis of iodoarenes from anilines. Researchers should consult the primary literature and perform appropriate safety assessments before conducting any experiment.

Materials:

  • 2-Amino-5-fluoropyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Diethyl Ether (or other suitable organic solvent)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, ice bath, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Diazonium Salt Formation: In a round-bottom flask cooled in an ice bath, dissolve 2-amino-5-fluoropyridine in a mixture of concentrated sulfuric acid and water. Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. Nitrogen gas evolution should be observed. Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, 10% sodium thiosulfate solution (to remove any residual iodine), and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Reactivity and Applications in Cross-Coupling Reactions

The C-I bond in this compound is the primary site of reactivity for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom can influence the rate of oxidative addition to the palladium(0) catalyst, often making this substrate highly reactive.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl, heteroaryl, and vinyl groups at the 2-position of the pyridine ring.

Suzuki_Coupling Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product R1X This compound (R¹-X) R1X->OxAdd R2B Boronic Acid/Ester (R²-B(OR)₂) R2B->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This is a representative protocol and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Schlenk tube or microwave vial, magnetic stirrer, inert atmosphere (N₂ or Ar).

Procedure:

  • To a Schlenk tube or microwave vial, add this compound, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert atmosphere (nitrogen or argon) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted-5-fluoropyridine.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of arylalkynes, which are important structural motifs in many biologically active molecules and materials. This compound readily participates in Sonogashira couplings.

Sonogashira_Coupling Key Steps in Sonogashira Coupling cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle Pd0 Pd(0)L₂ OxAdd_Pd Oxidative Addition of R¹-X Pd0->OxAdd_Pd PdII_R1 R¹-Pd(II)L₂-X OxAdd_Pd->PdII_R1 Transmetal_Pd Transmetalation PdII_R1->Transmetal_Pd PdII_Alkyne R¹-Pd(II)L₂-C≡CR² Transmetal_Pd->PdII_Alkyne RedElim_Pd Reductive Elimination PdII_Alkyne->RedElim_Pd RedElim_Pd->Pd0 Product_Son R¹-C≡CR² RedElim_Pd->Product_Son CuX CuX Alkyne_React Reaction with Terminal Alkyne CuX->Alkyne_React Cu_Alkyne Cu-C≡CR² Alkyne_React->Cu_Alkyne Cu_Alkyne->Transmetal_Pd Transfers alkyne to Palladium R1X This compound (R¹-X) R1X->OxAdd_Pd Terminal_Alkyne Terminal Alkyne (H-C≡CR²) Terminal_Alkyne->Alkyne_React Base_Son Amine Base Base_Son->Alkyne_React

Caption: A simplified representation of the interconnected catalytic cycles in a traditional Sonogashira coupling.

This is a representative protocol and may require optimization for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylethylamine, 2-3 equivalents, also serves as solvent)

  • Co-solvent (e.g., THF, DMF, if necessary)

  • Schlenk tube or round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar).

Procedure:

  • To a Schlenk tube or round-bottom flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add the degassed amine base (and co-solvent, if used) via syringe, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating (typically 25-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the amine salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-fluoro-2-(alkynyl)pyridine.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. Based on available safety data for similar compounds, it may be harmful if swallowed, inhaled, or in contact with skin.[1] Always consult the material safety data sheet (MSDS) from the supplier before use. Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Its dual functionality, with a fluorine atom for modulating physicochemical properties and an iodine atom for facile cross-coupling reactions, provides a powerful platform for the rapid generation of diverse chemical libraries. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate its effective application in the laboratory, empowering researchers to leverage its unique reactivity in the pursuit of novel and impactful chemical entities.

References

A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Fluoro-2-iodopyridine is a key heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular scaffolds for drug development and radiolabeled compounds for Positron Emission Tomography (PET).[1] Its utility stems from the distinct reactivity of its two halogen substituents, which allows for sequential, site-selective modifications. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols and interpretive insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structure of this compound presents a unique set of spectroscopic signatures. The pyridine ring contains three distinct protons, whose chemical environments are influenced by the electronegative fluorine, the bulky and less electronegative iodine, and the ring nitrogen. This arrangement leads to a well-resolved and informative NMR spectrum.

Atom Numbering for Spectroscopic Assignment:

(Note: Standard IUPAC numbering is used for clarity in spectral assignments.)

This guide will systematically dissect the data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry to build a comprehensive analytical profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. The analysis involves ¹H, ¹³C, and ¹⁹F nuclei, each providing complementary information.

¹H NMR Analysis

The proton NMR spectrum displays three distinct signals corresponding to the protons at the C-3, C-4, and C-6 positions of the pyridine ring. The chemical shifts and coupling patterns are highly diagnostic.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-68.25d³J(H-F) = 2.9
H-47.55ddd³J(H-H) = 8.6, ⁴J(H-F) = 7.5, ⁴J(H-H) = 2.5
H-37.30dd³J(H-H) = 8.6, ³J(H-F) = 2.9

Note: Data is compiled and interpreted from typical spectra of halopyridines. Exact values may vary slightly based on experimental conditions.

Interpretation:

  • H-6 (8.25 ppm): This proton is adjacent to the nitrogen atom, which deshields it significantly, causing it to appear at the lowest field. It appears as a doublet due to coupling with the fluorine atom four bonds away (⁴J).

  • H-4 (7.55 ppm): This proton is coupled to H-3 (ortho-coupling, ³J), H-6 (meta-coupling, ⁴J), and the fluorine at C-5 (meta-coupling, ⁴J), resulting in a doublet of doublet of doublets.

  • H-3 (7.30 ppm): This proton is coupled to H-4 (ortho-coupling, ³J) and the fluorine atom (ortho-coupling, ³J), appearing as a doublet of doublets.

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum shows five distinct signals for the five carbon atoms in the pyridine ring. The carbon attached to iodine is typically observed at a very high field (low ppm) due to the heavy atom effect, while the carbon attached to fluorine shows a large one-bond C-F coupling constant.

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Carbon PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (¹JCF, Hz)
C-5159.0d~240
C-6152.0dsmall ²JCF
C-4135.0dsmall ²JCF
C-3125.0dsmall ³JCF
C-295.0s-

Note: Data is predicted based on known substituent effects on pyridine and may vary.

Interpretation:

  • C-2 (95.0 ppm): The direct attachment to iodine causes a significant upfield shift (to a lower ppm value), a phenomenon known as the "heavy atom effect." This is a highly characteristic signal for iodinated carbons.[2]

  • C-5 (159.0 ppm): This carbon is directly bonded to the highly electronegative fluorine atom, causing it to be significantly deshielded and appear at a low field. The signal is split into a doublet by a large one-bond coupling constant (¹JCF) of approximately 240 Hz.

  • Other Carbons (C-3, C-4, C-6): These carbons appear at intermediate chemical shifts and exhibit smaller couplings to the fluorine atom over two or three bonds (²JCF, ³JCF).

¹⁹F NMR Analysis

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[3][4] For this compound, it provides a single, clean signal.

Interpretation: The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom at C-5. This signal will be split by couplings to the adjacent protons, primarily H-4 and H-6. The chemical shift for an aromatic fluorine is typically in the range of -100 to -140 ppm relative to CFCl₃.[5] The precise shift is sensitive to the electronic environment, making it a valuable probe for studying intermolecular interactions.[3]

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality NMR data for small molecules like this compound.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.[6][7]

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[8]

    • Ensure the solid is completely dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7]

    • The final sample height in the tube should be approximately 4-5 cm to ensure optimal shimming.[6][7]

  • Instrument Setup (for a 500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

    • Optimize the magnetic field homogeneity by shimming on the locked signal. A sharp, symmetrical lock signal is crucial for high-resolution spectra.

    • Tune and match the respective probes (¹H, ¹³C, ¹⁹F) to the sample.

  • Data Acquisition Parameters:

    • ¹H NMR:

      • Pulse Program: Standard single pulse (e.g., zg30).

      • Spectral Width: ~16 ppm.

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay (d1): 1-2 seconds.

      • Number of Scans: 8-16.

    • ¹³C{¹H} NMR:

      • Pulse Program: Standard proton-decoupled single pulse (e.g., zgpg30).

      • Spectral Width: ~240 ppm.

      • Acquisition Time: ~1 second.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024 or more, depending on concentration.

    • ¹⁹F NMR:

      • Pulse Program: Standard single pulse (e.g., zg30).

      • Spectral Width: ~200 ppm.

      • Reference: Set reference frequency using a known standard (e.g., CFCl₃).

      • Number of Scans: 16-64.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

    • Integrate the signals in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a functional group "fingerprint."[9] For this compound, key absorptions relate to the aromatic ring and the C-F bond.

Table 3: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100–3000Aromatic C-H StretchMedium
1600–1450Aromatic C=C & C=N StretchStrong
1250–1200Aromatic C-F StretchStrong
~850C-H Out-of-Plane BendingStrong
600-500C-I StretchMedium

Interpretation:

  • Aromatic C=C & C=N Stretching (1600–1450 cm⁻¹): The spectrum will show several sharp bands in this region, which are characteristic of the pyridine ring vibrations. The exact positions are sensitive to the substituents on the ring.[10]

  • Aromatic C-F Stretch (1250–1200 cm⁻¹): A strong, characteristic absorption due to the stretching of the carbon-fluorine bond is expected in this region. This is a highly reliable indicator for the presence of an aryl fluoride.

  • C-I Stretch (600-500 cm⁻¹): The carbon-iodine bond vibration appears at a much lower frequency due to the heavy mass of the iodine atom.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern IR sampling technique that requires minimal to no sample preparation, making it ideal for solid or liquid samples.[11][12][13]

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[14][15] Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

    • Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Lower the ATR press and apply firm, consistent pressure to ensure good contact between the sample and the crystal. Good contact is critical as the IR beam's evanescent wave only penetrates a few micrometers into the sample.[13][15]

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • If necessary, apply an ATR correction algorithm to make the spectrum appear more like a traditional transmission spectrum.[11]

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Interpretation of the Mass Spectrum:

  • Molecular Ion (M⁺): The molecular formula of this compound is C₅H₃FIN, with a monoisotopic mass of approximately 222.93 Da.[16] The mass spectrum will show a prominent molecular ion peak at m/z ≈ 223.

  • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic halogen isotope patterns like those for chlorine or bromine will be observed.[17][18][19] A small M+1 peak will be present due to the natural abundance of ¹³C.

  • Key Fragmentation: The C-I bond is the weakest bond in the molecule and is prone to cleavage.[18][19]

    • Loss of Iodine ([M-I]⁺): A very common fragmentation pathway is the loss of an iodine radical (·I), leading to a fragment ion at m/z ≈ 96 (C₅H₃FN⁺).

    • Iodide Ion ([I]⁺): A peak at m/z = 127 corresponding to the iodide cation is also highly characteristic of iodine-containing compounds.[17]

Experimental Protocol for MS Data Acquisition (EI-MS)

Electron Ionization (EI) is a common technique for analyzing small, volatile organic molecules.

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via a gas chromatograph (GC-MS) for volatile samples.

    • For direct insertion, place a microgram-level quantity of the solid into a capillary tube and insert it into the probe.

  • Ionization:

    • Heat the probe to volatilize the sample into the ion source.

    • Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).

  • Mass Analysis:

    • Accelerate the generated ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions strike a detector, which generates a signal proportional to the number of ions.

    • The instrument software plots the signal intensity versus the m/z value to generate the mass spectrum.

Workflow and Data Integration

The characterization of a compound like this compound is a holistic process. Each spectroscopic technique provides a piece of the puzzle, and their combined interpretation leads to an unambiguous structural confirmation.

G Figure 1. Integrated Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Sample This compound NMR NMR (¹H, ¹³C, ¹⁹F) Sample->NMR Acquire Data IR FT-IR (ATR) Sample->IR Acquire Data MS Mass Spec (EI) Sample->MS Acquire Data NMR_Data Chemical Shifts Coupling Constants Structure Connectivity NMR->NMR_Data IR_Data Functional Groups (C-F, C=N, C-I) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Confirmation Structural Confirmation & Purity Assessment NMR_Data->Confirmation Synthesize Results IR_Data->Confirmation Synthesize Results MS_Data->Confirmation Synthesize Results

Caption: Integrated workflow for the complete spectroscopic characterization of a chemical entity.

Conclusion

The spectroscopic profile of this compound is rich with structural information. ¹H, ¹³C, and ¹⁹F NMR spectroscopy collectively provide a detailed map of the molecule's carbon-hydrogen framework and the electronic environment of the fluorine atom. IR spectroscopy confirms the presence of key functional groups, particularly the aryl-fluoride bond, while mass spectrometry validates the molecular weight and reveals characteristic fragmentation pathways dominated by the labile carbon-iodine bond. By employing the standardized protocols and interpretive logic outlined in this guide, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their subsequent scientific endeavors.

References

5-Fluoro-2-iodopyridine: A Versatile Halogenated Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of heterocyclic precursors, 5-Fluoro-2-iodopyridine has emerged as a particularly valuable and versatile reagent. Its unique electronic and steric properties, conferred by the orthogonal reactivity of its two distinct halogen substituents, provide a robust platform for sequential and site-selective functionalization. This technical guide offers an in-depth exploration of the core reactivity of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions that are fundamental to pharmaceutical and materials science research. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and illustrate the compound's strategic importance through its relevance to the development of advanced therapeutic agents.

Physicochemical Properties and Safety

This compound is a pale yellow, low-melting solid at room temperature. A comprehensive understanding of its physical properties and safe handling procedures is a prerequisite for its effective and responsible use in a laboratory setting.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 171197-80-1[1]
Molecular Formula C₅H₃FIN[1][2]
Molecular Weight 222.99 g/mol [1][2]
Melting Point 33-37 °C[1]
Appearance Pale yellow solid
SMILES Fc1ccc(I)cn1[1]
InChI Key GYZNHUNWABYAPO-UHFFFAOYSA-N[1]
Safety and Handling

As with any halogenated organic compound, proper safety protocols must be strictly followed when handling this compound.

  • Hazard Identification : The compound is classified as harmful if swallowed (Acute Tox. 4 Oral), causes skin irritation (Skin Irrit. 2), may cause an allergic skin reaction (Skin Sens. 1), causes serious eye irritation (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3).[1][3]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles conforming to EN 166(EU) or NIOSH (US) standards, impervious gloves, and a lab coat.[4] Work should be conducted in a well-ventilated fume hood.

  • Storage : Store in a cool, well-ventilated place with the container tightly closed.

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Core Reactivity: A Tale of Two Halogens

The synthetic utility of this compound is rooted in the differential reactivity of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds. This disparity allows for highly regioselective transformations, where the C-I bond can be selectively functionalized while the C-F bond remains intact for potential subsequent reactions.

The C-I bond is significantly weaker and more polarized than the C-F bond, making the iodine-bearing C2 position the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions.[4] This is the cornerstone of its application as a building block. The C-F bond at the C5 position is comparatively robust under these conditions but activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), a feature that is particularly valuable in radiochemistry for the introduction of [¹⁸F].[5]

Fig 1: Differential reactivity of this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an exceptional substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and vinyl-aryl structures.[6][7] The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide. For this compound, the reaction proceeds selectively at the C2 position.

Expertise in Practice: The choice of base is critical. A base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[8][9] The addition of water to solvents like dioxane or toluene is often beneficial, accelerating the reaction.[1]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-I pd2_complex R¹-Pd(II)L₂(I) (R¹ = 5-Fluoropyridin-2-yl) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OR)₂ + Base pd2_complex2 R¹-Pd(II)L₂(R²) reductive_elimination Reductive Elimination pd2_complex2->reductive_elimination reductive_elimination->pd0 Product R¹-R²

Fig 2: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).[1]

  • Catalyst Addition : Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).[1]

  • Solvent Addition : Add a degassed mixture of solvents, such as 1,4-Dioxane and water (4:1 v/v).

  • Reaction : Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, providing access to a vast array of functionalized alkynes.[10] The reaction is co-catalyzed by palladium and a copper(I) salt.

Expertise in Practice: The dual-catalyst system is key. The palladium complex undergoes the main catalytic cycle (oxidative addition, reductive elimination), while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[10] This species is more reactive and readily undergoes transmetalation with the palladium(II) complex. An amine base, such as triethylamine (Et₃N), serves both as a base to deprotonate the alkyne and often as a solvent.[11]

Sonogashira_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add R¹-I pd2_halide R¹-Pd(II)L₂(I) ox_add->pd2_halide transmetal Transmetalation pd2_halide->transmetal pd2_alkyne R¹-Pd(II)L₂(C≡CR²) transmetal->pd2_alkyne cu_halide Cu(I)I transmetal->cu_halide red_elim Reductive Elimination pd2_alkyne->red_elim red_elim->pd0 Product R¹-C≡CR² cu_cycle Copper Cycle cu_acetylide Cu(I)C≡CR² cu_halide->cu_acetylide H-C≡CR² + Base cu_acetylide->transmetal

Fig 3: Catalytic cycles of the Sonogashira coupling reaction.

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup : To a dry, two-necked flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).[11]

  • Solvent and Base : Add an anhydrous solvent (e.g., DMF or THF) and an amine base (e.g., triethylamine, 2-3 equiv.). Stir for 5-10 minutes.

  • Alkyne Addition : Slowly add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction : Stir the reaction at room temperature or heat to 40-65 °C, monitoring by TLC.

  • Work-up : Upon completion, cool the mixture, dilute with an organic solvent, and filter through celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification : Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a transformative reaction for forming C-N bonds, a linkage ubiquitous in pharmaceuticals.[12] The reaction couples an amine with an aryl halide. The choice of ligand for the palladium catalyst is of utmost importance for achieving high yields and broad substrate scope.

Expertise in Practice: The ligand is not a passive spectator; it is crucial for facilitating both the oxidative addition and, critically, the reductive elimination step, which is often rate-limiting.[12] Bulky, electron-rich phosphine ligands (e.g., BINAP, X-Phos) are often employed to promote these key steps.[4][13] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[4]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-I pd2_complex R¹-Pd(II)L₂(I) (R¹ = 5-Fluoropyridin-2-yl) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination HNR²R³ + Base pd2_amido [R¹-Pd(II)L₂(NR²R³)] amine_coordination->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 Product R¹-NR²R³

Fig 4: Catalytic cycle of the Buchwald-Hartwig amination.

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup : In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a strong base (e.g., sodium tert-butoxide) to a dry Schlenk tube.

  • Reagent Addition : Add the solvent (e.g., anhydrous toluene), followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction : Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up : After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification : Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash column chromatography.

Case Study: Relevance in the Development of Novel Antibacterials

The development of new antibacterial agents to combat rising drug resistance is a critical area of research. Gepotidacin (formerly GSK2140944) is a first-in-class triazaacenaphthylene antibiotic that inhibits bacterial DNA replication via a novel mechanism targeting DNA gyrase and topoisomerase IV.[14] It was approved in 2025 for treating uncomplicated urinary tract infections.[5]

While the published synthesis of Gepotidacin starts from 2-chloro-6-methoxy-3-nitro-pyridine, its development exemplifies the strategic importance of functionalized pyridine building blocks in constructing complex, biologically active scaffolds.[5] The principles of using a di-functionalized pyridine to build a core structure through sequential reactions are central to medicinal chemistry. A building block like this compound offers chemists a reliable platform to first perform a C-C or C-N bond-forming reaction at the highly reactive C-I position, and then potentially use the C-F bond in a later step, or simply retain it to modulate the final compound's electronic properties and metabolic stability. This strategic, stepwise approach is fundamental to the efficient synthesis of novel drug candidates like Gepotidacin.

Drug_Development_Workflow building_block This compound (Versatile Precursor) coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) building_block->coupling intermediate Functionalized Fluoropyridine Intermediate coupling->intermediate elaboration Further Synthetic Elaboration intermediate->elaboration api Complex Active Pharmaceutical Ingredient (API) (e.g., Gepotidacin Analogs) elaboration->api

Fig 5: General workflow for API synthesis using a pyridine building block.

Conclusion

This compound stands out as a preeminent building block in the synthetic chemist's toolkit. Its value is derived from the predictable and orthogonal reactivity of its halogen substituents, which enables a modular and highly selective approach to the synthesis of complex molecules. The C-I bond provides a reliable handle for a suite of powerful palladium-catalyzed cross-coupling reactions, while the more robust C-F bond can be retained to fine-tune the properties of the final product or serve as a latent reactive site. For researchers in drug development and materials science, mastering the application of this compound opens a direct and efficient pathway to novel and diverse chemical entities.

References

The Strategic Ascent of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry, imparting profound effects on metabolic stability, binding affinity, and bioavailability. Among the myriad of fluorinated motifs, the fluorinated pyridine ring stands out as a "privileged scaffold," a structural unit frequently found in successful therapeutic agents. This guide provides a comprehensive exploration of the discovery and historical evolution of fluorinated pyridines, tracing their journey from challenging synthetic curiosities to indispensable tools in drug discovery. We will delve into the seminal synthetic milestones, from the harsh classical methods of the mid-20th century to the sophisticated and selective catalytic and late-stage fluorination strategies of today. Through detailed experimental protocols, mechanistic insights, and compelling case studies of modern pharmaceuticals, this guide illuminates the causal relationship between synthetic innovation and the rise of fluorinated pyridines as a dominant force in the design of next-generation therapeutics.

The Dawn of Pyridine Fluorination: Early Encounters with a Challenging Synthesis

The initial forays into the synthesis of simple fluoropyridines were fraught with challenges, primarily due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic attack, and the inherent instability of some of the early intermediates. The pioneering work in this area laid the crucial groundwork for the development of more robust and reliable synthetic methodologies.

The First Glimpses: 3- and 4-Fluoropyridine

The earliest documented efforts to synthesize a simple fluoropyridine appear to be the work of Roe and Hawkins in the late 1940s. Their 1949 publication detailed the preparation of 5-fluoronicotinic acid, a derivative of 3-fluoropyridine[1]. They utilized a modified Balz-Schiemann reaction, a cornerstone of aromatic fluorination, which involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt[2]. However, they noted the instability of the 3-pyridinediazonium tetrafluoroborate intermediate, which decomposed with unpredictable vigor[3].

It was not until 1958 that Wibaut and colleagues reported the first successful synthesis of the parent 4-fluoropyridine .[3][4] They employed a similar in-situ diazotization-fluorination of 4-aminopyridine in aqueous hydrofluoric acid. This method, while successful, was plagued by low yields and the inherent instability of the 4-fluoropyridine product, which was prone to polymerization and hydrolysis to form N-(4'-pyridyl)-4-pyridone.[4][5] The challenges associated with isolating and handling this unstable compound underscored the need for improved synthetic and purification techniques.

Taming the 2-Position: Early Syntheses of 2-Fluoropyridine

The synthesis of 2-fluoropyridine also presented considerable hurdles. Early methods included the diazotization-fluorination of 2-aminopyridine, a process described as "tedious and involved" and not economically viable for larger-scale preparations[6]. An alternative approach, halogen exchange (Halex) reaction, emerged as a more promising route. This method involves the nucleophilic displacement of a chloride or bromide at the 2-position with a fluoride source. Early examples of this required harsh conditions, such as the reaction of 2-chloropyridine with potassium fluoride in polar solvents at high temperatures for extended periods (43-50 hours).[6] A significant improvement was the use of potassium bifluoride at high temperatures (250-370 °C) in a pressure vessel, which obviated the need for a solvent and reduced reaction times[6].

The Evolution of Synthetic Strategies: From Brute Force to Finesse

The initial, often harsh and low-yielding, methods for synthesizing fluoropyridines spurred the development of more refined and efficient strategies. This evolution can be broadly categorized into the optimization of classical methods and the advent of novel catalytic and late-stage functionalization approaches.

Refining the Classics: Improving the Balz-Schiemann and Halex Reactions

The Balz-Schiemann reaction , despite its initial challenges with pyridine substrates, remained a valuable tool. The core of the reaction involves the formation of an aryl diazonium cation, which upon heating, undergoes heterolytic cleavage to a highly reactive aryl cation that is subsequently trapped by a fluoride ion from the tetrafluoroborate counterion[2][7][8][9].

Experimental Protocol: Classical Balz-Schiemann Synthesis of 4-Fluoropyridine [4]

  • Diazotization: 4-Aminopyridine (14.4 g, 153 mmol) is dissolved in a 42% aqueous solution of tetrafluoroboric acid (HBF₄) at 40 °C.

  • The solution is cooled to 5-7 °C, leading to the precipitation of 4-pyridylammonium tetrafluoroborate.

  • A solution of sodium nitrite (12.0 g, 174 mmol) in water is added slowly to the suspension while maintaining the temperature between 5-9 °C. The reaction mixture turns from a pale yellow solution to an orange, unclear solution.

  • Decomposition: The reaction mixture is allowed to warm to 25 °C and stirred for an additional 30 minutes to allow for the decomposition of the diazonium salt.

  • Workup and Isolation: The acidic reaction mixture is slowly added to a saturated sodium bicarbonate solution to neutralize the acid. The unstable 4-fluoropyridine is then extracted with dichloromethane.

  • Purification: Due to its volatility and instability, purification is challenging and often involves careful distillation or vacuum transfer.

The primary drawbacks of the Balz-Schiemann reaction for pyridines include the instability of the diazonium salts, the potential for explosive decomposition, and the often moderate yields[2][10].

The Halogen Exchange (Halex) reaction , particularly for the synthesis of 2- and 4-fluoropyridines, has seen significant improvements. The general principle involves the nucleophilic aromatic substitution (SNAr) of a halide (typically chloride or bromide) with a fluoride source.

Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Pyridine

The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the leaving group.

SNAr_Mechanism

SNAr Mechanism on a Pyridine Ring.

Counterintuitively, in SNAr reactions, fluoride is often a better leaving group than chloride or bromide. This is because the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The breaking of the strong C-F bond occurs in the subsequent fast step, which does not affect the overall reaction rate[11]. For instance, the reaction of 2-halopyridines with sodium ethoxide in ethanol is approximately 320 times faster for 2-fluoropyridine than for 2-chloropyridine[12].

Modern Halex reactions employ milder conditions, often utilizing phase-transfer catalysts or aprotic polar solvents like DMSO or DMF to enhance the nucleophilicity of the fluoride source (e.g., KF or CsF).

The Modern Era: Catalytic and Late-Stage Fluorination

The late 20th and early 21st centuries witnessed a paradigm shift in the synthesis of fluorinated pyridines, with the development of powerful catalytic and late-stage functionalization methods. These approaches offer greater functional group tolerance, milder reaction conditions, and often, improved regioselectivity.

A landmark development in this area was the work of John F. Hartwig and colleagues on the direct C-H fluorination of pyridines using silver(II) fluoride (AgF₂)[13][14]. This method allows for the selective fluorination of the C-H bond adjacent to the nitrogen atom at ambient temperature, providing a direct route to 2-fluoropyridines from readily available starting materials. The proposed mechanism is inspired by the classic Chichibabin amination reaction[13].

Hartwig_Fluorination

Hartwig's AgF₂-mediated C-H Fluorination.

More recently, the field has seen a surge in the development of various catalytic fluorination methods employing modern fluorinating agents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) in combination with transition metal or organocatalysts[15][16][17]. These methods offer a diverse toolkit for the enantioselective and regioselective introduction of fluorine into pyridine rings under mild conditions.

Another elegant and powerful strategy involves the use of pyridine N-oxides . Activation of the N-oxide with reagents like triflic anhydride or tosyl chloride in the presence of a nucleophile allows for the regioselective introduction of various functional groups, including fluoride, at the 2-position[18][19]. This approach has proven particularly valuable for the synthesis of radiolabeled [¹⁸F]fluoropyridines for positron emission tomography (PET) imaging[19].

The Impact on Drug Discovery: Fluorinated Pyridines as a Gateway to Enhanced Therapeutics

The increasing availability of diverse fluorinated pyridine building blocks has had a profound impact on drug discovery. The strategic incorporation of fluorine can modulate a molecule's physicochemical properties in several beneficial ways:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life and bioavailability.

  • Lipophilicity: Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and absorption.

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, influencing the drug's ionization state at physiological pH and affecting its solubility and target binding.

  • Conformational Control and Binding Affinity: Fluorine can engage in favorable intermolecular interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.

The following table highlights several modern drugs that feature a fluorinated pyridine moiety and the key advantages conferred by this structural element.

Drug (Brand Name)Therapeutic AreaFluorinated Pyridine MoietyRationale for Fluorination
Alpelisib (Piqray)Oncology (PI3K inhibitor)2-(Trifluoromethyl)pyridineThe trifluoromethyl group enhances metabolic stability and provides crucial hydrogen bonding interactions with the PI3K binding site, leading to high affinity and oral bioavailability.
Lemborexant (Dayvigo)Insomnia (Orexin receptor antagonist)5-FluoropyridineThe fluorine atom is critical for achieving high in vitro binding affinity, good solubility, and a favorable pharmacological profile.
Vericiguat (Verquvo)Cardiology (sGC stimulator)5-FluoropyridineThe fluorine atom at the 5-position of the pyrazolopyridine core increases metabolic stability and leads to lower clearance compared to its non-fluorinated analog[10].
Case Study: Vericiguat

Vericiguat is a soluble guanylate cyclase (sGC) stimulator approved for the treatment of heart failure[20][21]. Its structure features a 5-fluoro-1H-pyrazolo[3,4-b]pyridine core[22][23][24]. Structure-activity relationship (SAR) studies during its development revealed that the introduction of the fluorine atom at the 5-position was crucial for optimizing its pharmacokinetic profile. Specifically, the fluorine substitution led to increased metabolic stability and reduced clearance, contributing to its efficacy as a once-daily oral medication[10]. This exemplifies how a single, strategically placed fluorine atom on a pyridine ring can transform a promising lead compound into a successful drug.

Future Perspectives and Conclusion

The journey of fluorinated pyridines from their challenging beginnings to their current status as a cornerstone of medicinal chemistry is a testament to the power of synthetic innovation. The development of milder, more selective, and more efficient fluorination methods has unlocked a vast chemical space for drug discovery, enabling the fine-tuning of molecular properties to an unprecedented degree.

Looking ahead, the development of novel late-stage C-H fluorination and catalytic methods will continue to be a major focus, allowing for the rapid diversification of complex drug candidates. The ability to introduce fluorine at previously inaccessible positions on the pyridine ring will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. The rich history and vibrant future of fluorinated pyridines serve as a powerful example of how fundamental advances in synthetic chemistry directly translate into tangible benefits for human health.

References

5-Fluoro-2-iodopyridine: A Strategic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Halogenated Pyridines

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into heterocyclic scaffolds is a cornerstone of rational drug design. Among these, 5-Fluoro-2-iodopyridine (CAS No. 159870-80-1) has emerged as a particularly valuable building block. Its structure is deceptively simple, yet it offers a powerful combination of functionalities that are highly sought after by researchers in pharmaceutical and agrochemical development.

The utility of this molecule stems from the distinct and complementary roles of its two halogen substituents on the pyridine ring. The fluorine atom, with its high electronegativity and small size, can significantly modulate the electronic properties, metabolic stability, and binding affinity of a parent molecule.[1] This often leads to improved pharmacokinetic and pharmacodynamic profiles.[1] Concurrently, the iodine atom serves as a versatile synthetic handle, providing a reactive site for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[2] This dual functionality allows for a modular and efficient approach to the synthesis of complex molecular architectures.

This guide provides an in-depth analysis of this compound, covering its commercial availability, key chemical properties, applications in synthetic chemistry, and best practices for its handling and use in a laboratory setting.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis. This compound is a pale yellow solid at room temperature.[3] Key properties are summarized below.

PropertyValueSource
CAS Number 159870-80-1[3][4]
Molecular Formula C₅H₃FIN[3][4]
Molecular Weight 222.99 g/mol [4]
Appearance Pale yellow solid[3]
Melting Point 83-85 °C[3]
pKa -0.58 ± 0.10 (Predicted)[3]
XLogP3 1.6[5]
InChIKey SKKQNFJMWPLVDB-UHFFFAOYSA-N[4]

Commercial Availability and Procurement

Sourcing high-purity this compound is a critical first step for any research program. The compound is available from a range of specialized chemical suppliers, typically at purities of 95% or greater. When procuring this reagent, it is essential to request and review the Certificate of Analysis (CoA) to confirm purity and identify any potential impurities that could interfere with subsequent reactions.

The following table provides a non-exhaustive list of commercial suppliers. Pricing and availability are subject to change and researchers are encouraged to contact suppliers directly for current information.

SupplierProduct NameCAS NumberTypical PurityAvailable Quantities
AA Blocks This compound159870-80-1>98%1g, 5g, 10g, 25g
Guidechem This compound159870-80-1N/AMultiple suppliers listed
Sigma-Aldrich 2-Fluoro-5-iodopyridine171197-80-197%1g, 5g, 10g
TCI America 2-Fluoro-5-iodopyridine171197-80-1>98.0% (GC)1g, 5g, 25g

*Note: The isomeric 2-Fluoro-5-iodopyridine (CAS: 171197-80-1) is more commonly listed by major suppliers. Researchers should carefully verify the CAS number to ensure they are ordering the correct regioisomer for their synthetic strategy.

Procurement Workflow for a Research Laboratory

The process of acquiring a specialized chemical like this compound for a research setting involves several key steps to ensure safety, compliance, and efficient use of resources.

G cluster_research Researcher cluster_procurement Procurement/EHS cluster_logistics Logistics & Lab Management ID_Need Identify Synthetic Need Search Search Supplier Databases (Verify CAS 159870-80-1) ID_Need->Search Select Select Supplier Based on Purity, Price, Availability Search->Select Request Submit Purchase Request Select->Request Review Review Request & SDS Request->Review Internal Process Approve Approve & Generate PO Review->Approve Order Place Order with Supplier Approve->Order Receive Receive Shipment Order->Receive External Shipping Log Log into Chemical Inventory Receive->Log Store Store Appropriately (Cool, Dry, Dark) Log->Store Notify Notify Researcher Store->Notify

Caption: Typical procurement workflow for this compound.

Core Applications in Synthetic Chemistry

The synthetic utility of this compound is primarily centered on its capacity to undergo selective functionalization at the C2 (iodo) and C5 (fluoro) positions.

The Iodine Atom: A Gateway for Cross-Coupling

The carbon-iodine bond at the C2 position is the key to this molecule's versatility. The iodine is an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of new bonds with a wide variety of coupling partners. This is mechanistically favorable because the C-I bond is relatively weak and readily undergoes oxidative addition to a low-valent palladium(0) complex, initiating the catalytic cycle. This reactivity makes it a preferred substrate for reactions such as:

  • Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, crucial for synthesizing many biologically active compounds.

  • Heck Coupling: Reaction with alkenes.

The Fluorine Atom: Modulator of Physicochemical Properties

While the iodine is the primary site of reaction, the fluorine atom at C5 exerts a profound influence on the molecule as a whole. Its strong electron-withdrawing nature can affect the reactivity of the pyridine ring and, more importantly, is carried through into the final product. In a drug discovery context, the introduction of a fluorine atom can:

  • Enhance Metabolic Stability: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450s), which can block a "soft spot" in a molecule and increase its half-life.

  • Increase Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, enhancing potency.

  • Modulate Lipophilicity and Permeability: Strategic fluorination can alter a compound's lipophilicity (LogP), which in turn affects its solubility, membrane permeability, and overall ADME (absorption, distribution, metabolism, and excretion) properties.[1]

Application in Radiopharmaceutical Chemistry

A significant application of fluorinated pyridines is in the synthesis of radiotracers for Positron Emission Tomography (PET).[2] While direct radiofluorination at the C5 position of this compound is not typical, related isomers like 2-Fluoro-5-iodopyridine are used as precursors where the iodine serves as the site for complex scaffold construction, and a suitable leaving group at the C2 position (such as a nitro or trimethylammonium group) is displaced by the positron-emitting isotope Fluorine-18 ([¹⁸F]).[2][6] The principles, however, highlight the value of having distinct halogen functionalities on a single aromatic ring for multi-step radiolabeling strategies.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol provides a representative, self-validating methodology for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. The trustworthiness of this protocol lies in its use of well-established catalytic systems and clear in-process controls.

Objective: To synthesize 5-Fluoro-2-arylpyridine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)

  • Solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes. This is critical to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., Toluene/H₂O, 4:1 v/v). The solution will likely be a heterogeneous mixture.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask. The choice of catalyst and ligand can be crucial and may require optimization depending on the specific boronic acid used.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical IPC involves taking a small aliquot of the reaction mixture, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer. The reaction is complete upon full consumption of the starting this compound.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it successively with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 5-Fluoro-2-arylpyridine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification Setup 1. Combine Reagents (Iodopyridine, Boronic Acid, Base) Inert 2. Purge with Inert Gas Setup->Inert Solvent 3. Add Degassed Solvents Inert->Solvent Catalyst 4. Add Pd Catalyst Solvent->Catalyst Heat 5. Heat to 80-100 °C Catalyst->Heat Initiate Reaction Monitor 6. Monitor by TLC/LC-MS Heat->Monitor IPC Loop Workup 7. Aqueous Work-up Monitor->Workup Reaction Complete Purify 8. Column Chromatography Workup->Purify Characterize 9. Characterize Product (NMR, MS) Purify->Characterize

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount. Researchers must consult the Safety Data Sheet (SDS) provided by the supplier before use.[7][8]

GHS Hazard Information: While a specific GHS classification for this compound is not universally compiled, related isomers like 2-Fluoro-5-iodopyridine carry warnings that should be heeded as a precaution.[9]

Hazard ClassStatement
Acute Toxicity, OralH302: Harmful if swallowed
Skin IrritationH315: Causes skin irritation
Skin SensitizationH317: May cause an allergic skin reaction
Eye IrritationH319: Causes serious eye irritation
STOT SE 3H335: May cause respiratory irritation

Personal Protective Equipment (PPE) and Handling:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid skin contact.[8]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][8]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8]

  • Protect from light, as iodo-aromatic compounds can be light-sensitive.

Conclusion

This compound represents a prime example of a "smart" building block in chemical synthesis. Its pre-installed, orthogonally reactive halogen atoms provide a robust platform for the efficient construction of complex molecules. The ability to perform selective cross-coupling reactions at the iodine position while retaining the fluorine atom for property modulation makes it an invaluable tool for researchers in drug discovery and materials science. By understanding its commercial sources, chemical behavior, and proper handling procedures, scientists can fully leverage the synthetic power of this versatile reagent to accelerate their research and development programs.

References

The Strategic Chemistry of Halopyridines: An In-depth Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its functionalization being a critical aspect of modern synthetic chemistry.[1][2] Halopyridines, in particular, serve as versatile and highly valuable building blocks for the introduction of a wide array of substituents onto the pyridine core.[1][3] Their reactivity, however, is a nuanced interplay of electronic effects, the nature of the halogen, its position on the ring, and the chosen reaction conditions. This guide provides an in-depth exploration of the reactivity of halopyridines, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the core principles governing their reactivity, focusing on the mechanistic underpinnings of key transformations such as nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and metal-halogen exchange. This paper is designed to not only present established protocols but to also provide the causal reasoning behind experimental choices, empowering the reader to strategically design and execute synthetic routes involving this important class of heteroaromatics.

The Electronic Landscape of Halopyridines: A Foundation for Reactivity

The reactivity of halopyridines is fundamentally dictated by the electronic nature of the pyridine ring itself. The nitrogen atom, being more electronegative than carbon, exerts a significant electron-withdrawing inductive effect, rendering the ring electron-deficient. This effect is most pronounced at the positions ortho (C2/C6) and para (C4) to the nitrogen.[4][5] Consequently, these positions are activated towards nucleophilic attack.[4][5] The introduction of a halogen atom further modulates this electronic landscape through its own inductive and resonance effects.

The reactivity of halopyridines is also influenced by the position of the halogen. Halogens at the 2- and 4-positions are more readily substituted in nucleophilic aromatic substitution (SNAr) reactions due to the ability of the nitrogen atom to stabilize the negatively charged intermediate (Meisenheimer complex).[5] In contrast, 3-halopyridines are generally less reactive in SNAr reactions.[4]

Key Modes of Reactivity: A Mechanistic Perspective

The functionalization of halopyridines can be broadly categorized into three primary reaction classes:

  • Nucleophilic Aromatic Substitution (SNAr)

  • Palladium-Catalyzed Cross-Coupling Reactions

  • Metal-Halogen Exchange

The choice of reaction pathway is dictated by the desired transformation and the specific halopyridine substrate.

Nucleophilic Aromatic Substitution (SNAr): A Classic Transformation

The SNAr reaction is a two-step addition-elimination process that is particularly effective for 2- and 4-halopyridines.[6][7] The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The aromaticity of the ring is then restored by the expulsion of the halide ion.[6]

The rate of SNAr reactions is highly dependent on the nature of the halogen. The typical reactivity order is F > Cl > Br > I.[6][8] This is because the rate-determining step is usually the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of the more electronegative fluorine atom.[6]

Diagram: General Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Halopyridines

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Product Halopyridine Halopyridine (X = F, Cl, Br, I) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Halopyridine->Meisenheimer + Nu⁻ (Addition) Nucleophile Nucleophile (Nu⁻) Product Substituted Pyridine Meisenheimer->Product - X⁻ (Elimination)

Caption: The SNAr reaction proceeds via a two-step addition-elimination mechanism.

Table 1: Relative Reactivity of 2-Halopyridines in SNAr with Sodium Ethoxide

HalopyridineRelative RateReactivity Order
2-Fluoropyridine320F > Cl > Br > I
2-Chloropyridine1
2-Bromopyridine0.7
2-Iodopyridine0.3

Note: Data is illustrative and based on typical trends observed in SNAr reactions.[6]

Palladium-Catalyzed Cross-Coupling Reactions: A Modern Synthetic Powerhouse

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and they are particularly well-suited for the functionalization of halopyridines.[1] These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

The reactivity of the C-X bond in these reactions generally follows the trend I > Br > Cl, with chloro-pyridines being the most challenging substrates to activate.[1]

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling a halopyridine with an organoboron reagent in the presence of a palladium catalyst and a base.[2][9]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate (R¹-Pd(II)-X)L₂ Pd0->OxAdd + R¹-X (Halopyridine) Transmetalation Transmetalation Intermediate (R¹-Pd(II)-R²)L₂ OxAdd->Transmetalation + R²-B(OR)₂ (Boronic Acid/Ester) Product Coupled Product (R¹-R²) Transmetalation->Product Reductive Elimination Regen_Pd0 Pd(0)L₂ Transmetalation->Regen_Pd0

Caption: The Suzuki-Miyaura coupling cycle involves oxidative addition, transmetalation, and reductive elimination.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines by coupling a halopyridine with a primary or secondary amine.[10][11] This reaction has largely replaced harsher, classical methods for C-N bond formation.[10]

Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ Pd0->OxAdd + Ar-X (Halopyridine) Amine_Coord Amine Coordination Intermediate OxAdd->Amine_Coord + HNR₂ (Amine) Deprotonation Deprotonation Intermediate (Ar-Pd(II)-NR₂)L₂ Amine_Coord->Deprotonation + Base Product Arylamine Product (Ar-NR₂) Deprotonation->Product Reductive Elimination Regen_Pd0 Pd(0)L₂ Deprotonation->Regen_Pd0

Caption: The Buchwald-Hartwig amination cycle for the formation of C-N bonds.

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a halopyridine and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst.[12][13]

Metal-Halogen Exchange: Generating Organometallic Intermediates

Metal-halogen exchange is a powerful technique for the regioselective functionalization of halopyridines.[14][15] This reaction involves the treatment of a halopyridine with an organometallic reagent, typically an organolithium or organomagnesium compound, to generate a pyridyl organometallic species.[14][15] This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. The exchange is typically faster for heavier halogens (I > Br).

Experimental Protocols: A Practical Guide

The successful execution of reactions with halopyridines requires careful attention to experimental detail. The following protocols are provided as a starting point for common transformations.

Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine[2]

Materials:

  • 3-Bromo-2-methylpyridine

  • Arylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Anhydrous potassium phosphate (K₃PO₄)

  • 1,4-Dioxane/Water (4:1)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-2-methylpyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv.).[2]

  • Catalyst Addition: Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%).[2]

  • Solvent Addition: Add the 1,4-dioxane/water (4:1) solvent mixture (5 mL).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).[2]

  • Purification: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 2-methyl-3-arylpyridine product.[2]

Diagram: Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Start Combine Reactants and Base in Schlenk Flask Inert Establish Inert Atmosphere (N₂ or Ar) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Pd Catalyst Solvent->Catalyst Heat Heat to Reaction Temperature Catalyst->Heat Monitor Monitor Reaction Progress (TLC, GC-MS) Heat->Monitor Cooldown Cool to Room Temperature Monitor->Cooldown Workup Aqueous Work-up and Extraction Cooldown->Workup Purify Column Chromatography Workup->Purify Product Isolated Pure Product Purify->Product

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion: The Enduring Utility of Halopyridines

Halopyridines are undeniably a cornerstone of modern organic synthesis, providing a gateway to a vast chemical space of functionalized pyridine derivatives. Their reactivity, governed by a delicate balance of electronic and steric factors, can be harnessed through a variety of powerful transformations. A thorough understanding of the mechanisms of nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and metal-halogen exchange reactions is paramount for any chemist working with these valuable building blocks. As the demand for novel pyridine-containing molecules in pharmaceuticals and materials science continues to grow, the strategic and efficient functionalization of halopyridines will remain a critical area of research and development.

References

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling of 5-Fluoro-2-iodopyridine with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Fluoro-2-arylpyridines

The 2-arylpyridine scaffold is a privileged motif in medicinal chemistry, appearing in numerous pharmaceuticals and clinical candidates. The strategic introduction of a fluorine atom, particularly at the 5-position, can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making it a key tactic in drug design. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, offering high functional group tolerance and reliable outcomes.[1][2][3] This guide provides a detailed, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 5-fluoro-2-iodopyridine with various arylboronic acids, a critical transformation for accessing libraries of 5-fluoro-2-arylpyridines for drug discovery and development.

Pillar 1: Mechanistic Underpinnings of the Suzuki-Miyaura Reaction

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2][4]

The three fundamental steps are:

  • Oxidative Addition : The cycle begins with the insertion of the catalytically active Pd(0) species into the carbon-iodine bond of this compound. The C-I bond is highly susceptible to this insertion, making iodo-substituted heterocycles excellent electrophilic partners.[2][5] This step forms a square planar Pd(II) complex.

  • Transmetalation : This is the crucial step where the aryl group is transferred from the boron atom to the palladium center. This process is not spontaneous and requires activation by a base.[4][5] The base reacts with the arylboronic acid to form a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻), which readily transfers its aryl group to the Pd(II) center, displacing the halide.[6][7][8][9]

  • Reductive Elimination : The final step involves the coupling of the two organic ligands (the 5-fluoropyridyl and aryl groups) on the palladium center to form the desired C-C bond of the product.[1][2] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The Critical Role of the Base

The base is not a mere spectator; it is essential for the transmetalation step. Two primary pathways are generally accepted for its role[8]:

  • Boronate Pathway : The base activates the boronic acid to form the highly nucleophilic "ate" complex, which then reacts with the Pd(II)-halide complex.[8]

  • Hydroxide Pathway : The base first reacts with the Pd(II)-halide complex to form a Pd(II)-hydroxide species, which then undergoes transmetalation with the neutral boronic acid.[8]

The operative pathway can depend on the specific base, solvent, and substrates used, but the formation of a more reactive boronate species is widely considered the key activation event.[5][6][9]

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar¹-Pd(II)L₂-X (Ar¹ = 5-F-pyridyl, X = I) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar¹-Pd(II)L₂-Ar² transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 sub1 This compound (Ar¹-X) sub1->oxidative_addition sub2 Arylboronic Acid + Base (Ar²-B(OH)₂ + Base → [Ar²-B(OH)₃]⁻) sub2->transmetalation product Product (Ar¹-Ar²) product->reductive_elimination

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Pillar 2: A Field-Tested, Self-Validating Protocol

This protocol is designed for robustness and reproducibility. The rationale behind each component selection is provided to empower the researcher to adapt the conditions as needed.

Materials and Reagents
  • Electrophile: this compound (1.0 equiv)

  • Nucleophile: Arylboronic acid (1.2–1.5 equiv)

  • Palladium Precatalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2–5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0–3.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene and Water (e.g., 4:1 or 5:1 ratio)

  • Anhydrous sodium or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

  • Inert Gas: Argon or Nitrogen

Equipment
  • Round-bottom flask or reaction vial suitable for heating

  • Magnetic stirrer and stir bar

  • Reflux condenser or sealed vial cap

  • Inert gas line (manifold or balloon)

  • Syringes and needles

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step General Procedure
  • Reaction Setup (Inert Atmosphere is Crucial):

    • To a flame-dried round-bottom flask or reaction vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

    • Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

    • Seal the vessel with a rubber septum or screw cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[10][11] Oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Solvent Addition:

    • Using a syringe, add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water). Solvents should be degassed beforehand by sparging with an inert gas for 15-20 minutes.

  • Reaction Execution:

    • Lower the flask into a preheated oil bath at the desired temperature (typically 85–100 °C).

    • Stir the reaction mixture vigorously for the required time (typically 2–18 hours).

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up Procedure:

    • Once complete, allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[12][13] Wash the pad with additional ethyl acetate (10 mL).

    • Transfer the filtrate to a separatory funnel and add water (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL) to remove residual water and inorganic impurities, and dry over anhydrous sodium sulfate (Na₂SO₄).[4][10][12]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-fluoro-2-arylpyridine product.[10][12]

Experimental_Workflow Experimental Workflow start Start setup 1. Reaction Setup - Add reagents, base, catalyst - Evacuate & backfill with Ar/N₂ (3x) start->setup solvent 2. Add Degassed Solvent (e.g., Dioxane/H₂O) setup->solvent reaction 3. Heat & Stir (e.g., 90 °C, 2-18 h) Monitor by TLC/LC-MS solvent->reaction workup 4. Work-up - Cool to RT - Filter through Celite - Liquid-liquid extraction reaction->workup purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Flash column chromatography workup->purify product Pure Product (5-Fluoro-2-arylpyridine) purify->product

Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.

Pillar 3: Data, Optimization, and Field Insights

The choice of catalyst, base, and solvent can significantly impact the reaction outcome. While the general protocol is robust, optimization may be required for particularly challenging substrates.

Table 1: Representative Reaction Conditions and Yields
Arylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C) / Time (h)Typical Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)90 / 1285-95%
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (2.0)Toluene/H₂O (5:1)100 / 880-90%
4-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl₂ (3%)Cs₂CO₃ (2.5)Dioxane/H₂O (4:1)90 / 1675-85%
3-Thienylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)90 / 680-92%
2-Naphthylboronic acidPd(PPh₃)₄ (5%)K₃PO₄ (3.0)Toluene/H₂O (5:1)100 / 1270-85%

Note: Yields are representative and highly dependent on the specific reaction scale and purification efficiency.

Expert Insights & Troubleshooting
  • The "2-Pyridyl Problem": Pyridine-containing substrates can sometimes inhibit or "poison" palladium catalysts due to coordination of the lone pair on the nitrogen to the metal center.[14][15][16] Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or the dppf in Pd(dppf)Cl₂) helps to mitigate this by creating a sterically hindered environment around the palladium, favoring the desired catalytic cycle over inhibitory coordination.[17]

  • Challenging Substrates: For electron-deficient or sterically hindered arylboronic acids, a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required to facilitate transmetalation.[17]

  • Low or No Conversion: If the reaction fails, first ensure the inert atmosphere was rigorously maintained and that the solvents were properly degassed. Re-evaluate the choice of ligand and base. A small-scale screen of different conditions is often the most efficient path forward.[18]

  • Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic, especially with prolonged heating or overly harsh basic conditions.[2] If significant protodeboronation is observed, consider using a milder base (like KF), lowering the reaction temperature, or using anhydrous conditions if feasible.

Conclusion

The Suzuki-Miyaura cross-coupling provides a reliable and highly effective pathway for the synthesis of 5-fluoro-2-arylpyridines. By understanding the underlying mechanism and carefully controlling the key reaction parameters—catalyst, ligand, base, and atmosphere—researchers can consistently achieve high yields of these valuable compounds. This protocol serves as a robust starting point for the efficient construction of molecular libraries essential for advancing modern drug discovery programs.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Fluoro-2-iodopyridine with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Fluoro-2-aminopyridines in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[1][2] The 2-aminopyridine scaffold is a prevalent motif in numerous biologically active compounds, and its fluorinated analogues are of significant interest in drug discovery.[3][4] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a significant improvement over traditional methods that often require harsh reaction conditions and have limited substrate scope. This guide provides a detailed technical overview and a practical protocol for the palladium-catalyzed Buchwald-Hartwig amination of 5-fluoro-2-iodopyridine with primary amines, a key transformation for accessing a diverse range of 5-fluoro-2-aminopyridine derivatives for pharmaceutical research and development.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The primary amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-alkyl-5-fluoro-pyridin-2-amine, regenerating the active Pd(0) catalyst.

Buchwald_Hartwig_Amination caption Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Critical Parameters and Experimental Rationale

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of several key parameters:

ParameterRecommended ChoiceRationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂These are common, commercially available, and effective Pd(0) and Pd(II) precursors, respectively. Pd(II) precursors are reduced in situ to the active Pd(0) species.
Ligand BrettPhos or XPhosBulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and reductive elimination steps. BrettPhos is particularly effective for the monoarylation of primary amines.
Base NaOtBu or K₃PO₄A strong, non-nucleophilic base is required to deprotonate the coordinated amine without competing in the coupling reaction. The choice of base can significantly impact the reaction rate and yield.
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are essential to prevent quenching of the base and deactivation of the catalyst.
Temperature 80-110 °CElevated temperatures are typically required to drive the reaction to completion in a reasonable timeframe.

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a representative primary amine, benzylamine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Benzylamine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • BrettPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube or similar reaction vessel suitable for inert atmosphere

  • Standard laboratory glassware for workup and purification

Procedure:

dot graphdot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368"];

// Nodes A [label="1. Reaction Setup\n(Inert Atmosphere)"]; B [label="Add Pd₂(dba)₃, BrettPhos, and NaO-t-Bu to a Schlenk tube."]; C [label="2. Reagent Addition"]; D [label="Add this compound and anhydrous toluene."]; E [label="Add benzylamine via syringe."]; F [label="3. Reaction\nHeat to 100 °C with vigorous stirring."]; G [label="4. Monitoring\nMonitor by TLC or LC-MS."]; H [label="5. Workup\nCool, dilute with ethyl acetate, and filter through celite."]; I [label="6. Extraction\nWash with water and brine. Dry organic layer."]; J [label="7. Purification\nConcentrate and purify by flash column chromatography."];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J;

caption [label="Figure 2: Experimental Workflow", shape=plaintext, fontcolor="#202124"]; } /dot

  • Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), BrettPhos (21.4 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound (223 mg, 1.0 mmol) and anhydrous toluene (5 mL) to the Schlenk tube.

  • Amine Addition: Add benzylamine (0.13 mL, 1.2 mmol) to the reaction mixture via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-5-fluoropyridin-2-amine.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Ineffective base- Use a pre-catalyst or ensure the in situ generation of the active Pd(0) species is efficient.- Use freshly distilled solvents and dry reagents.- Screen alternative strong, non-nucleophilic bases such as K₃PO₄ or LiHMDS.
Side Product Formation (e.g., Hydrodehalogenation) - Presence of water or protic impurities- Suboptimal ligand-to-metal ratio- Ensure all reagents and solvents are scrupulously dry.- Optimize the ligand-to-palladium ratio (typically 1:1 to 2:1).
Poor Yield - Incomplete reaction- Product degradation- Difficult purification- Increase reaction time or temperature.- Consider a lower reaction temperature if the product is thermally labile.- Optimize the chromatographic purification conditions.

Conclusion

The Buchwald-Hartwig amination of this compound with primary amines is a robust and highly valuable transformation in the synthesis of pharmaceutically relevant compounds. Careful consideration of the catalyst system, base, and reaction conditions is paramount to achieving high yields and purity. The detailed protocol and troubleshooting guide provided herein serve as a comprehensive resource for researchers in drug discovery and development to effectively implement this powerful synthetic methodology.

References

Application Notes & Protocols: Strategic Synthesis of 5-Fluoro-2-alkynylpyridines via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant pharmaceuticals and agrochemicals.[1] Its strategic incorporation into drug candidates is driven by its ability to engage in hydrogen bonding and other key intermolecular interactions. The introduction of a fluorine atom onto the pyridine ring further enhances its utility, often leading to profound improvements in a molecule's physicochemical and pharmacological properties.[2][3] Fluorine substitution can increase metabolic stability, enhance binding affinity to target proteins, and improve bioavailability.[2][4]

The Sonogashira cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon (C-C) bonds, specifically between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[5][6] This reaction is celebrated for its mild conditions, broad functional group tolerance, and high efficiency, making it an indispensable tool in the synthesis of complex organic molecules.[5][7]

This guide provides a detailed examination of the Sonogashira coupling reaction utilizing 5-fluoro-2-iodopyridine as a key building block. By coupling this versatile substrate with various terminal alkynes, researchers can efficiently access a library of 5-fluoro-2-alkynylpyridine derivatives, which are valuable intermediates for the development of novel therapeutics and advanced organic materials.[7][8]

The Sonogashira Reaction: Mechanism and Key Components

The Sonogashira reaction typically operates through a dual catalytic system involving palladium and copper(I) complexes.[5][9] The process consists of two interconnected catalytic cycles, as detailed below.[10][11][12]

  • The Palladium Cycle : This is the primary cross-coupling cycle.

    • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (in this case, this compound). This is generally the rate-limiting step of the reaction.[5][13] The high reactivity of the carbon-iodine bond makes aryl iodides excellent substrates, often allowing the reaction to proceed under mild conditions.[5][9][12]

    • Transmetalation : A copper(I) acetylide intermediate, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.[12][13]

    • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination, which forms the final C(sp²)-C(sp) bond of the product and regenerates the active Pd(0) catalyst.[5][10]

  • The Copper Cycle : This co-catalytic cycle serves to activate the terminal alkyne.

    • Copper(I) Acetylide Formation : In the presence of a base, the terminal alkyne reacts with a copper(I) salt (typically CuI) to form a highly reactive copper(I) acetylide species.[5][13] This complexation increases the acidity of the terminal proton, facilitating its removal by the amine base.[13] This activated alkyne is then ready for the transmetalation step with the palladium complex.[11][12]

Key Reagents and Their Functions
  • Aryl Halide (this compound) : The electrophilic coupling partner. The reactivity order for halides in Sonogashira coupling is I > OTf > Br >> Cl.[5][9] The use of an iodide ensures high reactivity.

  • Terminal Alkyne : The nucleophilic coupling partner.

  • Palladium Catalyst : A source of Pd(0). Common precatalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd₂(dba)₃.[10][14]

  • Copper(I) Co-catalyst : Typically Copper(I) Iodide (CuI), used to activate the alkyne.[5] While copper-free Sonogashira reactions exist to prevent the common side-reaction of alkyne homocoupling (Glaser coupling), the copper-cocatalyzed variant is often faster and more efficient.[5][14][15]

  • Base : An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is crucial. It deprotonates the terminal alkyne and neutralizes the hydrogen halide (HI) formed during the reaction.[9]

  • Solvent : Anhydrous solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or the amine base itself are commonly used.[7][16]

References

Application Notes & Protocols: [¹⁸F]Radiolabeling of 5-Fluoro-2-iodopyridine for PET Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of [¹⁸F]5-Fluoro-2-iodopyridine

Positron Emission Tomography (PET) stands as a cornerstone of modern molecular imaging, providing unparalleled insights into in vivo biochemical processes. The choice of radionuclide is paramount, and Fluorine-18 ([¹⁸F]) is often the isotope of choice due to its near-ideal physical characteristics: a convenient half-life of 109.8 minutes, low positron energy (0.635 MeV) which enables high-resolution images, and its production in high specific activity.[1][2]

Within the arsenal of PET radiochemistry, the development of versatile synthons—or building blocks—that can be reliably radiolabeled and subsequently conjugated to targeting vectors is a critical endeavor. 5-iodo-2-[¹⁸F]fluoropyridine has emerged as a pivotal building block for the synthesis of novel radiotracers.[3] Its unique structure is its key advantage:

  • The [¹⁸F]Fluorine Position: The pyridine ring is inherently electron-deficient, which activates the C-2 position for nucleophilic aromatic substitution (SNAr), facilitating a direct and efficient incorporation of [¹⁸F]fluoride.[4][5]

  • The Iodine Position: The iodine atom at the C-5 position serves as a versatile handle for a wide array of subsequent coupling reactions (e.g., Stille, Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of the radiolabeled pyridine core to complex biomolecules, peptides, or small molecule drugs.[3]

This dual functionality allows researchers to employ a late-stage radiofluorination strategy, minimizing the handling of radioactive material throughout a multi-step synthesis. This document provides a detailed, field-proven protocol for the synthesis of 5-iodo-2-[¹⁸F]fluoropyridine, designed for researchers, scientists, and drug development professionals.

The Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The core of this protocol is a nucleophilic aromatic substitution (SNAr) reaction. In this mechanism, the incoming nucleophile, [¹⁸F]fluoride, attacks the electron-deficient C-2 position of the pyridine ring, which bears a suitable leaving group. The electron-withdrawing nature of the ring nitrogen stabilizes the negatively charged intermediate (Meisenheimer complex), particularly when the attack occurs at the ortho (C-2) or para (C-4) positions, making these sites highly favorable for substitution.[5]

To achieve high radiochemical yields, two critical factors must be addressed:

  • A Good Leaving Group: While halogens like chlorine or bromine can be displaced, their reactivity is often suboptimal.[6] A superior strategy involves using a precursor with a more labile leaving group. Trialkylammonium salts and diazabicyclo[2.2.2]octane (DABCO) adducts have proven exceptionally effective, significantly enhancing the rate and efficiency of the radiofluorination.[7][8][9] This protocol utilizes a 2-DABCO-5-iodopyridine precursor.

  • A "Naked" Nucleophile: The [¹⁸F]fluoride produced from a cyclotron is solvated in [¹⁸O]water, rendering it a poor nucleophile. To enhance its reactivity, it must be rendered "naked." This is achieved by forming a complex with a phase transfer catalyst, typically Kryptofix 2.2.2 (K₂₂₂), and a weak base like potassium carbonate (K₂CO₃), followed by rigorous azeotropic drying to remove all traces of water.[10][11][12]

Experimental Protocol: Synthesis of 5-iodo-2-[¹⁸F]fluoropyridine

This protocol is divided into three core stages: [¹⁸F]Fluoride processing, the radiolabeling reaction, and product purification. All operations should be performed in a shielded hot cell using an automated synthesis module or appropriate remote handling equipment.

Part A: Preparation and Activation of [¹⁸F]Fluoride

Causality: The goal of this stage is to convert the aqueous, poorly reactive [¹⁸F]F⁻ from the cyclotron into a highly reactive, anhydrous, "naked" nucleophile ready for the SNAr reaction.

  • [¹⁸F]Fluoride Production: No-carrier-added [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction by proton bombardment of [¹⁸O]-enriched water in a medical cyclotron.[3]

  • Trapping: The aqueous [¹⁸F]fluoride solution is passed through a quaternary methylammonium (QMA) light anion exchange cartridge. The [¹⁸F]F⁻ is trapped on the solid support, while the [¹⁸O]water is recovered.

  • Elution: The trapped [¹⁸F]F⁻ is eluted from the QMA cartridge into the reaction vessel using an eluent solution.

    • Eluent Composition: 800 µL Acetonitrile (MeCN) / 200 µL H₂O containing Kryptofix 2.2.2 (5-10 mg) and K₂CO₃ (1-2 mg).

  • Azeotropic Drying: The solvent is evaporated under a stream of inert gas (nitrogen or argon) with gentle heating (80-110 °C). To ensure completely anhydrous conditions, add 1 mL of anhydrous acetonitrile and repeat the evaporation. This step is critical; residual water will drastically reduce the radiochemical yield.[10] The result is a dry, white residue of the K[¹⁸F]F-K₂₂₂ complex.

Part B: Radiolabeling Reaction

Causality: This stage involves the displacement of the DABCO leaving group from the precursor by the activated [¹⁸F]fluoride to form the desired product.

  • Precursor Addition: Prepare a solution of the 2-DABCO-5-iodopyridine precursor (2-5 mg) in 1 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Reaction: Add the precursor solution to the reaction vessel containing the dried K[¹⁸F]F-K₂₂₂ complex.

  • Heating: Seal the reaction vessel and heat to 100 °C for 15 minutes .[3][8] The reaction is typically rapid and efficient under these conditions.

Part C: Purification by Solid-Phase Extraction (SPE)

Causality: A rapid purification is essential to isolate the final product from unreacted [¹⁸F]fluoride, the precursor, and other reaction components before formulation for injection. Reversed-Phase SPE is a fast and effective method.[3]

  • Quenching: After heating, allow the reaction vessel to cool to room temperature (< 40 °C). Dilute the reaction mixture with 5-10 mL of water.

  • Trapping: Pass the diluted reaction mixture through a pre-conditioned C18 Sep-Pak cartridge. The lipophilic product, [¹⁸F]this compound, will be retained on the stationary phase, while unreacted [¹⁸F]fluoride and polar impurities will pass through to waste.

  • Washing: Wash the C18 cartridge with an additional 10 mL of water to remove any remaining polar impurities.

  • Elution: Elute the purified [¹⁸F]this compound from the C18 cartridge with 1-2 mL of ethanol into a sterile product vial.

Summary of Reaction Parameters
ParameterRecommended ConditionRationale
Precursor 2-DABCO-5-iodopyridineDABCO is an excellent leaving group for SNAr on pyridines.[8][9]
Solvent Anhydrous DMSOAprotic, polar solvent that solubilizes reagents and favors SNAr.[3]
Temperature 100 °CProvides sufficient thermal energy for the reaction without degrading the product.[3]
Time 15 minutesThe reaction is typically complete within this timeframe.[3][8]
Purification Reversed-Phase SPE (C18)Rapid and efficient separation of the product from polar impurities.[3]
Typical RCY 77 ± 7% (decay-corrected)High efficiency is achievable with this optimized protocol.[3]

Visualized Workflows and Mechanisms

Overall Synthesis Workflow

G cluster_0 [18F]Fluoride Processing cluster_1 Radiolabeling cluster_2 Purification cluster_3 Final Product Cyclotron Cyclotron Production 18O(p,n)18F Trapping QMA Cartridge Trapping Cyclotron->Trapping Elution Elution with K222/K2CO3 Trapping->Elution Drying Azeotropic Drying Elution->Drying Reaction Add Precursor in DMSO Heat at 100°C, 15 min Drying->Reaction Quench Quench with Water Reaction->Quench SPE C18 SPE Purification Quench->SPE Elute_Product Elute with Ethanol SPE->Elute_Product QC Quality Control Elute_Product->QC Final [18F]this compound QC->Final

Caption: Automated workflow for the synthesis of [¹⁸F]this compound.

Chemical Reaction Scheme

G Precursor 2-DABCO-5-iodopyridine (Precursor) Product [18F]this compound (Product) Precursor->Product  DMSO, 100°C Byproduct DABCO + KF Precursor->Byproduct Fluoride K[18F]F / K222 Complex Fluoride->Product

Caption: Nucleophilic aromatic substitution for [¹⁸F]fluorination.

Quality Control for Product Release

Rigorous quality control (QC) is mandatory for any radiopharmaceutical intended for administration.[13][14] The final product must be tested according to pharmacopeial standards (e.g., USP, EP) before release.[14][15]

QC TestMethodAcceptance CriteriaRationale
Radionuclidic Identity Gamma Spectroscopy or Half-life measurementPeak at 511 keV; T½ = 109.8 ± 2 minConfirms the presence of Fluorine-18.[14][15]
Radiochemical Purity (RCP) Radio-HPLC or Radio-TLC≥ 95%Ensures the radioactivity is attributed to the desired chemical form.[15][16]
pH pH meter or calibrated pH strips4.5 - 7.5Ensures the final formulation is safe for injection.[15]
Residual Solvents Gas Chromatography (GC)Ethanol < 5000 ppm; Acetonitrile < 410 ppmConfirms removal of potentially toxic organic solvents used in synthesis.[16]
Filter Integrity Test Bubble Point TestPassIndirectly confirms the sterility of the final product after filtration.[14]
Sterility USP <71>No microbial growth(Test performed retrospectively) Ensures the product is free of microorganisms.
Bacterial Endotoxins LAL Test (USP <85>)< 175 EU / V(Test can be performed before release) Ensures the product is free of fever-inducing pyrogens.[15]

Conclusion

The protocol detailed herein provides a robust and high-yielding method for the synthesis of 5-iodo-2-[¹⁸F]fluoropyridine. The use of a DABCO-activated precursor allows for efficient and rapid radiofluorination under mild conditions. This versatile building block serves as a valuable platform for the development of novel PET tracers, enabling researchers to label a diverse range of targeting molecules for preclinical and clinical research. Adherence to the described synthesis and stringent quality control procedures will ensure the production of a high-quality radiochemical synthon suitable for advanced radiopharmaceutical development.

References

The Dichotomous Reactivity of 5-Fluoro-2-iodopyridine: A Guide to Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block in Modern Chemistry

5-Fluoro-2-iodopyridine has emerged as a pivotal heterocyclic building block in the realms of pharmaceutical and agrochemical research.[1] Its unique disubstituted pyridine scaffold, featuring a fluorine atom and an iodine atom at strategic positions, offers a versatile platform for the synthesis of complex, biologically active molecules. The presence of these two distinct halogens imparts a dichotomous reactivity to the molecule, allowing for selective functionalization through either nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the principles and practical applications of these reactions, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The strategic placement of the fluorine atom can significantly influence the physicochemical properties of the final compound, such as metabolic stability and binding affinity, a common strategy in medicinal chemistry.[2] Simultaneously, the iodo group serves as a versatile handle for the introduction of a wide array of substituents via transition-metal-catalyzed reactions. Understanding the factors that govern the selective reaction at either the C-F or C-I bond is paramount for the efficient and rational design of synthetic routes.

Mechanistic Insights: The Decisive Role of Electronic Activation and Catalyst Choice

The reactivity of this compound is a fascinating case study in the principles of aromatic substitution. Two primary pathways for its functionalization are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, with the choice of reaction conditions dictating the site of substitution.

Nucleophilic Aromatic Substitution (SNAr): The Primacy of the C-2 Position

Nucleophilic aromatic substitution on the pyridine ring is highly regioselective, with a strong preference for attack at the 2- and 4-positions.[2] This is due to the ability of the electronegative nitrogen atom to stabilize the negatively charged intermediate, known as the Meisenheimer complex, through resonance.[2] In the case of this compound, the iodine atom is located at the activated C-2 position, while the fluorine atom is at the C-5 position, which is not electronically favored for nucleophilic attack.

The general mechanism for the SNAr reaction at the C-2 position is a two-step addition-elimination process:

  • Nucleophilic Attack: The nucleophile (Nu-) attacks the electron-deficient carbon atom at the C-2 position, which bears the iodo group. This step is typically the rate-determining step and leads to the formation of a tetrahedral intermediate, the Meisenheimer complex. The negative charge is delocalized over the pyridine ring and, crucially, onto the nitrogen atom, which provides significant stabilization.

  • Leaving Group Expulsion: The aromaticity of the pyridine ring is restored by the elimination of the iodide ion, which is a good leaving group in this context.

While fluorine is generally a better leaving group than iodine in many SNAr reactions due to its strong electron-withdrawing inductive effect that facilitates the initial nucleophilic attack, the positional activation of the C-2 position in the pyridine ring overwhelmingly directs the substitution to this site.[3]

SNAr_Mechanism cluster_intermediate Intermediate Pyridine This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Pyridine->Meisenheimer Addition (Rate-determining) Nucleophile Nucleophile (Nu⁻) Product 2-Substituted-5-fluoropyridine Meisenheimer->Product Elimination LeavingGroup Iodide (I⁻)

Figure 1: General mechanism of the SNAr reaction on this compound.

Palladium-Catalyzed Cross-Coupling: The Versatility of the C-I Bond

The carbon-iodine bond in this compound is highly susceptible to oxidative addition to a low-valent palladium(0) species, which is the initial step in many palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[4] This reaction provides a powerful and versatile method for the formation of carbon-nitrogen, carbon-carbon, carbon-oxygen, and carbon-sulfur bonds.

The catalytic cycle for the Buchwald-Hartwig amination, a prominent example of this reaction class, generally proceeds as follows:

  • Oxidative Addition: A palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The final carbon-nitrogen bond is formed through reductive elimination from the palladium-amido complex, regenerating the palladium(0) catalyst and yielding the 2-amino-5-fluoropyridine product.

This palladium-catalyzed pathway offers a complementary strategy to SNAr, particularly for the introduction of a wide range of amine nucleophiles under milder conditions than typically required for SNAr with less reactive amines.[5]

Buchwald_Hartwig_Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition PdAmido Pd(II)-Amido Complex OxAdd->PdAmido Ligand Exchange & Deprotonation ProductComplex Product Complex PdAmido->ProductComplex Reductive Elimination Iodide I⁻ ProductComplex->Pd0 Release of Product Product 2-Amino-5-fluoropyridine ProductComplex->Product Substrate This compound Substrate->OxAdd Amine Amine (R₂NH) Amine->PdAmido Base Base Base->PdAmido

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination of this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the functionalization of this compound.

Protocol 1: SNAr Reaction with an Amine Nucleophile (e.g., Morpholine)

This protocol describes a general procedure for the nucleophilic aromatic substitution of the iodo group in this compound with an amine.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (nitrogen or argon)

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 10 minutes.

  • Add morpholine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild base used to neutralize the HI formed during the reaction, driving the equilibrium towards the product.

  • Solvent: DMF is a polar aprotic solvent that effectively solubilizes the reactants and stabilizes the charged Meisenheimer intermediate.

  • Temperature: Heating is often required to overcome the activation energy of the nucleophilic attack, especially with moderately reactive nucleophiles.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination (e.g., with Aniline)

This protocol outlines a general procedure for the palladium-catalyzed amination of the C-I bond in this compound.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous and degassed

  • Round-bottom flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (nitrogen or argon)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd2(dba)3 (e.g., 2 mol % Pd), Xantphos (e.g., 4 mol %), and sodium tert-butoxide (1.4 eq) to a dry round-bottom flask or sealed tube.

  • Add anhydrous, degassed toluene to the flask.

  • Add this compound (1.0 eq) and aniline (1.2 eq) to the reaction mixture.

  • Seal the flask or tube and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The combination of a palladium precursor like Pd2(dba)3 and a bulky, electron-rich phosphine ligand such as Xantphos is crucial for efficient oxidative addition and reductive elimination steps in the catalytic cycle.[4]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, facilitating its coordination to the palladium center.

  • Solvent: Anhydrous and degassed toluene is a common solvent for Buchwald-Hartwig reactions as it is relatively non-polar and does not coordinate strongly to the palladium catalyst. Degassing is important to prevent oxidation of the palladium(0) catalyst.

Data Presentation: A Comparative Overview

Reaction TypePosition of SubstitutionLeaving GroupKey ReagentsTypical ConditionsNucleophile Scope
SNAr C-2IodineBase (e.g., K2CO3)80-120 °C, DMF/DMSOStrong nucleophiles (alkoxides, thiolates, some amines)
Buchwald-Hartwig C-2IodinePd catalyst, phosphine ligand, strong base80-110 °C, Toluene/DioxaneWide range of primary and secondary amines

Conclusion: A Strategic Choice for Synthesis

The dual reactivity of this compound provides medicinal and synthetic chemists with a powerful tool for the construction of diverse molecular architectures. The choice between a nucleophilic aromatic substitution and a palladium-catalyzed cross-coupling reaction is a strategic one, dictated by the desired substituent and the overall synthetic plan. SNAr reactions offer a direct and often cost-effective method for the introduction of strong nucleophiles at the activated C-2 position. In contrast, the Buchwald-Hartwig amination and related cross-coupling reactions provide a broader scope for the formation of C-N, C-C, C-O, and C-S bonds, often under milder conditions and with greater functional group tolerance. By understanding the underlying mechanistic principles and having access to robust experimental protocols, researchers can effectively harness the synthetic potential of this versatile heterocyclic building block.

References

Application Note: Strategic Synthesis of Novel Anti-Cancer Agents from 5-Fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-fluoropyridine scaffold is a privileged motif in modern oncology, integral to numerous kinase inhibitors and other targeted anti-cancer agents.[1][2][3][4][5] Its value stems from the unique electronic properties conferred by the fluorine atom, which can enhance metabolic stability, modulate basicity (pKa), and improve binding affinity to target proteins.[2][6] 5-Fluoro-2-iodopyridine emerges as a particularly powerful and versatile starting material for drug discovery campaigns. The differential reactivity of its C-I and C-F bonds allows for selective, sequential functionalization. The highly reactive C-I bond serves as a prime handle for palladium-catalyzed cross-coupling reactions, while the C-F bond is more amenable to nucleophilic aromatic substitution (SNAr), providing orthogonal synthetic pathways to rapidly generate molecular diversity.[6][7][8] This guide provides detailed application notes and validated protocols for the strategic use of this compound in the synthesis of novel anti-cancer agent precursors, focusing on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as SNAr.

Physicochemical Properties and Safety of this compound

Before commencing any synthetic work, it is critical to understand the properties and handling requirements of the starting material.

Table 1: Properties and Safety Information for this compound

PropertyValueSource / Comments
Chemical Formula C₅H₃FIN-
CAS Number 171197-80-1
Molecular Weight 222.99 g/mol -
Appearance Off-white to yellow solid
Melting Point 95-98 °C
Hazard Statements H302, H315, H317, H319, H335 Harmful if swallowed, Causes skin irritation, May cause an allergic skin reaction, Causes serious eye irritation, May cause respiratory irritation.
Safety Precautions P261, P264, P280, P301+P312 Avoid breathing dust, Wash skin thoroughly after handling, Wear protective gloves/eye protection. If swallowed, call a poison center.
Storage Store in a well-ventilated place. Keep container tightly closed.[9][10]

Expert Insight: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][11][12] Its tendency to cause respiratory irritation and skin sensitization necessitates careful handling to avoid inhalation and direct contact.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

The carbon-iodine bond at the C2 position is the primary site for functionalization via palladium-catalyzed cross-coupling. This reactivity is foundational for building the core scaffolds of many targeted therapies. The general principle involves the oxidative addition of the C-I bond to a Pd(0) species, followed by transmetalation and reductive elimination to form the new C-C or C-N bond.[13][14][15]

Suzuki-Miyaura Coupling: For C-C Bond Formation (Biaryl Scaffolds)

The Suzuki-Miyaura reaction is one of the most robust methods for creating C(sp²)-C(sp²) bonds, essential for synthesizing biaryl compounds often found in kinase inhibitors.[16][17][18]

Mechanism Insight: The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) complex.[13][14] A base then activates the boronic acid, facilitating the transmetalation step where the aryl group is transferred to the palladium(II) center. The cycle concludes with reductive elimination, which forms the new biaryl product and regenerates the Pd(0) catalyst.[14][17][19]

Suzuki_Mechanism cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Determining) Pd(0)L2->OxAdd Ar-I Pd(II)_Complex Ar-Pd(II)-I(L2) OxAdd->Pd(II)_Complex Transmetal Transmetalation Pd(II)_Complex->Transmetal Ar'-B(OH)2 Base Pd(II)_Aryl Ar-Pd(II)-Ar'(L2) Transmetal->Pd(II)_Aryl RedElim Reductive Elimination Pd(II)_Aryl->RedElim RedElim->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: Synthesis of 2-Aryl-5-fluoropyridines

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.[6][20]

  • Reaction Setup: To a dry microwave vial or Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or a pre-catalyst system like Pd(OAc)₂ (2-5 mol%) with a suitable ligand (e.g., SPhos, XPhos).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or acetonitrile/water (4:1).[6][20]

  • Reaction: Heat the mixture with vigorous stirring. For conventional heating, 80-100 °C for 4-16 hours is typical.[6] For microwave-assisted synthesis, irradiate at 100-140 °C for 15-45 minutes.[19]

  • Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.[6][20]

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst / LigandBaseSolventTemperature / TimeExpected Yield
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O90 °C, 12hGood to Excellent
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100 °C, 8hHigh
PEPPSI-iPrCs₂CO₃Acetonitrile/H₂O80 °C, 4hGood to High
Pd(dppf)Cl₂Na₂CO₃DMF/H₂O95 °C, 6hGood
Sonogashira Coupling: For C-C Bond Formation (Alkynyl Scaffolds)

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating arylalkyne structures that serve as key intermediates or final products in many anti-cancer agents.[21][22][23][24][25][26]

Mechanism Insight: The reaction involves two interconnected catalytic cycles.[21][22] The palladium cycle mirrors the Suzuki reaction (oxidative addition, reductive elimination). Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This species then engages in the transmetalation step with the Pd(II) complex, transferring the alkynyl group to palladium before the final product is released.[21][23]

Protocol 2.2: Synthesis of 2-Alkynyl-5-fluoropyridines

This protocol details a standard procedure for the Sonogashira coupling of this compound.[8][26][27]

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (2-5 mol%)), and the copper(I) co-catalyst (CuI, 4-10 mol%)).

  • Solvent and Reagents: Evacuate and backfill the flask with inert gas. Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq).

  • Substrate Addition: Add the terminal alkyne (1.1-1.3 eq) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature to 50 °C for 2-16 hours. The reaction is often rapid.

  • Monitoring & Work-up: Follow steps 5-7 as described in Protocol 2.1. A common issue is the homocoupling of the alkyne (Glaser coupling), which can be minimized by maintaining strict anaerobic conditions.[21][26]

Buchwald-Hartwig Amination: For C-N Bond Formation (Aminopyridine Scaffolds)

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[15][28][29][30][31][32] This reaction allows for the direct formation of a C-N bond between this compound and a primary or secondary amine.[15][28][30]

Mechanism Insight: The catalytic cycle is analogous to other cross-coupling reactions.[28][33] After oxidative addition of the aryl iodide to Pd(0), the amine coordinates to the palladium center. A strong base deprotonates the coordinated amine to form a palladium-amido complex.[30][34] Reductive elimination then occurs to form the C-N bond and regenerate the Pd(0) catalyst.[15][28]

Buchwald_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Charge Schlenk tube with: - this compound (1 eq) - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) - Base (e.g., NaOtBu) B Evacuate & backfill with Argon (3x) A->B C Add degassed solvent (e.g., Toluene) B->C D Add Amine (1.2 eq) via syringe C->D E Heat reaction to 80-110 °C D->E F Monitor by TLC/LC-MS (Typically 4-24h) E->F G Cool to RT, dilute with EtOAc F->G H Filter through Celite G->H I Wash with H₂O and Brine H->I J Dry (Na₂SO₄), filter, concentrate I->J K Purify by column chromatography J->K

Caption: Experimental workflow for Buchwald-Hartwig amination.

Protocol 2.3: Synthesis of N-Substituted-5-fluoro-2-aminopyridines

This protocol outlines a general method for the Buchwald-Hartwig amination.[34][35]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube or vial with the palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 pre-catalyst, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, BrettPhos, 2-6 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 eq).[15][34]

  • Reagent Addition: Add this compound (1.0 eq) and a stir bar. Seal the vessel, remove from the glovebox (if used), and add degassed anhydrous solvent (e.g., toluene, THF, or t-BuOH).

  • Amine Addition: Add the desired primary or secondary amine (1.1-1.5 eq) via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours.

  • Work-up & Purification: Follow steps 5-7 as described in Protocol 2.1. Note that the strong base must be carefully quenched during the work-up.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

While the C-I bond is exploited for cross-coupling, the C-F bond at the 5-position can undergo nucleophilic aromatic substitution (SNAr), particularly when the pyridine ring is further activated.[36][37] This provides an orthogonal route for late-stage functionalization.

Mechanism Insight: The SNAr reaction proceeds via an addition-elimination mechanism.[36][38] A potent nucleophile attacks the electron-deficient carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is restored when the fluoride leaving group is expelled. The electron-withdrawing nature of the pyridine nitrogen atom helps to stabilize the negative charge in the intermediate, facilitating the reaction, especially for nucleophilic attack at the ortho and para positions.[36][39]

SNAr_Mechanism Start 5-Fluoro-2-R-Pyridine (R = Electron Withdrawing Group) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate + Nu⁻ (Addition) Nuc Nucleophile (Nu⁻) Product 5-Nu-2-R-Pyridine Intermediate->Product - F⁻ (Elimination) LG Fluoride (F⁻)

Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol 3.1: Substitution of Fluorine with a Thiol Nucleophile

This protocol describes a representative SNAr reaction on a 5-fluoropyridine scaffold. Note that this reaction is typically performed on a downstream product of the initial cross-coupling, where the group at C2 can electronically activate the ring for SNAr.

  • Reaction Setup: To a solution of the 2-substituted-5-fluoropyridine (1.0 eq) in a polar aprotic solvent like DMF or DMSO, add a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Nucleophile Addition: Add the desired thiol (R-SH) (1.2-1.5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 60-120 °C and stir for 2-18 hours.

  • Monitoring & Work-up: Follow steps 5-7 as described in Protocol 2.1.

Conclusion

This compound is a high-value, versatile building block for the synthesis of novel anti-cancer agents. Its orthogonal reactivity allows for the systematic and efficient construction of diverse molecular libraries. By mastering the palladium-catalyzed cross-coupling reactions at the C2 position and leveraging the potential for SNAr chemistry at the C5 position, drug discovery teams can rapidly explore structure-activity relationships and accelerate the development of next-generation targeted therapies. The protocols provided herein serve as a robust foundation for these synthetic endeavors.

References

Application Notes & Protocols: The Strategic Use of 5-Fluoro-2-iodopyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Agrochemical Development Professionals

Abstract

5-Fluoro-2-iodopyridine is a pivotal heterocyclic intermediate in the landscape of modern agrochemical research and development. Its unique disubstituted structure, featuring a reactive iodine atom at the 2-position and a strategically placed fluorine atom at the 5-position, offers a versatile platform for constructing complex molecular architectures. The C-I bond serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the fluorine atom can enhance the biological activity, metabolic stability, and physicochemical properties of the final active ingredient. This guide provides an in-depth exploration of the reactivity of this compound, detailed protocols for its application in key synthetic transformations, and illustrates its role in building core structures found in next-generation pesticides and herbicides.

Introduction: The Molecular Advantage of this compound

Pyridine-based compounds are integral to the agrochemical industry, forming the backbone of numerous fungicides, herbicides, and insecticides.[1][2] The introduction of specific halogen substituents onto the pyridine ring is a well-established strategy for modulating a molecule's bioactivity and pharmacokinetic profile.

This compound (CAS No: 171197-80-1) has emerged as a particularly valuable building block for several key reasons[3][4]:

  • Orthogonal Reactivity : The iodine and fluorine atoms exhibit distinct chemical reactivities. The carbon-iodine bond at the 2-position is significantly more labile and is readily activated by transition metal catalysts (e.g., Palladium, Copper) for cross-coupling reactions. This allows for selective functionalization at this site while the more robust carbon-fluorine bond remains intact.

  • Bioisosteric Replacement : Fluorine is often used as a bioisostere for hydrogen or a hydroxyl group. Its high electronegativity and small size can lead to favorable changes in binding affinity to target enzymes or receptors, increased metabolic stability by blocking sites of oxidation, and altered lipophilicity, which can improve transport within the target pest or plant.[5]

  • Versatile Synthetic Handle : The iodine atom provides a reliable entry point for a wide array of synthetic transformations, most notably Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings, enabling the linkage of the pyridine core to diverse aryl, heteroaryl, alkynyl, and amino moieties.[4][6][7]

These properties make this compound an indispensable tool for researchers aiming to accelerate the discovery and development of novel, effective, and potentially more environmentally stable crop protection agents.[3][4]

Core Reactivity & Synthetic Pathways

The primary synthetic utility of this compound is centered on the selective functionalization of the C2-position via transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond compared to the C-F bond allows for precise and high-yield transformations.

G cluster_0 Palladium-Catalyzed Cross-Coupling main This compound suzuki Suzuki-Miyaura (Ar-B(OH)₂) main->suzuki Pd(0), Base sonogashira Sonogashira (R-C≡CH) main->sonogashira Pd(0), Cu(I) heck Heck (Alkene) main->heck Pd(0), Base buchwald Buchwald-Hartwig (R₂NH) main->buchwald Pd(0), Base product_suzuki 2-Aryl-5-fluoropyridine (Biaryl Scaffold) suzuki->product_suzuki product_sonogashira 2-Alkynyl-5-fluoropyridine sonogashira->product_sonogashira product_heck 2-Alkenyl-5-fluoropyridine heck->product_heck product_buchwald 2-Amino-5-fluoropyridine buchwald->product_buchwald

Caption: Key cross-coupling reactions of this compound.

Application Protocol: Synthesis of a 2-Aryl-5-fluoropyridine Scaffold via Suzuki-Miyaura Coupling

The 2-arylpyridine motif is a common substructure in many agrochemicals, particularly herbicides that function as synthetic auxins or inhibitors of specific enzymes.[8][9] The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing this biaryl linkage. This protocol details a representative procedure for coupling this compound with a substituted phenylboronic acid.

Objective:

To synthesize a 2-(substituted-phenyl)-5-fluoropyridine derivative, a core scaffold for agrochemical lead discovery.

Reaction Scheme:

G reactant1 This compound catalyst Pd(PPh₃)₄ K₂CO₃, Dioxane/H₂O reactant1->catalyst reactant2 R-Ph-B(OH)₂ reactant2->catalyst plus + plus->catalyst product 2-(R-Phenyl)-5-fluoropyridine catalyst->product Heat

Caption: Suzuki-Miyaura coupling workflow.

Materials & Reagents:
Reagent/MaterialMolecular WeightQuantityMoles (mmol)Equiv.
This compound222.99 g/mol 1.00 g4.481.0
4-Chloro-3-methoxyphenylboronic acid186.41 g/mol 0.91 g4.881.1
Tetrakis(triphenylphosphine)palladium(0)1155.56 g/mol 260 mg0.2240.05
Potassium Carbonate (K₂CO₃)138.21 g/mol 1.86 g13.443.0
1,4-Dioxane (Anhydrous)-20 mL--
Deionized Water-5 mL--
Step-by-Step Experimental Protocol:
  • Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add this compound (1.00 g, 4.48 mmol), 4-chloro-3-methoxyphenylboronic acid (0.91 g, 4.88 mmol), and potassium carbonate (1.86 g, 13.44 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Causality: This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent & Catalyst Addition: Under a positive flow of nitrogen, add anhydrous 1,4-dioxane (20 mL) and deionized water (5 mL) via syringe. Degas the resulting suspension by bubbling nitrogen through it for 15 minutes. Causality: Degassing removes dissolved oxygen from the solvent, further protecting the catalyst.

  • Catalyst Introduction: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (260 mg, 0.224 mmol) to the flask.

  • Reaction Execution: Heat the reaction mixture to 90 °C using an oil bath and maintain vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting iodide), cool the mixture to room temperature. Add 30 mL of ethyl acetate and 20 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with 20 mL portions of ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with 30 mL of saturated sodium chloride solution (brine). Causality: This step helps to remove residual water and inorganic salts from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5) to yield the pure 2-(4-chloro-3-methoxyphenyl)-5-fluoropyridine product.

Safety & Handling

This compound is a chemical intermediate that requires careful handling in a laboratory setting.

  • Hazard Classifications: It is classified as an acute oral toxicant, a skin irritant, a potential skin sensitizer, an eye irritant, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

  • Handling Precautions: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound is a combustible solid.

Conclusion

This compound stands out as a high-value, versatile intermediate for the synthesis of novel agrochemicals. Its well-defined and predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides chemists with a reliable method for constructing the complex pyridine-based scaffolds that are hallmarks of modern crop protection agents. The protocols and principles outlined in this guide demonstrate the compound's strategic importance and provide a practical framework for its application in discovering the next generation of fungicides, herbicides, and insecticides.

References

Application Notes and Protocols for the Preparation of 5-Fluoro-2-iodopyridine Derivatives in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 5-Fluoro-2-iodopyridine in Advanced Materials

The strategic incorporation of fluorine atoms and pyridine rings into organic molecules has become a cornerstone of modern material science. Fluorine's high electronegativity and the unique electronic properties of the pyridine moiety can profoundly influence the frontier molecular orbital energy levels, charge transport characteristics, and photophysical properties of organic materials. This compound, in particular, has emerged as a highly versatile building block for the synthesis of novel materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The fluorine substituent at the 5-position of the pyridine ring enhances the electron-accepting nature of the moiety, which can be beneficial for electron transport materials and for tuning the bandgap of donor-acceptor type chromophores. The iodine atom at the 2-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular architectures. This application note provides detailed protocols for the synthesis of this compound derivatives and an overview of their application in organic electronic devices.

Synthetic Protocols: Accessing Functional Derivatives

The workhorse reactions for the derivatization of this compound are palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Stille couplings. The choice of reaction depends on the desired final structure, with Suzuki coupling being ideal for aryl-aryl linkages, Sonogashira for introducing acetylenic bridges, and Stille for its tolerance to a wide range of functional groups.

Protocol 1: Suzuki-Miyaura Coupling for Biaryl and Heterobiaryl Derivatives

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds. For electron-deficient substrates like this compound, this reaction is particularly effective for synthesizing biaryl and vinyl-pyridine derivatives.[1]

Reaction Scheme:

F | N=C(I)-C=C-C=C (this compound) + H-C≡C-R (Terminal Alkyne) | H

--[Pd catalyst, Cu(I) cocatalyst, Base]-->

F | N=C(C≡C-R)-C=C-C=C (5-Fluoro-2-alkynylpyridine) | H

F | N=C(I)-C=C-C=C (this compound) + R-Sn(Bu)3 (Organostannane) | H

--[Pd catalyst, Additives]-->

F | N=C(R)-C=C-C=C (5-Fluoro-2-substituted-pyridine) | H

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

OLED Device Architecture

OLED Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) Cathode->EIL ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) Host:Guest ETL->EML HTL Hole Transport Layer (HTL) EML->HTL HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode

Caption: A typical multi-layer OLED device structure.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced organic materials. The palladium-catalyzed cross-coupling reactions described herein provide efficient and modular routes to a wide range of derivatives with tunable electronic and photophysical properties. These materials have demonstrated significant potential in OLEDs, OPVs, and OFETs, and further exploration of their structure-property relationships will undoubtedly lead to the development of next-generation organic electronic devices. The protocols and data presented in this application note serve as a comprehensive guide for researchers in the field.

References

Application Notes and Protocols for the Suzuki-Miyaura Reaction with 5-Fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and wide functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the creation of biaryl and heteroaryl structures which are common motifs in biologically active compounds.[2]

This guide provides a detailed examination of the Suzuki-Miyaura reaction using 5-Fluoro-2-iodopyridine as a key building block. The incorporation of a fluorine atom into the pyridine ring is of particular significance in medicinal chemistry. The fluorine substituent can modulate the physicochemical properties of the final compound, such as its pKa and metabolic stability, making this compound a valuable starting material in drug discovery programs. The C-I bond in this substrate is highly reactive towards oxidative addition to a palladium(0) catalyst, facilitating selective coupling at this position.[3]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, the C-I bond of this compound) to form a Pd(II) complex.[4]

  • Transmetalation: The organoboron compound, activated by a base, then transfers its organic moiety to the palladium complex, displacing the halide.[1]

  • Reductive Elimination: The final step involves the coupling of the two organic groups on the palladium center, which are then eliminated as the desired biaryl product, regenerating the Pd(0) catalyst to continue the cycle.[5]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex [Ar-Pd(II)-X]Ln oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OR)2 + Base pd_r_complex [Ar-Pd(II)-R']Ln transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The specific quantities and conditions may require optimization depending on the specific boronic acid used.

Materials and Reagents
ReagentPurposeTypical Amount (equivalents)
This compoundStarting Material1.0
Arylboronic acidCoupling Partner1.2 - 1.5
Palladium Catalyst (e.g., Pd(PPh₃)₄)Catalyst0.03 - 0.05
Base (e.g., K₂CO₃, Cs₂CO₃)Activates Boronic Acid2.0 - 3.0
Solvent (e.g., 1,4-Dioxane/Water 4:1)Reaction Medium-

Reaction Setup and Execution

Experimental_Workflow start Start reagents Combine this compound, Arylboronic Acid, and Base in a Schlenk Flask start->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert catalyst Add Palladium Catalyst under Inert Atmosphere inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat Reaction Mixture (e.g., 80-110 °C) solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup (Extraction and Washing) monitor->workup purify Purification (Column Chromatography) workup->purify product Characterize Product (NMR, MS) purify->product end End product->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.) to the flask.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.[3]

Workup and Purification
  • Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Fluoro-2-arylpyridine.[3]

Troubleshooting and Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the catalyst is of good quality and handled under an inert atmosphere. Consider using a pre-catalyst.
Poorly degassed solventThoroughly degas the solvent by sparging with an inert gas or by freeze-pump-thaw cycles.
Homocoupling of Boronic Acid Presence of oxygenMaintain a strict inert atmosphere throughout the reaction.
High reaction temperatureConsider lowering the reaction temperature.
Protodeboronation Presence of excess water or acidic impuritiesUse anhydrous solvents and ensure the base is not acidic. Minimize reaction time.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 5-Fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs for Common side reactions in 5-Fluoro-2-iodopyridine Suzuki coupling.

Welcome to the technical support hub for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with this compound. This guide is designed for researchers, medicinal chemists, and process scientists who utilize this versatile but often challenging building block. This compound is an electron-deficient N-heterocycle, a class of substrates known for its unique reactivity and susceptibility to specific side reactions.

This document provides in-depth, field-tested insights in a question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and understand the chemical principles behind the successful coupling of this important substrate.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific experimental outcomes and provides a logical path to a solution.

Question 1: My reaction has low or no conversion. I'm recovering mostly my this compound starting material. What's going wrong?

Answer: This is a common issue that typically points to a problem in the catalytic cycle, often at the initial oxidative addition or the subsequent transmetalation step. The Suzuki-Miyaura reaction relies on a delicate balance of reactivity, and several factors can stall the process.[1]

Possible Causes & Actionable Solutions:

  • Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂), it must be reduced in-situ to Pd(0). This reduction can sometimes be inefficient.[2]

    • Solution: Consider switching to a dedicated Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. This removes the ambiguity of the initial reduction step.[3]

  • Ligand Issues: The ligand is critical for stabilizing the palladium center and facilitating the reaction steps.[4] The pyridine nitrogen of your substrate is Lewis basic and can potentially coordinate to the palladium center, inhibiting the desired catalytic activity.[5]

    • Solution: Employ bulky, electron-rich monophosphine ligands (often called Buchwald ligands) such as SPhos, XPhos, or RuPhos. These ligands create a sterically hindered environment around the palladium, which promotes the desired C-C bond-forming reductive elimination and can prevent catalyst inhibition.[3][6]

  • Inefficient Transmetalation: The transfer of the organic group from the boron atom to the palladium complex is a crucial step that requires activation by a base.[4]

    • Solution 1 (Base Selection): Ensure your base is strong enough and sufficiently soluble to activate the boronic acid. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[3][7]

    • Solution 2 (Solvent Choice): The presence of water is often crucial for facilitating transmetalation. A biphasic solvent system like Toluene/H₂O or Dioxane/H₂O is a standard starting point.[4][8]

Question 2: I've formed my product, but I have a significant byproduct with a mass corresponding to 5-fluoropyridine. What is this side reaction and how can I stop it?

Answer: You are observing dehalogenation (specifically, deiodination). This is arguably the most common side reaction for electron-deficient heteroaryl halides like this compound.[9] In this process, the iodine atom is replaced by a hydrogen atom, leading to a reduced, non-coupled byproduct.

Causality—The Palladium-Hydride Mechanism: Dehalogenation occurs when a palladium-hydride (Pd-H) species is formed in the reaction. This Pd-H intermediate can then undergo reductive elimination with the 5-fluoro-2-pyridyl group to generate 5-fluoropyridine. The hydride source can be the base (especially alkoxides), solvent (e.g., alcohols), or even trace water.[2][9]

Actionable Solutions to Minimize Dehalogenation:

ParameterRecommendationRationale
Base Switch to a weaker, non-nucleophilic inorganic base.K₃PO₄ or K₂CO₃ are excellent choices. They are less likely to generate Pd-H species compared to strong organic bases like NaOtBu.[9]
Solvent Use aprotic solvents.Aprotic solvents like toluene, dioxane, or THF cannot act as a hydride source, unlike alcohol solvents.[2]
Ligand Use bulky, electron-rich ligands (e.g., SPhos, XPhos).These ligands accelerate the rate of the desired reductive elimination (C-C bond formation) to outcompete the undesired reductive elimination that leads to dehalogenation (C-H bond formation).[3]
Halide (If possible) Switch from iodide to bromide or chloride.The propensity for dehalogenation often follows the order of C-X bond reactivity: I > Br > Cl. While the C-I bond is easiest to activate, it is also the most susceptible to this side reaction.[9][10]

// Nodes start [label="High Dehalogenation\n(5-Fluoropyridine byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; base_check [label="Step 1: Evaluate Base\nIs it NaOtBu, KOtBu, or other alkoxide?", fillcolor="#FBBC05", fontcolor="#202124"]; base_sol [label="Action: Switch to K₃PO₄ or K₂CO₃\n(Weaker, non-hydridic base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solvent_check [label="Step 2: Evaluate Solvent\nIs it an alcohol (MeOH, EtOH)?", fillcolor="#FBBC05", fontcolor="#202124"]; solvent_sol [label="Action: Switch to Aprotic Solvent\n(Toluene, Dioxane, THF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ligand_check [label="Step 3: Evaluate Ligand\nIs it a simple ligand (e.g., PPh₃)?", fillcolor="#FBBC05", fontcolor="#202124"]; ligand_sol [label="Action: Switch to Bulky, Electron-Rich Ligand\n(e.g., SPhos, XPhos)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Optimized Reaction:\nMinimized Dehalogenation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> base_check; base_check -> base_sol [label="Yes"]; base_sol -> solvent_check; base_check -> solvent_check [label="No"];

solvent_check -> solvent_sol [label="Yes"]; solvent_sol -> ligand_check; solvent_check -> ligand_check [label="No"];

ligand_check -> ligand_sol [label="Yes"]; ligand_sol -> end_node; ligand_check -> end_node [label="No, using optimal ligand"]; } Caption: A decision tree for troubleshooting dehalogenation.

Question 3: My chromatogram shows a symmetrical dimer of my boronic acid coupling partner. Why is this happening?

Answer: This side reaction is known as homocoupling . It is the palladium-catalyzed dimerization of your boronic acid (or ester) to form a symmetrical biaryl.[11]

Causality—The Role of Pd(II) and Oxygen: Homocoupling is primarily driven by two factors:

  • Presence of Pd(II) Species: If you use a Pd(II) precatalyst, it can react directly with two molecules of the boronic acid to produce the homocoupled product and Pd(0). This can be a pathway for the initial generation of the active catalyst.[2]

  • Oxygen in the Reaction: Dissolved oxygen can re-oxidize the active Pd(0) catalyst back to Pd(II), which then promotes the homocoupling side reaction. Inefficient degassing is a common culprit.[2][12]

Actionable Solutions to Minimize Homocoupling:

  • Rigorous Degassing: This is the most critical step. Before heating, thoroughly degas your reaction mixture. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes can also work.[12]

  • Use a Pd(0) Catalyst Source: Starting with a Pd(0) complex like Pd₂(dba)₃ can mitigate the homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts.[3]

  • Optimize Ligand-to-Palladium Ratio: Using a sufficient excess of ligand can help stabilize the Pd(0) state and favor the desired cross-coupling pathway. A Pd:Ligand ratio of 1:2 to 1:4 is a good starting point.

Question 4: I see a byproduct corresponding to the arene from my boronic acid (Ar-H instead of Ar-B(OH)₂). What is this and how do I prevent it?

Answer: This side reaction is protodeboronation , where the carbon-boron bond of your organoboron reagent is cleaved by a proton source (like water) and replaced with a carbon-hydrogen bond.[13] This reaction consumes your nucleophilic partner, reducing the overall yield of the desired product.

Causality—Stability of the Boronic Acid: The C-B bond is susceptible to cleavage under various conditions. The rate of protodeboronation is highly dependent on the substrate, pH, temperature, and water concentration.[14][15] Some heteroaryl boronic acids are notoriously unstable and prone to this decomposition pathway.[16]

Actionable Solutions to Minimize Protodeboronation:

  • Use Boronic Esters or Trifluoroborates: These derivatives are generally more stable than the corresponding boronic acids.[15] Potassium trifluoroborate salts (R-BF₃K) or pinacol esters (Bpin) act as "slow-release" sources of the boronic acid, keeping its instantaneous concentration low and thus minimizing decomposition.[17][18]

  • Control the pH: The base is essential for the Suzuki reaction but can also catalyze protodeboronation.[15] Avoid excessively harsh basic conditions or prolonged reaction times at high temperatures.

  • Use a "Slow-Release" Protocol: If using a particularly unstable boronic acid, consider strategies like using MIDA boronates, which are designed to slowly release the boronic acid under the reaction conditions, ensuring it is consumed in the desired coupling before it can decompose.[13]

// Main Cycle Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; oa [label="Oxidative Addition\n(Ar-Pd(II)-I)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tm [label="Transmetalation\n(Ar-Pd(II)-Ar')", fillcolor="#4285F4", fontcolor="#FFFFFF"]; re [label="Reductive Elimination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Ar-Ar'\n(Desired Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Side Reaction Nodes dehalogenation [label="Dehalogenation\n(Ar-H)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; homocoupling [label="Homocoupling\n(Ar'-Ar')", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; protodeboronation [label="Protodeboronation\n(Ar'-H)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Input materials ar_i [label="this compound\n(Ar-I)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; ar_b [label="Boronic Acid/Ester\n(Ar'-B(OR)₂)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges for the main cycle ar_i -> oa; pd0 -> oa; oa -> tm; ar_b -> tm; tm -> re; re -> pd0; re -> product;

// Edges for side reactions oa -> dehalogenation [label="+ [H⁻] source\n- Pd(0)L₂", color="#EA4335", style=dashed]; ar_b -> protodeboronation [label="+ H⁺ source\n(e.g., H₂O)", color="#EA4335", style=dashed]; ar_b -> homocoupling [label="+ Pd(II), O₂", color="#EA4335", style=dashed]; } Caption: The Suzuki cycle with key side reaction pathways.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "challenging" substrate? A1: There are two primary reasons. First, as an electron-deficient heterocycle, the C-I bond is highly polarized and reactive, making it very susceptible to oxidative addition but also to dehalogenation.[9] Second, the Lewis basic lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, which can potentially sequester the catalyst and inhibit its activity. This often necessitates the use of specific bulky ligands to prevent this unproductive binding.[5]

Q2: How do I choose the best base for my reaction? A2: Base selection is a critical optimization parameter. There is a trade-off between reactivity and side reactions.

  • For routine couplings: K₂CO₃ is a mild, inexpensive, and effective choice.

  • For difficult couplings or to increase rate: K₃PO₄ (potassium phosphate) is often superior. It is a stronger base but is generally non-nucleophilic and less prone to causing dehalogenation than alkoxides.

  • When starting material is base-sensitive: Weaker bases like CsF or KF can be used, though reaction rates may be slower. The role of the base is to activate the boronic acid by forming a more nucleophilic "ate" complex, which facilitates transmetalation.[4][19]

Q3: What is the purpose of adding water to the reaction? Is it always necessary? A3: Water plays several beneficial roles. It helps dissolve the inorganic base (like K₃PO₄), facilitates the formation of the active boronate species for transmetalation, and can help stabilize the palladium catalyst.[4][8] While some Suzuki couplings can be run under anhydrous conditions, a biphasic system (e.g., Toluene/Water 4:1) is a robust starting point for most applications, especially with heteroaromatic substrates.

Recommended Experimental Protocols

Protocol 1: General Starting Point for Suzuki Coupling

This protocol provides a reliable set of initial conditions for the coupling of this compound with a generic arylboronic acid.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and powdered K₃PO₄ (3.0 equiv).

  • Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.

  • Solvent Addition: Add degassed solvents via syringe. A common choice is a 4:1 mixture of Toluene and Water.

  • Reaction: Place the vial in a preheated oil bath or heating block at 80-100 °C and stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Optimized Conditions for Challenging Couplings (Minimizing Side Reactions)

This protocol is adapted for situations where dehalogenation or protodeboronation is a significant issue.

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid pinacol ester (1.3 equiv), and K₂CO₃ (2.5 equiv). Using the more stable boronic ester minimizes protodeboronation.[15]

  • Catalyst System: Add a robust precatalyst like XPhos Pd G3 (2 mol%). These advanced precatalysts are air-stable and generate the active Pd(0) species efficiently.

  • Inert Atmosphere & Degassing: Seal the flask and perform three "freeze-pump-thaw" cycles for rigorous oxygen removal.

  • Solvent: Add anhydrous, degassed 1,4-dioxane. Anhydrous conditions can further suppress protodeboronation.

  • Reaction: Heat the mixture to 100 °C and stir for 12-24 hours.

  • Workup and Purification: Follow the same procedure as in Protocol 1.

References

Technical Support Center: Optimizing Palladium Catalyst Loading for 5-Fluoro-2-iodopyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is structured to provide actionable insights and troubleshooting advice for optimizing palladium catalyst loading in cross-coupling reactions involving the versatile but often challenging substrate, 5-fluoro-2-iodopyridine. Our focus is on providing not just protocols, but the underlying chemical logic to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section provides rapid answers to common questions encountered when working with this compound.

Q1: What is a typical starting palladium catalyst loading for a Suzuki-Miyaura coupling with this compound?

A1: For initial screening, a catalyst loading of 1-5 mol% is a common starting point for Suzuki-Miyaura reactions.[1] More specifically, for challenging substrates like heteroaryl halides, beginning with a slightly higher loading, around 2-3 mol%, can be advantageous to ensure reaction initiation.[2] Once reaction conditions are established, the loading can be systematically lowered to optimize cost and minimize residual palladium in the final product.[3][4]

Q2: My reaction is sluggish or stalls completely. Should I simply increase the catalyst loading?

A2: While increasing the catalyst loading might seem like a straightforward solution, it's often more effective to first investigate other reaction parameters. A stalled reaction can be indicative of catalyst deactivation, poor reagent quality, or suboptimal reaction conditions (e.g., base, solvent, temperature).[5][6] Before increasing the palladium concentration, consider re-evaluating your choice of ligand, base, and solvent system, and ensure all reagents are pure and dry.[7]

Q3: I'm observing significant amounts of homocoupling and protodehalogenation side products. How can catalyst loading affect this?

A3: Side product formation is often linked to reaction kinetics.[8] If the rate of the desired cross-coupling is slow, side reactions like homocoupling of the boronic acid or protodehalogenation of the this compound can become more prominent.[5] While a very low catalyst loading might exacerbate this by slowing down the reaction, an excessively high loading is not always the solution. Optimizing the ligand-to-palladium ratio and ensuring rapid formation of the active Pd(0) species are often more critical for minimizing these side reactions.[9]

Q4: Can I use ligand-free conditions for my reaction with this compound to simplify the system?

A4: While ligand-free palladium catalysis has been successful for some substrates, it is generally more challenging for heteroaryl halides like this compound.[10] The fluorine and pyridine nitrogen can coordinate to the palladium center, influencing its catalytic activity. Ligands play a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.[9][11] For this substrate, employing a well-chosen phosphine or N-heterocyclic carbene (NHC) ligand is highly recommended.

Q5: How does the choice of palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed Pd(II) complex) impact the optimal loading?

A5: The choice of precatalyst can significantly influence the reaction's efficiency and, consequently, the optimal loading.[12] Pd(0) sources like Pd₂(dba)₃ may require a lower loading than Pd(II) sources like Pd(OAc)₂ under certain conditions, as the latter requires an in-situ reduction step to form the active Pd(0) catalyst.[3] Pre-formed Pd(II) precatalysts that incorporate a ligand are often highly efficient and can be used at lower loadings.[13]

Troubleshooting Guides

This section provides in-depth troubleshooting for specific issues, focusing on the interplay between catalyst loading and other reaction parameters.

Issue 1: Low or No Product Yield

Low yields are a common frustration in cross-coupling reactions. The following guide will help you systematically diagnose and address the root cause.

Initial Diagnostic Checks
  • Reagent Integrity: Verify the purity of your this compound and the coupling partner. Ensure your solvent is anhydrous and properly degassed, as oxygen can deactivate the catalyst.[5]

  • Catalyst and Ligand Quality: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere.[5] Consider using fresh reagents.

  • Base Selection and Solubility: The base is critical for the catalytic cycle. Ensure you are using an appropriate base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and that it has sufficient solubility in your chosen solvent system.[1][8]

Troubleshooting Workflow: Low Yield

G start Low Yield Observed check_reagents Verify Reagent Purity & Inert Conditions start->check_reagents check_params Review Base, Solvent, & Temperature check_reagents->check_params Reagents OK screen_ligands Screen Different Ligands (e.g., Buchwald-type) check_params->screen_ligands Parameters Seem Correct optimize_ratio Optimize Ligand:Pd Ratio screen_ligands->optimize_ratio increase_loading Systematically Increase Catalyst Loading (e.g., 2-5 mol%) optimize_ratio->increase_loading analyze_kinetics Consider Reaction Monitoring (HPLC, NMR) increase_loading->analyze_kinetics No Improvement success Improved Yield increase_loading->success Yield Improves Catalytic Cycle cluster_cycle Catalytic Cycle cluster_optimization Optimization Points Pd(0)L_n Active Pd(0) Oxidative_Addition Oxidative Addition (Ar-Pd(II)-X) Pd(0)L_n->Oxidative_Addition + R-X Transmetalation Transmetalation (Ar-Pd(II)-Ar') Oxidative_Addition->Transmetalation + Ar'-B(OR)2 Opt_OA Ligand Choice: Bulky, electron-rich ligands accelerate this step. Oxidative_Addition->Opt_OA Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Opt_TM Base Choice: Activates boronic acid for efficient transfer. Transmetalation->Opt_TM Reductive_Elimination->Pd(0)L_n Releases R-Ar' Opt_RE Catalyst Loading & Ligand: Affects rate and prevents catalyst decomposition. Reductive_Elimination->Opt_RE

References

Troubleshooting low yields in the synthesis of 5-Fluoro-2-iodopyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-fluoro-2-iodopyridine derivatives. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important class of compounds. The unique electronic properties of the pyridine ring, substituted with both a strongly electron-withdrawing fluorine atom and a bulky, polarizable iodine atom, can present specific synthetic hurdles. This resource aims to provide not only solutions but also the underlying chemical principles to empower you to optimize your reactions effectively.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may be encountering in your experiments.

Q1: My Sandmeyer-type reaction to convert 2-amino-5-fluoropyridine to this compound is giving a very low yield. What are the likely causes and how can I fix it?

Low yields in the Sandmeyer-type iodination of 2-amino-5-fluoropyridine are a frequent issue. The primary culprits are often related to the instability of the intermediate diazonium salt and suboptimal reaction conditions.

Underlying Causes and Solutions:

  • Instability of the Pyridine Diazonium Salt: Diazonium salts of pyridines are notoriously less stable than their aniline counterparts.[1][2] The electron-deficient nature of the pyridine ring can accelerate the decomposition of the diazonium group.

    • Troubleshooting Protocol:

      • Strict Temperature Control: Maintain the temperature of the diazotization reaction between -5 °C and 0 °C. Use an internal thermometer to monitor the reaction temperature, not just the cooling bath temperature.

      • Minimize Reaction Time: Do not let the diazonium salt solution sit for extended periods. Proceed with the iodide addition as soon as the diazotization is complete.

      • Choice of Acid: While hydrochloric acid is common, some protocols suggest that using sulfuric acid can lead to a more stable diazonium salt.[3] Alternatively, forming the diazonium tetrafluoroborate salt by using HBF4 can sometimes provide a more stable, isolable intermediate, though this is not always the case with aminopyridines.[1]

  • Side Reactions:

    • Azo Coupling: The diazonium salt can couple with unreacted 2-amino-5-fluoropyridine to form colored azo compounds, which are common byproducts.

      • Solution: Ensure a slight excess of the diazotizing agent (e.g., sodium nitrite) to fully consume the starting amine. Add the sodium nitrite solution slowly and subsurface to avoid localized high concentrations.

    • Phenol Formation: The diazonium salt can react with water to form 5-fluoro-2-hydroxypyridine.

      • Solution: Use a non-aqueous solvent for the iodide displacement step if possible.[4] Alternatively, ensure that the reaction is sufficiently acidic to suppress this side reaction.

  • Iodide Source and Addition:

    • Iodide Concentration: A high concentration of iodide is necessary to trap the diazonium salt effectively. Use a saturated solution of potassium iodide or sodium iodide.

    • Addition Method: Add the cold diazonium salt solution dropwise to the iodide solution, rather than the other way around.[4] This ensures that the diazonium salt is immediately in the presence of a high concentration of the trapping agent.

Troubleshooting Workflow for Low Yield in Sandmeyer Reaction:

start Low Yield in Sandmeyer Reaction check_temp Verify Temperature Control (-5 to 0 °C) start->check_temp check_reagents Assess Reagent Quality & Stoichiometry start->check_reagents check_procedure Review Reaction Procedure start->check_procedure temp_ok Temperature is correct check_temp->temp_ok temp_high Temperature too high check_temp->temp_high reagents_ok Reagents are good check_reagents->reagents_ok reagents_bad Degraded reagents or incorrect stoichiometry check_reagents->reagents_bad procedure_ok Procedure is correct check_procedure->procedure_ok procedure_bad Incorrect order of addition or slow transfer check_procedure->procedure_bad optimize Optimize reaction conditions (e.g., acid, solvent) temp_ok->optimize re_run Re-run with fresh reagents and correct stoichiometry temp_high->re_run reagents_ok->optimize reagents_bad->re_run procedure_ok->optimize modify_procedure Modify procedure (e.g., reverse addition) procedure_bad->modify_procedure

Caption: Troubleshooting decision tree for low Sandmeyer reaction yields.

Q2: I am attempting a Halogen Exchange (Halex) reaction to produce this compound from 2-chloro-5-fluoropyridine or 2-bromo-5-fluoropyridine, but the reaction is not proceeding to completion. What can I do?

The Halex reaction is a powerful method for introducing fluorine, but it can also be used for other halogens.[5][6] In this case, you are attempting a less common iodine for chlorine/bromine exchange. The success of this reaction is highly dependent on the reaction conditions.

Underlying Causes and Solutions:

  • Insufficient Reactivity: The C-Cl and C-Br bonds in 2-halopyridines are less reactive towards nucleophilic aromatic substitution than those in more electron-deficient rings. The fluorine at the 5-position helps, but may not be sufficient.

    • Solution:

      • Higher Temperatures: These reactions often require high temperatures, sometimes in the range of 110-150 °C.[7][8]

      • Polar Aprotic Solvents: Use a high-boiling polar aprotic solvent such as DMSO, DMF, or sulfolane to facilitate the dissolution of the halide salt and promote the reaction.[5]

  • Poor Solubility of Iodide Source: Potassium iodide has limited solubility in many organic solvents.

    • Solution:

      • Use of a Catalyst: A copper(I) catalyst, such as CuI or Cu2O, is often essential for this type of transformation.[7][8] The use of a ligand, such as L-proline, can further enhance the reaction rate.[7]

      • Phase Transfer Catalysis: In some cases, a phase transfer catalyst can be used to increase the concentration of the nucleophile in the organic phase.[6]

  • Decomposition at High Temperatures: The starting materials or product may be unstable at the required high temperatures, leading to the formation of tarry byproducts.

    • Solution:

      • Careful Monitoring: Monitor the reaction progress by TLC or GC-MS to avoid prolonged heating once the reaction is complete.

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.[7]

Optimized Protocol for Halogen Exchange:

A recommended starting point for an optimized protocol for the synthesis of this compound from 2-bromo-5-fluoropyridine is as follows[7]:

Reagent/ParameterAmount/Condition
2-Bromo-5-fluoropyridine1.0 eq
Potassium Iodide (KI)1.5 eq
Copper(I) oxide (Cu2O)10 mol%
L-proline20 mol%
SolventEthanol
Temperature110 °C
AtmosphereNitrogen
TechniqueSealed tube
Q3: My direct iodination of 5-fluoropyridine is giving me a mixture of regioisomers and low conversion. How can I improve the selectivity and yield?

Direct iodination of pyridines can be challenging due to the deactivation of the ring towards electrophilic substitution.[9] Achieving high regioselectivity and yield requires careful selection of the iodinating agent and reaction conditions.

Underlying Causes and Solutions:

  • Weak Electrophilicity of Iodine: Molecular iodine (I2) is a weak electrophile and will not typically react with an electron-deficient ring like 5-fluoropyridine.

    • Solution: An oxidizing agent is required to generate a more potent electrophilic iodine species in situ. Common choices include nitric acid, hydrogen peroxide, or silver salts.[10][11][12]

  • Poor Regiocontrol: The directing effects of the nitrogen atom and the fluorine substituent can lead to a mixture of products.

    • Solution:

      • Use of a Directing Group: While not always practical, the introduction of a directing group can control the position of iodination.

      • Specific Reagent Systems: Certain reagent systems are known to favor specific isomers. For example, the use of silver sulfate with iodine can promote iodination.[10]

  • Harsh Reaction Conditions: Many direct iodination protocols require strongly acidic conditions, which can lead to side reactions or decomposition.

    • Solution: Explore milder, more modern methods. For instance, electrochemical methods for in situ generation of iodinating agents are being developed as a greener alternative.[13]

Frequently Asked Questions (FAQs)

Q: What is the best way to purify this compound derivatives?

A: Purification is typically achieved by silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexanes.[7] Due to the potential for volatility, care should be taken during solvent removal. For radiolabeled derivatives, reversed-phase solid-phase extraction (RP SPE) is often used.[14]

Q: Are there any safety concerns I should be aware of when working with these compounds?

A: Yes.

  • Diazonium Salts: Diazonium salts can be explosive, especially when isolated and dried.[1][2] It is highly recommended to use them in solution without isolation.

  • Halogenated Pyridines: Iodopyridines can be toxic and are often skin and eye irritants.[15] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • High-Temperature Reactions: Reactions run at high temperatures in sealed tubes carry a risk of pressure buildup. Ensure that the reaction vessel is appropriate for the conditions and use a blast shield.

Q: Can I use other methods to synthesize this compound?

A: Yes, other methods exist, though they may be less common or require more specialized reagents. For example, synthesis from pyridine N-oxides has been reported as a route to 2-fluoropyridines, which could potentially be adapted.[16]

Experimental Protocols

Protocol 1: Sandmeyer-Type Synthesis of this compound

This protocol is a representative procedure and may require optimization for your specific setup.

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-fluoropyridine (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature between -5 °C and 0 °C.

    • Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.

  • Iodide Displacement:

    • In a separate, larger beaker, prepare a solution of potassium iodide (3.0 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (N2 gas) should be observed.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any remaining iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., 5-10% ethyl acetate in hexanes).

Workflow for Sandmeyer-Type Synthesis:

cluster_diazotization Diazotization cluster_displacement Iodide Displacement cluster_workup Workup & Purification start Dissolve 2-amino-5-fluoropyridine in acid at 0 °C add_nitrite Slowly add NaNO2 solution (-5 to 0 °C) start->add_nitrite stir_diazonium Stir for 30 min at 0 °C add_nitrite->stir_diazonium add_diazonium Add diazonium solution to KI solution stir_diazonium->add_diazonium Transfer prepare_ki Prepare aqueous KI solution prepare_ki->add_diazonium warm_stir Warm to RT and stir for 1-2 h add_diazonium->warm_stir neutralize Neutralize with NaHCO3 warm_stir->neutralize Proceed to Workup extract Extract with Ethyl Acetate neutralize->extract wash Wash with Na2S2O3 and Brine extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Column Chromatography dry_concentrate->purify

Caption: Step-by-step workflow for the Sandmeyer-type synthesis.

References

Purification protocol for 5-Fluoro-2-iodopyridine reaction products by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chromatographic purification of reaction products derived from 5-fluoro-2-iodopyridine. This guide is intended for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the common challenges associated with the purification of fluorinated pyridine compounds.

Introduction to Purification Challenges

This compound is a valuable precursor, often employed in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira to introduce aryl or alkynyl moieties at the 2-position. While these reactions are powerful, the subsequent purification of the desired 2-substituted-5-fluoropyridine product can be challenging. The primary difficulties arise from the basicity of the pyridine nitrogen, the potential for co-elution of structurally similar impurities, and the stability of the compound on the stationary phase.

This guide will equip you with the knowledge to anticipate and resolve these issues, ensuring the isolation of your target compound with high purity.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound reaction products?

A: For most applications, silica gel (230-400 mesh) is the stationary phase of choice due to its versatility and cost-effectiveness.[1] However, the acidic nature of silica can lead to issues with basic compounds like pyridines. If you experience significant peak tailing or product degradation, consider using deactivated silica gel, alumina, or a polymer-based stationary phase.[2][3]

Q2: How do I choose the right mobile phase for my column?

A: The selection of the mobile phase, or eluent, is critical for achieving good separation. A systematic approach starting with Thin-Layer Chromatography (TLC) is highly recommended.[4] A good starting point for many 2-substituted-5-fluoropyridines is a mixture of a non-polar solvent, such as hexanes or petroleum ether, and a more polar solvent like ethyl acetate or diethyl ether.[5] Aim for a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your desired product on the TLC plate.[6]

Q3: My pyridine compound is streaking or "tailing" on the TLC plate and column. What causes this and how can I fix it?

A: Peak tailing is a very common issue when purifying pyridine derivatives on silica gel.[3] It is primarily caused by the strong interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups on the surface of the silica.[3] To mitigate this, you can add a small amount of a competing base, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to your mobile phase.[5] This additive will preferentially interact with the acidic sites on the silica, leading to more symmetrical peaks for your compound of interest.

Q4: My product seems to be degrading on the column. How can I confirm this and what can I do about it?

A: If you suspect your compound is unstable on silica gel, you can perform a simple 2D TLC experiment.[2] Spot your crude reaction mixture on the bottom-left corner of a square TLC plate and develop it as usual. Then, rotate the plate 90 degrees and develop it again in the same solvent system. If your compound is stable, the spot will move to a new position along the diagonal. If it is degrading, you will see new spots appearing off the diagonal.[2] If degradation is confirmed, switching to a less acidic stationary phase like alumina or deactivated silica is recommended.[2]

Troubleshooting Guide

This section addresses specific problems you might encounter during the column chromatography purification of your this compound reaction products.

Problem Probable Cause(s) Solution(s)
Poor Separation of Product and Starting Material The polarity of the product and the starting this compound are very similar.- Optimize the Mobile Phase: Use a less polar solvent system to increase the retention of both compounds and improve separation. A shallow gradient elution can be very effective. - Consider a Different Stationary Phase: If optimizing the mobile phase on silica is unsuccessful, switching to a stationary phase with different selectivity, such as alumina, may provide the necessary resolution.
Co-elution of Product with Byproducts (e.g., Homocoupled Products) Byproducts from the cross-coupling reaction (e.g., biphenyl from a Suzuki reaction or a diyne from a Sonogashira reaction) can have similar polarities to the desired product.- Fine-tune the Solvent System: Experiment with different solvent mixtures. For example, substituting ethyl acetate with dichloromethane or a mixture of THF and hexanes can alter the selectivity of the separation.[7] - Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization can be an effective purification step before or after chromatography.[1]
Low Recovery of the Product from the Column - The compound is highly polar and is irreversibly adsorbed onto the silica gel. - The compound is degrading on the column. - The fractions containing the product are too dilute to be detected by TLC.[2]- Increase Eluent Polarity: For polar compounds, a more polar eluent (e.g., adding methanol to a dichloromethane or ethyl acetate system) may be necessary to elute the product. - Test for Stability: Perform a 2D TLC to check for degradation.[2] If unstable, use a deactivated stationary phase. - Concentrate Fractions: If you suspect your product has eluted but is not visible on TLC, try concentrating a range of fractions where you expect your product to be and re-analyze by TLC.[2]
Product Elutes with the Solvent Front The mobile phase is too polar for your compound.- Decrease Eluent Polarity: Start with a much less polar solvent system (e.g., 100% hexanes) and gradually increase the polarity.[2]
The Column Runs Dry Insufficient solvent was added, or the flow rate was too high.- Never let the silica gel run dry. This can cause cracking of the stationary phase and lead to poor separation. Always keep the solvent level above the top of the silica bed. If the column runs dry, it is often best to repack it.
Cracked or Channeled Column Bed The column was not packed properly.- Proper Packing is Crucial: Pack the column using a slurry method to ensure a uniform and homogenous bed. Gently tap the column while packing to dislodge any air bubbles. A well-packed column is essential for good separation.[5]

Experimental Protocol: A General Workflow for Purification

This protocol provides a general step-by-step guide for the purification of a typical Suzuki-Miyaura cross-coupling product of this compound.

1. Reaction Monitoring and Solvent System Selection by TLC:

  • Before beginning the purification, it is essential to monitor the reaction's progress by TLC to ensure the starting material has been consumed.

  • Develop a suitable eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate.

  • The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4, with clear separation from starting materials and major byproducts.[6]

Table of Expected Rf Values (Silica Gel, Hexane/Ethyl Acetate)

Compound TypeTypical Eluent System (Hexane:EtOAc)Expected Rf RangeNotes
This compound (Starting Material)9:1 to 4:10.4 - 0.6Relatively non-polar.
2-Aryl-5-fluoropyridine (Suzuki Product)9:1 to 2:10.2 - 0.5Polarity will depend on the substituents on the aryl ring.
2-Alkynyl-5-fluoropyridine (Sonogashira Product)9:1 to 3:10.3 - 0.6Generally less polar than the corresponding aryl-pyridines.
Homocoupled Boronic Acid ByproductVariesOften more polarMay remain at the baseline or require a more polar eluent.
Homocoupled Alkyne Byproduct (Diyne)VariesOften less polarMay have an Rf value close to or higher than the product.

2. Column Preparation (Slurry Method):

  • Choose an appropriately sized column based on the amount of crude material.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

  • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.[5]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Sample Loading:

  • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • For optimal separation, it is often best to "dry load" the sample. To do this, adsorb the dissolved crude product onto a small amount of silica gel by evaporating the solvent.

  • Carefully add the dried silica gel with the adsorbed product onto the top of the packed column.[8]

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin eluting the column with the chosen solvent system, starting with the less polar mixture if using a gradient.

  • Collect fractions in an array of test tubes.

  • Monitor the elution of the product by periodically checking the fractions by TLC.

  • Once the desired product has completely eluted, the polarity of the eluent can be increased to flush out any remaining compounds.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Purification Workflow Diagram

PurificationWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation ReactionMonitoring 1. Monitor Reaction by TLC SolventSelection 2. Select Eluent System (Product Rf ~0.3) ReactionMonitoring->SolventSelection ColumnPacking 3. Pack Column with Silica Gel Slurry SolventSelection->ColumnPacking SampleLoading 4. Load Crude Product (Dry Loading Recommended) ColumnPacking->SampleLoading Elution 5. Elute with Gradient (e.g., Hexane to EtOAc) SampleLoading->Elution FractionCollection 6. Collect Fractions Elution->FractionCollection TLCAnalysis 7. Analyze Fractions by TLC FractionCollection->TLCAnalysis CombineFractions 8. Combine Pure Fractions TLCAnalysis->CombineFractions Identify pure fractions SolventEvaporation 9. Evaporate Solvent CombineFractions->SolventEvaporation PureProduct Pure Product SolventEvaporation->PureProduct

Caption: A generalized workflow for the purification of this compound reaction products.

References

Improving the stability of 5-Fluoro-2-iodopyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for a critical, yet sensitive reagent: 5-Fluoro-2-iodopyridine. As Senior Application Scientists, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your reactions are not only successful but also reproducible and robust.

Technical Support Center: this compound

This guide is structured as a series of frequently asked questions (FAQs) that directly address common stability issues and challenges encountered during synthetic reactions.

Part 1: General Stability and Handling

Before delving into specific reaction troubleshooting, understanding the inherent properties of this compound is paramount.

Q1: My new bottle of this compound has a yellowish tint. Is it still usable?

A1: this compound is a white to pale yellow solid.[1] It is known to be light-sensitive, and prolonged exposure to light can cause discoloration, indicating potential decomposition.[1][2] For optimal results, it is crucial to store the reagent in a dark place, sealed in a dry environment, and under refrigeration (4°C is recommended).[3]

If you observe significant discoloration, it is advisable to assess the purity of the material by a suitable analytical method like GC or ¹H NMR before use. Minor color changes may not significantly impact many reactions, but for high-stakes syntheses, using a fresh, clean batch is the best practice.

Q2: What are the primary decomposition pathways for this compound under typical reaction conditions?

A2: The two primary points of reactivity on the molecule are the C-I bond and the C-F bond.

  • Cleavage of the C-I Bond: This is the desired reactive pathway in most cross-coupling reactions. However, under non-productive conditions, this can lead to proto-deiodination (hydrodehalogenation), where the iodine is replaced by a hydrogen atom, yielding 2-fluoropyridine. This is a common side reaction in palladium-catalyzed processes, often facilitated by sources of hydride in the reaction mixture or side reactions of the catalyst.[4]

  • Cleavage of the C-F Bond: The C-F bond on a pyridine ring is generally stable, but the fluorine atom at the 2-position activates the ring for nucleophilic aromatic substitution (SNAr). While less common than C-I bond reactions in cross-coupling, harsh nucleophilic conditions, strong bases, or very high temperatures can lead to unwanted defluorination .[5]

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This reagent is a workhorse in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Success hinges on maintaining its stability within the catalytic cycle.

Q3: I'm seeing significant amounts of 2-fluoropyridine (proto-deiodination) in my Suzuki-Miyaura coupling. What's causing this and how can I fix it?

A3: The formation of 2-fluoropyridine indicates that the C-I bond is being cleaved, but instead of coupling with the boronic acid partner, the pyridine ring is being protonated. This can stem from several factors:

  • Cause 1: Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from boron to the palladium center, may be too slow. This allows side reactions, like proto-deboronation of the boronic acid, to occur, which reduces the concentration of the coupling partner and can lead to catalyst decomposition pathways that generate the deiodinated product.[6]

  • Cause 2: Base-Induced Decomposition: The choice and amount of base are critical. Strong bases can promote the decomposition of the boronic acid or the palladium catalyst, especially at elevated temperatures.

  • Cause 3: Water Content: While Suzuki couplings often require some water, excessive amounts can accelerate the decomposition of the boronic acid (proto-deboronation).

Troubleshooting Protocol:

  • Optimize the Base: Switch from strong bases (like NaOH, KOtBu) to milder inorganic bases. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often excellent choices for stabilizing sensitive substrates.[7][8]

  • Select a More Robust Ligand: Use bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, accelerate the rate of reductive elimination, and can favor the desired coupling pathway over side reactions. Consider ligands like SPhos, XPhos, or RuPhos.

  • Control Water Content: If using an aqueous base solution, ensure the ratio of organic solvent to water is appropriate, typically ranging from 5:1 to 10:1.[6]

  • Lower the Reaction Temperature: Elevated temperatures can accelerate decomposition. If possible, run the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.[6]

ParameterStandard ConditionOptimized for StabilityRationale
Base K₃PO₄, NaOHCs₂CO₃, K₂CO₃Milder bases reduce the rate of boronic acid decomposition and other side reactions.[7]
Temperature 100-110 °C80-90 °CReduces thermal decomposition of the substrate and catalyst.[6]
Ligand PPh₃SPhos, XPhosBulky, electron-rich ligands promote faster reductive elimination, outcompeting decomposition.
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)Reduces the rate of proto-deboronation.
Q4: My Buchwald-Hartwig amination is giving low yields, and I suspect the this compound is decomposing. What are the best practices?

A4: Low yields in Buchwald-Hartwig reactions with this substrate are often linked to catalyst inhibition or substrate decomposition. The pyridine nitrogen can coordinate to the palladium center, and strong bases can attack the sensitive pyridine ring.

  • Cause 1: Catalyst Inhibition/Decomposition: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, potentially slowing down the catalytic cycle. Additionally, high temperatures can lead to catalyst decomposition.[9]

  • Cause 2: Base-Mediated Side Reactions: Strong bases like sodium tert-butoxide (NaOtBu) can be too harsh for electron-deficient pyridine rings, leading to side reactions or decomposition.

  • Cause 3: Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium complex and facilitating the C-N bond-forming reductive elimination.[4]

Troubleshooting Protocol:

  • Ligand Selection is Key: For C-N coupling, bidentate ligands like BINAP or DPPF were early successes.[4] More modern, sterically hindered monophosphine ligands (e.g., BrettPhos) are often superior for coupling primary amines and can operate under milder conditions.[10]

  • Moderate the Base: While NaOtBu is common, consider switching to potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), especially if using microwave heating, as this has been shown to be effective and milder.[7]

  • Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more consistent initiation of the catalytic cycle and can be beneficial for substrates prone to decomposition.[5]

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). While some systems show tolerance, oxygen can degrade the phosphine ligands and the palladium catalyst.[10]

Part 3: Monitoring and Analysis

Proactive monitoring is better than a failed reaction.

Q5: How can I monitor the stability of this compound during my reaction?

A5: Regular monitoring is crucial for troubleshooting and optimization.

  • Thin-Layer Chromatography (TLC): TLC is a quick way to get a qualitative sense of the reaction progress. Spot the reaction mixture against a standard of your starting material. The appearance of new, lower Rf spots could indicate polar decomposition products, while a spot corresponding to 2-fluoropyridine (if you have a standard) would confirm proto-deiodination.

  • High-Performance Liquid Chromatography (HPLC) & LC-MS: These are the most reliable methods. An HPLC method can quantify the consumption of starting material and the formation of the product.[11] A stability-indicating method, where the analyte is separated from all potential degradation products, should be used.[11] LC-MS is even more powerful, as it can help you identify the mass of side products, aiding in the elucidation of decomposition pathways.[12]

General HPLC Monitoring Protocol:

  • Column: Use a standard C18 reverse-phase column.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid or TFA) and acetonitrile or methanol is a good starting point.

  • Detection: UV detection at a wavelength where both the starting material and product absorb (e.g., 254 nm).

  • Procedure: At set time points (e.g., 0, 1h, 4h, 24h), withdraw a small aliquot of the reaction mixture, quench it (e.g., with water or a buffer), dilute it, and inject it into the HPLC.

Visual Workflow and Logic Diagrams

To assist in your troubleshooting, the following diagrams illustrate the logical flow of decision-making.

G cluster_0 Troubleshooting Workflow for Low Yield / Decomposition Start Low Yield or Decomposition Observed Check_SM Analyze Reaction Mixture (TLC, LC-MS) Start->Check_SM ID_Side_Product Identify Key Side Product(s) Check_SM->ID_Side_Product Proto_Deiodination Proto-deiodination (2-Fluoropyridine) ID_Side_Product->Proto_Deiodination C-I Cleavage Other_Decomp Other Decomposition (Defluorination, etc.) ID_Side_Product->Other_Decomp Other Pathways No_Reaction No Reaction/ Stalled ID_Side_Product->No_Reaction Starting Material Dominant Fix_Proto Optimize Suzuki/Heck: 1. Change Base (Cs₂CO₃) 2. Use Bulky Ligand 3. Lower Temperature Proto_Deiodination->Fix_Proto Fix_Other General Optimization: 1. Lower Temperature 2. Screen Solvents 3. Ensure Inert Atmosphere Other_Decomp->Fix_Other Fix_Stall Address Catalyst: 1. Use Pre-catalyst 2. Increase Catalyst Loading 3. Check Ligand Purity No_Reaction->Fix_Stall

Caption: A logical workflow for troubleshooting reactions involving this compound.

G cluster_1 Key Stability Factors & Solutions Factors Instability Factors Temp High Temperature Sol_Temp Reduce Temperature Use Microwave Heating Temp->Sol_Temp Base Harsh Base Sol_Base Use Milder Base (K₂CO₃, Cs₂CO₃) Base->Sol_Base Atmo Oxygen Exposure Sol_Atmo Strict Inert Atmosphere (Ar/N₂) Atmo->Sol_Atmo Light Light Exposure Sol_Light Store in Dark Protect Reaction from Light Light->Sol_Light Solutions Mitigation Strategies

Caption: Key factors affecting stability and their corresponding mitigation strategies.

References

Preventing byproduct formation in the radiofluorination of 5-Fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the radiofluorination of 5-fluoro-2-iodopyridine precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific radiolabeling reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent common byproduct formation and optimize your synthetic outcomes.

Introduction: The Challenge of Byproduct Formation

The synthesis of [¹⁸F]this compound is a critical step in the development of various PET radiotracers. The pyridine ring, while activated for nucleophilic aromatic substitution (SNAr), presents unique challenges that can lead to the formation of undesirable byproducts.[1] This guide provides a systematic approach to identifying and mitigating these issues, ensuring high radiochemical purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I might encounter during the radiofluorination of a 5-iodo-2-halopyridine precursor?

A1: The most prevalent byproducts include the protodehalogenated species (5-fluoro-2-H-pyridine), the hydroxylated derivative (5-fluoro-2-hydroxypyridine), and potentially regioisomers if using certain precursors like diaryliodonium salts. The formation of these impurities is highly dependent on your reaction conditions and the purity of your starting materials.[2][3]

Q2: I am observing a significant amount of the protodehalogenated byproduct. What is the likely cause?

A2: Protodehalogenation, or the replacement of the leaving group with a hydrogen atom, is often attributed to residual water in the reaction mixture or the presence of proton sources in your solvents or reagents.[4] In copper-mediated reactions, the acidic protons of boronic acid precursors can also contribute to this side reaction.[2]

Q3: My reaction is showing a peak corresponding to the mass of 5-fluoro-2-hydroxypyridine. How can this be avoided?

A3: The formation of the hydroxylated byproduct is typically a result of the reaction of your precursor with hydroxide ions. These can be present due to residual water reacting with the base (e.g., K₂CO₃) or from the hydrolysis of the precursor itself, especially at elevated temperatures. Ensuring rigorously anhydrous conditions is the primary strategy to prevent this.[5][6]

Q4: Can the choice of solvent influence byproduct formation?

A4: Absolutely. While dimethyl sulfoxide (DMSO) is a common solvent for radiofluorination due to its high boiling point and ability to solubilize reagents, it can decompose at high temperatures, especially in the presence of acidic byproducts like HF, potentially leading to side reactions.[7][8] N,N-Dimethylformamide (DMF) can be a suitable alternative and has been shown to suppress the formation of aryne-based byproducts in certain reactions.[3]

Q5: How critical is the purity of my precursor?

A5: Precursor purity is paramount. Impurities in the precursor can compete in the reaction, leading to a complex mixture of byproducts. For instance, if you are using a boronic acid pinacol ester precursor, any hydrolyzed boronic acid impurity can be more prone to protodeboronation.[2] Always ensure your precursor is fully characterized and purified before use.

In-Depth Troubleshooting Guides

Guide 1: Minimizing Protodehalogenation

Problem: Significant formation of the hydrogenated byproduct (e.g., 5-fluoro-2-H-pyridine) is observed in the radio-HPLC chromatogram.

Root Cause Analysis:

The primary culprit for protodehalogenation is the presence of protons in the reaction milieu. These can originate from:

  • Residual Water: Incomplete azeotropic drying of the [¹⁸F]fluoride-base complex is a common source.

  • Solvent Contamination: Solvents that are not rigorously dried can introduce water.

  • Precursor-derived Protons: In copper-mediated reactions using boronic acid precursors, the acidic protons of the boronic acid can be a source.[2]

Troubleshooting Workflow:

G start High Protodehalogenation Detected step1 Verify Anhydrous Conditions start->step1 step2 Optimize Azeotropic Drying step1->step2 Drying Inadequate step4 Evaluate Precursor Type and Quality step1->step4 Drying Adequate step3 Use High-Purity, Anhydrous Solvents step2->step3 step3->step4 step5 Consider Alternative Precursors step4->step5 Using Boronic Acid Precursor end_node Protodehalogenation Minimized step4->end_node Using Halide/Other Precursor step5->end_node

Caption: Workflow to troubleshoot protodehalogenation.

Detailed Steps:

  • Optimize Azeotropic Drying:

    • Ensure at least three cycles of acetonitrile addition and evaporation under a stream of inert gas (nitrogen or argon).

    • Visually confirm that the residue is completely dry and free-flowing.

    • Consider using a higher boiling point solvent for the final azeotropic removal if water persistence is suspected, followed by evaporation to dryness.

  • Ensure Solvent and Reagent Anhydrousness:

    • Use freshly opened, anhydrous grade solvents.

    • If using molecular sieves to dry solvents, ensure they are properly activated.

    • Dry all glassware thoroughly in an oven and cool under an inert atmosphere.

  • Precursor Considerations (for Copper-Mediated Reactions):

    • If using a boronic acid precursor, consider switching to a boronic acid pinacol ester (-Bpin), which is less prone to protodeboronation.[2]

    • Ensure the -Bpin precursor is of high purity and has not hydrolyzed back to the boronic acid.

Guide 2: Preventing Formation of Hydroxylated Byproducts

Problem: The presence of a byproduct corresponding to the mass of 5-fluoro-2-hydroxypyridine.

Root Cause Analysis:

This byproduct arises from the nucleophilic attack of hydroxide ions on the precursor. The source of hydroxide is typically residual water reacting with the carbonate base.

Troubleshooting Workflow:

G start Hydroxylated Byproduct Detected step1 Rigorously Exclude Water start->step1 step2 Optimize Azeotropic Drying step1->step2 step3 Use Anhydrous Reagents/Solvents step2->step3 step4 Control Reaction Temperature step3->step4 end_node Hydroxylation Minimized step4->end_node

Caption: Workflow to prevent hydroxylated byproduct formation.

Detailed Steps:

  • Azeotropic Drying: As with protodehalogenation, meticulous azeotropic drying is the first line of defense.

  • Base Handling: Ensure the base (e.g., K₂CO₃) is anhydrous. Consider drying it in an oven before use if its anhydrous nature is uncertain.

  • Temperature Control: High reaction temperatures can accelerate hydrolysis. If possible, optimize the reaction at the lowest effective temperature. For some precursors, a lower temperature for a longer duration may yield a cleaner product profile.[2]

Experimental Protocols

Protocol 1: Standard Radiofluorination of a 2-Bromo-5-iodopyridine Precursor

This protocol is a general guideline and may require optimization for specific substrates.

  • [¹⁸F]Fluoride Trapping and Elution:

    • Trap aqueous [¹⁸F]fluoride on a pre-conditioned anion exchange cartridge.

    • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying:

    • Evaporate the solvent at 110-120°C under a gentle stream of nitrogen.

    • Add 1 mL of anhydrous acetonitrile and repeat the evaporation. Perform this step a total of three times to ensure the complex is anhydrous.

  • Radiofluorination Reaction:

    • Dissolve the 2-bromo-5-iodopyridine precursor in anhydrous DMSO.

    • Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

    • Heat the reaction mixture at 120-150°C for 15-30 minutes.[4]

  • Purification:

    • Cool the reaction mixture and dilute with an appropriate solvent.

    • Purify the crude product using semi-preparative HPLC to isolate the [¹⁸F]this compound.

Data Presentation

Table 1: Influence of Reaction Parameters on Byproduct Formation

ParameterHigh Temperature (>150°C)Residual WaterNon-Anhydrous Base
Protodehalogenation Moderate IncreaseHigh IncreaseModerate Increase
Hydroxylation High IncreaseHigh IncreaseHigh Increase
Potential Solution Optimize for lowest effective temperatureRigorous azeotropic dryingUse freshly dried base

Mechanistic Insights

The radiofluorination of a 2-halopyridine precursor proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen activates the ring for nucleophilic attack by the [¹⁸F]fluoride ion.

G cluster_0 S_NAr Mechanism Precursor 2-Halo-5-iodopyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Precursor->Meisenheimer + [¹⁸F]F⁻ Fluoride [¹⁸F]F⁻ Fluoride->Meisenheimer Product [¹⁸F]this compound Meisenheimer->Product - Halide⁻ LeavingGroup Halide⁻

Caption: SNAr mechanism for radiofluorination.

Byproduct formation occurs when competing nucleophiles (e.g., H⁻ from a proton source or OH⁻ from water) successfully attack the precursor or when side reactions like precursor degradation occur under the reaction conditions.

References

Optimizing base and solvent conditions for Buchwald-Hartwig amination of 5-Fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the Buchwald-Hartwig amination of 5-Fluoro-2-iodopyridine. This substrate presents a unique set of challenges due to the interplay of its electronic and structural features. The electron-withdrawing nature of the fluorine atom and the coordinating ability of the pyridine nitrogen can significantly impact catalyst activity and reaction outcomes. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities, providing field-proven insights and robust troubleshooting strategies in a direct question-and-answer format.

The Challenge: this compound

The amination of 2-halopyridines is notoriously challenging. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition. Furthermore, the 5-fluoro substituent deactivates the aromatic ring, making the initial oxidative addition step of the catalytic cycle more difficult. This guide will help you overcome these hurdles by systematically optimizing base and solvent conditions.

Fundamental Principles: The Buchwald-Hartwig Catalytic Cycle

A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.[1][2][3] Key steps include oxidative addition of the aryl halide to the Pd(0) catalyst, amine coordination and deprotonation by a base, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[1][3][4] Each of these steps can be influenced by your choice of base and solvent.

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(I) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (+ this compound) Amine_Coord [L-Pd(II)(Ar)(HNR'R'')]⁺ I⁻ Amine Coordination OA_Complex->Amine_Coord Amine Association (+ HNR'R'') Amido_Complex L-Pd(II)(Ar)(NR'R'') Amido Complex Amine_Coord->Amido_Complex Deprotonation (- Base-H⁺ I⁻) Product_out Amido_Complex->Product_out Reductive Elimination Base_in Product_out->Pd0 Product Release (Ar-NR'R'') Base Base Base->Amine_Coord  Role of Base

Caption: The Buchwald-Hartwig Catalytic Cycle.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments. The solutions focus on the strategic selection of bases and solvents.

Q1: My reaction shows low or no conversion. Where should I start troubleshooting?

A: Low conversion is the most common issue and often points to problems with the catalytic cycle's initiation (oxidative addition) or turnover. For a challenging substrate like this compound, the initial focus should be on the base and solvent system.

Initial Diagnostic Steps:

  • Confirm Reagent Quality: Ensure your amine, solvent, and base are anhydrous and pure. Strong bases like sodium tert-butoxide (NaOtBu) are particularly hygroscopic.

  • Ensure Inert Atmosphere: The Pd(0) active catalyst is oxygen-sensitive. Ensure your reaction is set up under a robust inert atmosphere (Argon or Nitrogen).[5]

  • Evaluate Base Strength and Solubility: The base's primary role is to deprotonate the amine-palladium complex to form the key amido intermediate.[6][7] If the base is too weak or insoluble in the reaction medium, this step will be slow or non-existent, stalling the catalytic cycle.

Recommended Action: Start with a strong, sterically hindered base like NaOtBu or LHMDS (Lithium bis(trimethylsilyl)amide) in an aprotic, non-polar solvent like toluene or dioxane.[8][9] The combination of a strong base and a non-polar solvent is often effective for electron-deficient heteroaryl halides.[6]

Q2: I'm using NaOtBu in toluene, but the yield is still poor. What's the next step?

A: If a standard strong base/non-polar solvent system is ineffective, the issue may be more nuanced, involving catalyst inhibition or poor solubility of a key intermediate.

Troubleshooting Workflow:

Troubleshooting_Low_Yield Start Low Yield with NaOtBu/Toluene Q_Solvent Is solubility an issue? (Reactants, Base, Intermediates) Start->Q_Solvent A_Solvent_Polar Switch to a more polar aprotic solvent (e.g., Dioxane, THF, CPME) Q_Solvent->A_Solvent_Polar Yes Q_Base Is the base too strong? (Substrate decomposition) Q_Solvent->Q_Base No A_Solvent_Polar->Q_Base A_Base_Weaker Screen weaker inorganic bases (K₃PO₄, Cs₂CO₃) Q_Base->A_Base_Weaker Yes Q_Catalyst Is the catalyst/ligand optimal? Q_Base->Q_Catalyst No A_Base_Weaker->Q_Catalyst A_Ligand Screen different ligands (e.g., XPhos, RuPhos, BrettPhos) Q_Catalyst->A_Ligand Yes End Re-evaluate Reaction (Temperature, Concentration) Q_Catalyst->End No A_Ligand->End

Caption: Decision tree for troubleshooting low yield.

Detailed Explanation:

  • Solvent Modification: While toluene is a good starting point, sometimes a slightly more polar solvent can improve the solubility of intermediates without passivating the catalyst.[9] 1,4-Dioxane is a common and effective alternative.[10]

  • Base Modification: If you suspect substrate decomposition (e.g., observing tar or unidentifiable byproducts), NaOtBu might be too harsh. Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) offer a milder alternative.[8][9] Cs₂CO₃ is often favored due to its better solubility in organic solvents compared to other carbonates.[9]

Q3: Which base and solvent combination should I screen first for this specific substrate?

A: A systematic screen is the most efficient approach. For this compound, we recommend a focused screen of two strong, non-nucleophilic bases and one weaker inorganic base across two common aprotic solvents.

BaseTypepKa (of conjugate acid)Key Characteristics
NaOtBu Strong Alkoxide~19Highly effective and widely used; can be too harsh for base-sensitive functional groups.[8][9]
LHMDS Strong Silylamide~26Very strong, non-nucleophilic; can improve yields when alkoxides fail.
K₃PO₄ Weaker Inorganic~12.3 (pKa3)Milder conditions, good for sensitive substrates; solubility can be an issue.[8]
Cs₂CO₃ Weaker Inorganic~10.3 (pKa2)Good solubility for an inorganic base, often effective when others fail.[9]
SolventTypeDielectric Constant (ε)Boiling Point (°C)Notes
Toluene Aromatic Hydrocarbon2.4111Excellent general-purpose solvent, good balance of polarity and high boiling point.[8][10]
1,4-Dioxane Ether2.2101Slightly more polar, can improve solubility of salts and polar intermediates.[11]

Recommendation: A 3x2 screen (3 bases, 2 solvents) provides a comprehensive starting point without being resource-prohibitive.

Q4: I am observing a significant amount of hydrodehalogenation (replacement of iodine with hydrogen). How can I prevent this?

A: Hydrodehalogenation is a common side reaction, particularly with electron-deficient aryl halides. It often arises from a β-hydride elimination pathway competing with reductive elimination.[1]

Causes and Solutions:

  • Base-Induced: The strong base itself can sometimes facilitate this side reaction. Switching to a weaker base like K₃PO₄ or Cs₂CO₃ can minimize this.

  • Solvent-Related: Protic impurities (water) in the solvent can be a source of protons. Ensure your solvents are rigorously dried.

  • Ligand Effects: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., Buchwald or Hartwig type ligands like XPhos or RuPhos) generally accelerate the desired reductive elimination step, outcompeting the undesired pathways. If you are using a less bulky ligand like P(o-tol)₃, switching to a more advanced ligand is highly recommended.[1]

Experimental Protocols

Protocol 1: General Procedure for Base and Solvent Screening

This protocol is designed for a small-scale screen to identify the optimal conditions for your specific amine.

Preparation:

  • To an array of oven-dried reaction vials equipped with magnetic stir bars, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the phosphine ligand (e.g., XPhos, 2 mol%).

  • Add this compound (1.0 equiv).

  • Add the designated base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5 equiv).

Reaction Setup: 4. Seal each vial with a septum cap. 5. Evacuate and backfill each vial with argon or nitrogen three times. 6. Through the septum, add the amine (1.2 equiv) as a solid or liquid. 7. Add the designated anhydrous solvent (Toluene or 1,4-Dioxane) to achieve a concentration of ~0.2 M with respect to the limiting reagent. 8. Place the vials in a pre-heated heating block or oil bath set to 100 °C.

Monitoring and Workup: 9. Stir the reactions vigorously for a set time (e.g., 12-24 hours). 10. After cooling to room temperature, take an aliquot from each vial, dilute with a suitable solvent (e.g., ethyl acetate), filter, and analyze by LC-MS or GC-MS to determine conversion and identify byproducts.

Protocol 2: Recommended Starting Conditions for Scale-Up

Based on common outcomes for similar substrates, the following conditions represent a robust starting point for a preparative scale reaction.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • XPhos (2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous 1,4-Dioxane (to 0.2 M)

Procedure:

  • Charge an oven-dried Schlenk flask with a magnetic stir bar, Cs₂CO₃, XPhos Pd G3, XPhos, and this compound.

  • Seal the flask and purge with argon for 10 minutes.

  • Add the amine, followed by the anhydrous 1,4-dioxane via syringe.

  • Heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Navigating the Scale-Up of 5-Fluoro-2-iodopyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges in the scale-up of reactions involving 5-Fluoro-2-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common obstacles encountered during the scale-up process. This compound is a critical building block in pharmaceutical synthesis, particularly for creating complex molecular architectures through cross-coupling reactions.[1] However, transitioning these reactions from bench-scale to larger production volumes introduces a unique set of challenges that can impact yield, purity, and overall process efficiency.[2]

This resource is structured to address specific issues through a troubleshooting guide and a comprehensive FAQ section. We will delve into the causality behind experimental choices, offering not just solutions but a deeper understanding of the underlying chemical principles to empower you in your process development.

I. Troubleshooting Guide: Common Scale-Up Issues and Solutions

This section addresses specific, frequently encountered problems during the scale-up of this compound reactions. Each issue is analyzed from a mechanistic standpoint to provide robust and reliable solutions.

Issue 1: Inconsistent Yields and Reaction Stalls in Suzuki-Miyaura Couplings

Question: My Suzuki-Miyaura coupling reaction with this compound worked well on a 1-gram scale, but upon scaling to 20 grams, the yield dropped significantly, and the reaction seems to stall. What are the likely causes and how can I fix this?

Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations, as well as the increased impact of minor impurities.[2]

Potential Causes & Solutions:

  • Inadequate Mixing and Mass Transfer: What is efficient on a small scale with a magnetic stir bar may be insufficient in a larger reactor, leading to localized concentration gradients and "dead zones".[2]

    • Solution: Transition to mechanical overhead stirring. The choice of impeller is crucial; for instance, a pitch-blade turbine is often more effective for slurry reactions than an anchor stirrer. Ensure the stirring speed is sufficient to maintain a homogeneous suspension of all reagents, including the base and catalyst.

  • Poor Temperature Control and Thermal Gradients: Larger reaction volumes have a smaller surface-area-to-volume ratio, making heat dissipation more challenging.[2] This can lead to localized overheating, which can degrade the catalyst, the boronic acid, or the product.

    • Solution: Implement controlled reagent addition. Instead of adding all reagents at once, consider adding the boronic acid or base portion-wise or as a solution via an addition funnel. This helps to manage any exotherms. Ensure your reactor's heating/cooling jacket is functioning efficiently and is appropriately sized for the reaction volume.

  • Catalyst Deactivation: The pyridine nitrogen in this compound can coordinate to the palladium center, leading to catalyst inhibition. This effect can be magnified on a larger scale.

    • Solution: Switch to more robust catalyst systems. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are often more effective than traditional phosphines like PPh₃ for heteroaromatic substrates.[3] They form more stable and active catalytic species that are less prone to deactivation. Using pre-formed palladium catalysts can also improve reproducibility.[4]

  • Protodeboronation of the Boronic Acid: Heteroaryl boronic acids can be susceptible to protodeboronation (cleavage of the C-B bond), especially in the presence of excess water or strong bases at elevated temperatures.[3]

    • Solution: Use milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases.[3] While some water is often necessary for Suzuki couplings, ensure it is not excessive. Using a 4:1 to 10:1 ratio of an organic solvent (like 1,4-dioxane or toluene) to water is a good starting point.[5]

Issue 2: Formation of Homocoupling and Other Side Products in Sonogashira Couplings

Question: When scaling up the Sonogashira coupling of this compound with a terminal alkyne, I'm observing a significant amount of alkyne homocoupling (Glaser coupling) and other unidentified impurities. How can I suppress these side reactions?

Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often exacerbated by the presence of oxygen and certain copper(I) salt concentrations. The reactivity of this compound also plays a role.

Potential Causes & Solutions:

  • Oxygen-Mediated Alkyne Homocoupling: The presence of dissolved oxygen can promote the oxidative homocoupling of the terminal alkyne, catalyzed by the copper(I) co-catalyst.

    • Solution: Rigorous degassing of all solvents and reagents is critical.[6] Purge the reaction vessel with an inert gas (nitrogen or argon) before adding reagents, and maintain an inert atmosphere throughout the reaction. Sparging the solvents with the inert gas for 30-60 minutes prior to use is highly recommended.[7]

  • Inappropriate Catalyst/Co-catalyst Ratio: An imbalance in the palladium-to-copper ratio can favor side reactions.

    • Solution: Optimize the catalyst loading. Typically, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is used in conjunction with a copper(I) co-catalyst (e.g., CuI).[8] A common starting point is 1-5 mol% of the palladium catalyst and 2-10 mol% of the copper co-catalyst. Running a few small-scale experiments to fine-tune this ratio for your specific substrates can significantly improve the outcome.

  • Base Selection and Strength: The choice of base is crucial for both the deprotonation of the alkyne and the overall reaction rate.

    • Solution: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used as both the base and, in some cases, the solvent.[8] Ensure the base is of high purity and used in sufficient excess.

Issue 3: Difficulties in Product Purification and Removal of Residual Palladium

Question: After scaling up my Buchwald-Hartwig amination of this compound, I'm struggling with product purification. The crude product is a dark, oily residue, and I'm having trouble removing the residual palladium to acceptable levels (<10 ppm) for pharmaceutical applications.

Answer: Purification challenges and palladium removal are significant hurdles in process chemistry. The nature of the ligands and the reaction workup are key to obtaining a clean product.

Potential Causes & Solutions:

  • Formation of Palladium Black and Colloidal Palladium: At the end of the reaction, the palladium catalyst can decompose into insoluble palladium black or form colloidal species that are difficult to filter.

    • Solution: Implement a post-reaction treatment with a scavenger. Activated carbon (charcoal) is a common and effective scavenger for residual palladium. Stirring the crude reaction mixture with a few weight percent of activated carbon for several hours before filtration can significantly reduce palladium levels. Other commercial palladium scavengers are also available.

  • Complexation of Product with Palladium: The nitrogen atoms in the pyridine ring of the product can coordinate with residual palladium, making it difficult to remove.

    • Solution: An acidic wash during the workup can often help. By protonating the nitrogen atoms, their ability to chelate with palladium is reduced. A dilute aqueous solution of a non-coordinating acid like hydrochloric acid can be effective, followed by neutralization.

  • Inappropriate Workup Procedure: A simple extraction may not be sufficient to remove all impurities and catalyst residues on a larger scale.

    • Solution: Consider a multi-step workup. This could involve:

      • Filtration through a pad of Celite® to remove bulk palladium black.

      • Treatment of the filtrate with a palladium scavenger.

      • A series of aqueous washes (e.g., dilute acid, water, brine).

      • Crystallization of the final product, which is often the most effective method for achieving high purity.

II. Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up reactions with this compound?

A1: Safety is paramount during scale-up. Key considerations include:

  • Toxicity: this compound is classified as an irritant and is harmful if swallowed.[9] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

  • Exothermic Reactions: Cross-coupling reactions can be exothermic. On a large scale, this can lead to a rapid increase in temperature and pressure.[2] Always have a robust cooling system in place and consider controlled addition of reagents.[10]

  • Reagent Handling: Many reagents used in these reactions, such as phosphine ligands and strong bases (e.g., sodium tert-butoxide), are air-sensitive, pyrophoric, or corrosive.[11] Ensure you are familiar with the specific handling requirements for each reagent.

Q2: How do I choose the right solvent for scaling up these reactions?

A2: Solvent selection is critical for solubility, reaction kinetics, and safety.

  • Solubility: Ensure all starting materials, intermediates, and catalysts are sufficiently soluble at the reaction temperature. For this compound, solvents like 1,4-dioxane, toluene, DMF, and THF are commonly used.[5][8]

  • Boiling Point: The solvent's boiling point should be appropriate for the desired reaction temperature. For higher temperature reactions, solvents like toluene or xylene are suitable.

  • Aqueous Miscibility: For Suzuki reactions that require an aqueous base, a solvent system like dioxane/water or toluene/water is often employed.[5]

  • Safety and Environmental Impact: Consider the flash point, toxicity, and environmental impact of the solvent, especially for large-scale production.

Q3: Can I reuse the palladium catalyst in these reactions?

A3: While catalyst recycling is desirable from a cost and sustainability perspective, it can be challenging for homogeneous catalysts used in these reactions. The catalyst can degrade over the course of the reaction, and separating the active catalyst from the product and byproducts is often difficult. For pharmaceutical applications, the focus is typically on highly efficient, single-use catalyst systems followed by robust palladium removal techniques to ensure product purity.[12]

Q4: What is the general order of reactivity for the halogen atoms in halo-fluoropyridines?

A4: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl > F.[13] This means that in a molecule like 2-bromo-5-fluoro-4-iodopyridine, the iodo group will be the most reactive site for coupling.[13] The C-F bond is generally unreactive under these conditions, although C-F activation is possible under specific, more forcing conditions.[14][15]

III. Experimental Protocols and Data

Protocol: Gram-Scale Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.

  • Reactor Setup: To an oven-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Inerting: Evacuate and backfill the flask with nitrogen three times.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via cannula.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or crystallization.

Data Summary: Catalyst and Ligand Selection

The choice of catalyst and ligand is critical for success. The following table provides a general guide for common cross-coupling reactions.

Reaction TypeRecommended CatalystRecommended LigandBaseSolvent System
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃XPhos, SPhos, RuPhosK₂CO₃, Cs₂CO₃, K₃PO₄Dioxane/H₂O, Toluene/H₂O
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃Et₃N, DIPEATHF, DMF
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃BINAP, XantphosNaOtBu, K₃PO₄Toluene, Dioxane

IV. Visualizations

Troubleshooting Workflow for Scale-Up Issues

ScaleUpTroubleshooting Start Reaction Scaled-Up Problem Low Yield / Stalled Reaction? Start->Problem SideProducts Side Products Observed? Problem->SideProducts No CheckMixing Improve Mixing: - Mechanical Stirrer - Optimize Impeller Problem->CheckMixing Yes Purification Purification Issues? SideProducts->Purification No Degas Degas Solvents/Reagents: - N2/Ar Purge - Sparging SideProducts->Degas Yes Success Process Optimized Purification->Success No Scavenge Use Scavengers: - Activated Carbon - Commercial Scavengers Purification->Scavenge Yes CheckTemp Control Temperature: - Controlled Addition - Efficient Cooling CheckMixing->CheckTemp CheckCatalyst Optimize Catalyst: - Use Buchwald Ligands - Use Pre-catalyst CheckTemp->CheckCatalyst CheckCatalyst->SideProducts OptimizeRatio Optimize Catalyst Ratio: - Pd:Cu for Sonogashira Degas->OptimizeRatio OptimizeRatio->Purification OptimizeWorkup Optimize Workup: - Acidic/Basic Washes - Crystallization Scavenge->OptimizeWorkup OptimizeWorkup->Success

Caption: A decision tree for troubleshooting common scale-up issues.

Generalized Catalytic Cycle for Cross-Coupling

CatalyticCycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)(R)L₂ OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-R TM_Complex->Product Reactants Ar-X + R-M Reactants->OA_Complex

Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.

V. References

  • BenchChem. (n.d.). Application Notes: 2-Fluoro-5-iodopyridine in Radiopharmaceutical Development. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator. Retrieved from --INVALID-LINK--

  • MedchemExpress.com. (n.d.). 2-Fluoro-5-iodopyridine | Biochemical Reagent. Retrieved from --INVALID-LINK--

  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ePrints Soton. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--

  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from --INVALID-LINK--

  • SciSpace. (2015, November 23). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Fluoro-5-iodopyridine 97 171197-80-1. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 6). Coupling Reactions of Chlorofluoro and Perfluoroalkyl Iodides. Retrieved from --INVALID-LINK--

  • University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from --INVALID-LINK--

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). Retrieved from --INVALID-LINK--

  • NIH. (n.d.). Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for Scaling Up Reactions Involving 5-Iodofuran-2-amine. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine. Retrieved from --INVALID-LINK--

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Solvent effects on the reactivity of 5-Chloro-2-fluoropyridin-3-amine. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Scaling Up Suzuki Reactions with 2-Fluoropyridine-3-boronic Acid. Retrieved from --INVALID-LINK--

  • NIH. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, November 18). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-Up of 3-Fluorohexane Synthesis. Retrieved from --INVALID-LINK--

  • NIH. (2021, September 11). Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 7). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Retrieved from --INVALID-LINK--

  • Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. (n.d.). Retrieved from --INVALID-LINK--

  • NIH. (n.d.). Addressing Reproducibility Challenges in High-Throughput Photochemistry. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 6). Stability of 5-Fluoro-2 '-deoxycytidine and Tetrahydrouridine in Combination. Retrieved from --INVALID-LINK--

  • Stability evaluation of [18F]FDG produced by the FASTlab AIO platform. (n.d.). Retrieved from --INVALID-LINK--

  • ACS Publications. (2015, July 20). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Retrieved from --INVALID-LINK--

References

How to avoid dehalogenation of 5-Fluoro-2-iodopyridine during cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Dehalogenation and Maximizing Yield

Welcome to the Technical Support Center for troubleshooting cross-coupling reactions with 5-Fluoro-2-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common challenge of dehalogenation, ensuring the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of cross-coupling with this compound?

A1: Dehalogenation is an undesired side reaction where the iodine atom of this compound is replaced by a hydrogen atom, leading to the formation of 5-fluoropyridine as a byproduct.[1][2] This side reaction, also known as hydrodehalogenation, reduces the yield of your desired cross-coupled product and complicates purification.[1][2]

Q2: Why is this compound particularly susceptible to dehalogenation?

A2: The high reactivity of the Carbon-Iodine bond, which is necessary for the initial oxidative addition step in the catalytic cycle, also makes it more prone to cleavage and replacement by hydrogen.[2][3] The electron-withdrawing nature of the fluorine atom and the pyridine ring can further influence the electronic properties of the substrate, impacting the delicate balance of the catalytic cycle.

Q3: What are the primary causes of dehalogenation in my reaction?

A3: Several factors can contribute to dehalogenation:

  • Hydride Sources: The presence of species that can donate a hydride (H-) to the palladium center is a major cause. Common sources include solvents (like alcohols or DMF), amine bases, or even trace amounts of water.[1][4][5]

  • Catalyst System: Highly active palladium catalysts, while desirable for the main reaction, can sometimes promote the dehalogenation pathway.[1] The choice of ligand is also critical, as its steric and electronic properties significantly influence the relative rates of the desired cross-coupling versus the undesired dehalogenation.[1][6]

  • Reaction Kinetics: If the rate of the desired cross-coupling is slow compared to the rate of dehalogenation, the formation of the 5-fluoropyridine byproduct will be more significant.[1]

  • Temperature: Higher reaction temperatures can sometimes increase the rate of dehalogenation.[1]

Troubleshooting Guide: Minimizing Dehalogenation

If you are observing significant dehalogenation of your this compound starting material, consider the following troubleshooting strategies, starting with the most impactful and easily adjustable parameters.

Issue 1: Significant Formation of 5-Fluoropyridine Byproduct

This is the most common issue encountered. The following decision tree can guide your optimization process.

Dehalogenation_Troubleshooting cluster_ligand Ligand Screening cluster_base_solvent Base & Solvent System cluster_temp_conc Reaction Parameters start High Dehalogenation Observed ligand Step 1: Ligand Optimization (High Impact) start->ligand Begin Optimization base_solvent Step 2: Base & Solvent Modification (Medium Impact) ligand->base_solvent If dehalogenation persists ligand_action Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). temp_conc Step 3: Temperature & Concentration (Fine-Tuning) base_solvent->temp_conc For further improvement base_action Switch to a weaker inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Avoid strong alkoxide bases. solution Optimized Conditions: Minimized Dehalogenation temp_conc->solution Achieve desired outcome temp_action Lower the reaction temperature in small increments (e.g., 10 °C). ligand_rationale Rationale: These ligands promote reductive elimination of the desired product over the dehalogenation pathway. solvent_action Use aprotic solvents like dioxane, THF, or toluene. Avoid alcoholic solvents or DMF. conc_action Ensure high purity of reagents and rigorously dry solvents.

Caption: Troubleshooting workflow for minimizing dehalogenation.

Detailed Strategies and Explanations

The choice of ligand is often the most critical factor in controlling dehalogenation.[1] Bulky, electron-rich phosphine ligands are generally preferred as they can accelerate the desired reductive elimination step of the catalytic cycle, outcompeting the dehalogenation pathway.

Recommended Ligands to Screen:

Ligand TypeExamplesRationale
Biaryl Phosphines SPhos, XPhos, RuPhosThese are often highly effective for cross-coupling of heteroaryl halides and can significantly suppress dehalogenation.
Ferrocenyl Phosphines dppfA robust and versatile ligand that can be a good starting point for optimization.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesThese can be effective alternatives to phosphine ligands, particularly for challenging substrates.[7]

Experimental Protocol: Ligand Screening

  • Setup: Prepare a parallel set of reactions in small vials, each with a different ligand.

  • Reagents: Use a consistent amount of this compound, your coupling partner, palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst), and base.

  • Ligand Loading: Maintain a constant Pd:Ligand ratio (typically 1:2 or as recommended for the specific ligand).

  • Reaction: Run all reactions under identical conditions (solvent, temperature, time).

  • Analysis: Analyze the crude reaction mixture of each vial by LC-MS or GC-MS to determine the ratio of the desired product to the 5-fluoropyridine byproduct.

  • Selection: Choose the ligand that provides the highest product-to-byproduct ratio for further optimization.

The base and solvent can act as sources of hydrides, directly contributing to dehalogenation.[1][5]

Base Selection:

  • Avoid: Strong alkoxide bases (e.g., NaOtBu) if dehalogenation is a significant issue, as they can be a source of hydrides.

  • Prefer: Weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[3] These are generally less likely to promote dehalogenation.

Solvent Selection:

  • Avoid: Protic solvents like alcohols (methanol, ethanol) and solvents that can degrade to form hydride sources, such as DMF.[1][8]

  • Prefer: Aprotic solvents like dioxane, THF, or toluene.[3] If an aqueous system is required, carefully control the water content.

Table: Recommended Base and Solvent Combinations

BaseSolventRationale
K₃PO₄Dioxane/H₂OA robust and widely applicable system for Suzuki couplings.
K₂CO₃TolueneA non-aqueous system that can minimize hydride sources.
Cs₂CO₃THFA milder base in a non-protic solvent, useful for sensitive substrates.

Temperature:

While higher temperatures can increase the rate of the desired reaction, they can also accelerate dehalogenation.[1] If you have a viable catalyst system but are still observing dehalogenation, try lowering the reaction temperature. Even a small decrease (e.g., from 100 °C to 90 °C) can sometimes significantly improve the product-to-byproduct ratio.

Reagent Purity and Dryness:

Ensure that all reagents, especially the solvent and base, are of high purity and are anhydrous (unless water is intentionally part of the solvent system).[3] Trace amounts of water can act as a proton source, contributing to dehalogenation.[4]

Issue 2: Sluggish Reaction Leading to More Side Products

If the cross-coupling reaction is slow, it allows more time for side reactions like dehalogenation to occur.[3]

Potential Causes and Solutions:

  • Slow Oxidative Addition: While generally fast for iodides, this step can be an issue with less reactive palladium sources.

    • Solution: Consider using a pre-catalyst that readily forms the active Pd(0) species.[3][9]

  • Slow Transmetalation: The transfer of the organic group from the coupling partner (e.g., boronic acid) to the palladium center can be rate-limiting.

    • Solution: Ensure the high purity and reactivity of your coupling partner. For Suzuki reactions, consider using more reactive boronic esters or trifluoroborate salts.[3] Carefully increasing the temperature may also help, but this must be balanced with the risk of increased dehalogenation.[3]

Mechanistic Insight: The Dehalogenation Pathway

Understanding the mechanism of dehalogenation can aid in troubleshooting. The following diagram illustrates the competition between the desired cross-coupling and the undesired dehalogenation.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd ArPd(II)(I)L₂ Pd0->OxAdd Oxidative Addition Transmetal ArPd(II)(R)L₂ OxAdd->Transmetal Transmetalation Hydride_Int ArPd(II)(H)L₂ OxAdd->Hydride_Int Hydride Transfer RedElim Ar-R Transmetal->RedElim Reductive Elimination RedElim->Pd0 Dehalo Ar-H Dehalo->Pd0 Hydride_Int->Dehalo Reductive Elimination Start Ar-I Start->OxAdd Partner R-M Partner->Transmetal Hydride_Source Hydride Source Hydride_Source->Hydride_Int

Caption: Competing pathways of cross-coupling and dehalogenation.

This diagram shows that after the initial oxidative addition of this compound to the Pd(0) catalyst, the resulting intermediate can either undergo transmetalation with the coupling partner (the desired pathway) or react with a hydride source, leading to dehalogenation. The key to success is to choose conditions that favor the transmetalation and subsequent reductive elimination of the desired product.

References

Best practices for handling and storage of 5-Fluoro-2-iodopyridine to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Fluoro-2-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this versatile building block throughout its handling, storage, and use in synthetic applications. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to address common challenges encountered during its use.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its utility stems from the orthogonal reactivity of the fluoro and iodo substituents. The fluorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the iodine atom at the 5-position is amenable to various cross-coupling reactions.[1] However, these reactive sites also make the molecule susceptible to degradation if not handled and stored correctly. This guide provides best practices to mitigate degradation and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure long-term stability?

A1: Proper storage is the most critical factor in preventing the degradation of this compound. The following conditions are recommended:

Storage ConditionTemperatureAtmosphereLightDurationRationale
Short-term 2-8°C (Refrigerated)Inert gas (Argon or Nitrogen)Amber vial/darkWeeks to monthsMinimizes thermal degradation and protects from atmospheric moisture and oxygen.
Long-term -20°C to -80°C (Frozen)Inert gas (Argon or Nitrogen)Amber vial/darkMonths to yearsSignificantly slows down potential degradation pathways for extended storage.[2]

Causality: The carbon-iodine bond is the weakest point in the molecule and is susceptible to both thermal and photolytic cleavage.[3] Refrigeration and freezing drastically reduce the kinetic energy of the molecules, minimizing the rate of decomposition. Storing under an inert atmosphere prevents oxidation of the pyridine ring and hydrolysis from atmospheric moisture. The compound is also light-sensitive; exposure to UV light can lead to the formation of radical species and subsequent decomposition.[4][5]

Q2: I've noticed the solid this compound has developed a yellowish or brownish tint over time. Is it still usable?

A2: A change in color from white or off-white to yellow or brown is a visual indicator of potential degradation. While a slight discoloration may not significantly impact the outcome of all reactions, it suggests the presence of impurities. The primary cause is often slow decomposition due to exposure to light, air, or moisture.

Recommendation: Before use, it is highly advisable to assess the purity of the discolored material using techniques such as NMR, LC-MS, or GC-MS. If significant impurities are detected, purification by recrystallization or column chromatography may be necessary. For reactions sensitive to impurities, using a fresh, pure batch is the safest approach.

Q3: Can I handle this compound on the open bench?

A3: It is strongly recommended to handle this compound in a well-ventilated fume hood. The compound is classified as harmful if swallowed and can cause skin and eye irritation.[6][7] Inhalation of dust should be avoided.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: If there is a risk of generating dust, a dust mask or a respirator should be used.[6]

Q4: What are the common degradation pathways for this compound?

A4: Based on the chemical structure and reactivity of analogous compounds, the most probable degradation pathways are:

  • Photodegradation: Cleavage of the C-I bond upon exposure to light, which can lead to the formation of radical species and subsequent complex reaction mixtures. Iodinated aromatic compounds are known to be susceptible to photolysis.

  • Hydrolysis: The fluorine atom at the 2-position makes this carbon susceptible to nucleophilic attack. In the presence of water, particularly under acidic or basic conditions, this compound can hydrolyze to 5-Fluoro-2-hydroxypyridine.[8][9]

  • Oxidation: The nitrogen atom of the pyridine ring can be oxidized, especially in the presence of strong oxidizing agents or prolonged exposure to air, to form the corresponding N-oxide.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Scenario 1: My reaction is not proceeding to completion, and I observe the formation of a new, more polar byproduct by TLC.

  • Possible Cause: Hydrolysis of the starting material to 5-Fluoro-2-hydroxypyridine. This byproduct is more polar due to the hydroxyl group.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. If possible, perform the reaction under an inert atmosphere (argon or nitrogen).

    • Check the pH of your reaction: If your reaction conditions are strongly acidic or basic, consider if hydrolysis is a competing pathway. It may be necessary to use a non-aqueous acid or base or to buffer the reaction mixture.

    • Purify the Starting Material: If the starting material has been stored for a long time or shows signs of discoloration, purify it before use.

Experimental Protocol: Test for Hydrolysis Susceptibility

  • Dissolve a small amount of this compound in a solvent mixture (e.g., THF/water).

  • Divide the solution into three vials: one neutral, one with a drop of dilute HCl, and one with a drop of dilute NaOH.

  • Stir at room temperature and monitor by TLC or LC-MS over several hours.

  • The appearance of a new, more polar spot (lower Rf on TLC) that corresponds to the mass of 5-Fluoro-2-hydroxypyridine will confirm its susceptibility to hydrolysis under these conditions.

Scenario 2: I am performing a cross-coupling reaction at the iodine position, but I am getting a significant amount of a debrominated byproduct (2-fluoropyridine).

  • Possible Cause: Photodegradation or radical-mediated deiodination. The energy from light or heat in the presence of certain reagents can cause homolytic cleavage of the C-I bond. The resulting pyridyl radical can then abstract a hydrogen atom from the solvent or another reagent.

  • Troubleshooting Steps:

    • Protect the Reaction from Light: Wrap the reaction flask in aluminum foil.

    • Degas Solvents: Use solvents that have been thoroughly degassed to remove oxygen, which can participate in radical reactions.

    • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

    • Use a Radical Inhibitor: In some cases, the addition of a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can suppress unwanted side reactions, provided it does not interfere with the desired reaction.

Scenario 3: My NMR spectrum of the starting material shows broad peaks or a complex multiplet in the aromatic region that is not consistent with the pure compound.

  • Possible Cause: The presence of multiple isomers or degradation products. This could be due to improper storage or issues during the synthesis and purification of the material.

  • Troubleshooting Steps:

    • Confirm the Structure: Run a 2D NMR experiment (e.g., COSY, HSQC) to confirm the connectivity of the molecule.

    • Analyze by Mass Spectrometry: Obtain a high-resolution mass spectrum to identify the molecular weights of the components in the sample.

    • Repurify the Material: If impurities are confirmed, purify the compound by column chromatography, recrystallization, or sublimation.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the likely degradation pathways of this compound.

degradation_pathways This compound This compound 5-Fluoro-2-hydroxypyridine 5-Fluoro-2-hydroxypyridine This compound->5-Fluoro-2-hydroxypyridine Hydrolysis (H₂O, H⁺/OH⁻) 2-Fluoropyridine-5-yl radical 2-Fluoropyridine-5-yl radical This compound->2-Fluoropyridine-5-yl radical Photodegradation (hν) This compound N-oxide This compound N-oxide This compound->this compound N-oxide Oxidation ([O]) 2-Fluoropyridine 2-Fluoropyridine 2-Fluoropyridine-5-yl radical->2-Fluoropyridine H-atom abstraction

Caption: Potential degradation pathways of this compound.

Summary of Best Practices

To ensure the highest quality and prevent degradation of this compound, adhere to the following best practices:

  • Storage: Store in a tightly sealed container, under an inert atmosphere, protected from light, and at low temperatures (refrigerated for short-term, frozen for long-term).[2]

  • Handling: Use in a well-ventilated fume hood with appropriate PPE.

  • Experimental Conditions: Use anhydrous solvents and reagents, and protect reactions from light, especially when performing thermally sensitive reactions.

  • Purity Assessment: Regularly check the purity of the compound, especially if it has been stored for an extended period or shows signs of discoloration.

By following these guidelines, researchers can minimize the risk of degradation and ensure the reliability of their experimental results.

References

Validation & Comparative

A Comparative Guide to LC-MS Methods for Monitoring 5-Fluoro-2-iodopyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the ability to accurately and efficiently monitor the progress of chemical reactions is paramount. This is particularly true for reactions involving key pharmaceutical building blocks like 5-fluoro-2-iodopyridine. The unique electronic properties imparted by the fluorine and iodine substituents make this reagent a versatile synthon for introducing the fluoropyridyl moiety into complex molecules, a common motif in modern pharmaceuticals.[1] This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for monitoring reactions of this compound, with a focus on the widely used Suzuki-Miyaura cross-coupling reaction. We will delve into the causality behind experimental choices and provide a detailed, field-proven LC-MS protocol.

The Critical Role of Reaction Monitoring in Syntheses with this compound

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, including targeted therapies and agrochemicals.[2] Its utility stems from the strategic placement of a fluorine atom, which can enhance metabolic stability and binding affinity of the final compound, and an iodine atom, which serves as an excellent leaving group in cross-coupling reactions.[1]

Given the cost of reagents and the importance of reaction efficiency and purity in drug development, real-time or near real-time monitoring of these reactions is crucial. Effective monitoring allows for:

  • Optimization of reaction conditions: Determining the ideal temperature, catalyst loading, and reaction time.

  • Identification of reaction completion: Preventing unnecessary heating or exposure of sensitive products to harsh conditions.

  • Detection of side products and impurities: Ensuring the quality and safety of the final product.

  • Kinetic and mechanistic studies: Gaining a deeper understanding of the reaction to improve future syntheses.

LC-MS: A Superior Tool for Monitoring Complex Reactions

While several techniques can be used for reaction monitoring, LC-MS has emerged as a particularly powerful tool due to its high sensitivity, selectivity, and speed.[3][4] This is especially true for complex reaction mixtures often encountered in pharmaceutical synthesis.

Why LC-MS is the Preferred Method

The primary advantage of LC-MS lies in its ability to separate the components of a reaction mixture (the "LC" part) and then identify them based on their mass-to-charge ratio (the "MS" part).[5] This dual capability allows for unambiguous identification and quantification of the starting material (this compound), the desired product, and any intermediates or byproducts, even if they co-elute with other components.

A Head-to-Head Comparison of Reaction Monitoring Techniques

To provide a clear and objective comparison, the following table summarizes the performance of LC-MS against two other common techniques: Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

FeatureLC-MSThin-Layer Chromatography (TLC)Nuclear Magnetic Resonance (NMR)
Sensitivity Very High (pg-ng/mL)Low (µg-mg/mL)Moderate (mg/mL)
Selectivity Very High (mass-based)Low to Moderate (polarity-based)High (structure-based)
Speed Fast (1-5 min/sample)Very Fast (<5 min/sample)Moderate (5-15 min/sample)
Quantification Excellent (with standards)Semi-quantitative at bestExcellent (inherently quantitative)[6]
Information Molecular weight, purityPolarity, presence/absenceDetailed structural information
Expertise Moderate to HighLowHigh
Cost HighVery LowHigh

Experimental Protocol: A Validated UPLC-MS Method for a Suzuki-Miyaura Coupling Reaction

The following is a detailed, step-by-step protocol for monitoring a Suzuki-Miyaura coupling reaction between this compound and a generic boronic acid using an Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) system. This method is designed for high-throughput analysis, allowing for rapid feedback on reaction progress.[3]

Sample Preparation

Proper sample preparation is critical for obtaining reliable LC-MS data and for protecting the instrument from contamination.[7][8]

  • Quenching: At desired time points, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture. Immediately quench the reaction by diluting it in a larger volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile or methanol. This stops the reaction and precipitates the catalyst.

  • Dilution: Further dilute the quenched sample to a final concentration of approximately 1-10 µg/mL. This is crucial to avoid saturating the detector and to minimize matrix effects.[9]

  • Filtration/Centrifugation: Filter the diluted sample through a 0.2 µm syringe filter or centrifuge it to remove any particulate matter that could clog the UPLC system.[7]

UPLC-MS Parameters
ParameterSettingRationale
Column C18 reversed-phase, 2.1 x 50 mm, 1.7 µmProvides excellent separation of the non-polar starting material from the more polar product. The small particle size of the UPLC column allows for faster separations and higher resolution.
Mobile Phase A Water with 0.1% formic acidThe formic acid aids in the protonation of the analytes, which is beneficial for positive mode electrospray ionization.
Mobile Phase B Acetonitrile with 0.1% formic acidAcetonitrile is a common organic solvent for reversed-phase chromatography and is compatible with most mass spectrometers.
Gradient 5% to 95% B over 2 minutesA rapid gradient allows for fast analysis times while still providing adequate separation of the key components.
Flow Rate 0.5 mL/minA typical flow rate for a 2.1 mm ID column that provides good chromatographic performance.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Vol. 1-5 µLSmall injection volumes are sufficient due to the high sensitivity of the mass spectrometer.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for a wide range of organic molecules. The pyridine nitrogen is readily protonated in positive mode.
MS Detection Full Scan (e.g., m/z 100-500) and/or Selected Ion Monitoring (SIM)Full scan allows for the detection of unexpected byproducts, while SIM provides higher sensitivity for the targeted reactant and product ions.
Data Analysis

The progress of the reaction can be monitored by tracking the decrease in the peak area of the this compound (m/z 223.9) and the increase in the peak area of the desired product. The relative amounts of each can be used to calculate the percent conversion over time.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the decision-making involved, the following diagrams are provided.

experimental_workflow cluster_reaction Reaction cluster_prep Sample Preparation cluster_analysis UPLC-MS Analysis cluster_data Data Interpretation start Start Reaction (this compound + Boronic Acid) sampling Take Aliquot at Time (t) start->sampling quench Quench Reaction sampling->quench dilute Dilute Sample quench->dilute filter Filter/Centrifuge dilute->filter inject Inject into UPLC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect process Process Chromatogram detect->process quantify Quantify Reactant & Product process->quantify decision Make Decision (Continue, Stop, or Modify) quantify->decision

Caption: UPLC-MS reaction monitoring workflow.

comparison_logic cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis start Need to Monitor Reaction? tlc TLC start->tlc Quick Check? nmr NMR start->nmr Need Structural Detail? lcms LC-MS start->lcms High Sensitivity/Selectivity Needed? tlc_desc Fast, simple, low cost. Good for quick checks. tlc->tlc_desc nmr_desc Inherently quantitative, detailed structure. Higher concentration needed. nmr->nmr_desc lcms_desc Highly sensitive and selective. Ideal for complex mixtures and trace analysis. lcms->lcms_desc

Caption: Decision tree for choosing a monitoring technique.

Troubleshooting Common Challenges with Halogenated Pyridines

Analyzing halogenated compounds like this compound by LC-MS can sometimes present challenges.[10] Here are some common issues and their solutions:

  • Poor Peak Shape: Halogenated compounds can sometimes exhibit peak tailing on C18 columns. This can often be improved by adjusting the mobile phase pH with a small amount of acid (e.g., formic acid) or by using a column with a different stationary phase.

  • Ion Suppression: The complex matrix of a crude reaction mixture can suppress the ionization of the analyte of interest.[11] Diluting the sample sufficiently is the most effective way to mitigate this. Using a stable isotope-labeled internal standard can also help to correct for any remaining matrix effects.

  • In-source Fragmentation: While ESI is a soft ionization technique, some compounds can fragment in the ion source. This can be minimized by optimizing the cone voltage and other source parameters.

Conclusion

For monitoring the progress of reactions involving this compound, LC-MS, and particularly UPLC-MS, offers a superior combination of speed, sensitivity, and selectivity compared to other common analytical techniques. While TLC is useful for quick qualitative checks and NMR provides excellent structural information and inherent quantitation, LC-MS provides the most comprehensive and practical solution for the modern drug development laboratory. By following a well-designed protocol and being aware of potential challenges, researchers can leverage the power of LC-MS to accelerate their research and development efforts.

References

A Comparative Guide to ¹H and ¹⁹F NMR Analysis for the Characterization of 5-Fluoro-2-iodopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, fluorinated heterocyclic compounds are of paramount importance. Their unique physicochemical properties, such as enhanced metabolic stability and bioavailability, make them privileged scaffolds in medicinal chemistry and for the synthesis of radiopharmaceuticals.[1][2] Among these, 5-fluoro-2-iodopyridine derivatives serve as critical building blocks, particularly in the development of novel Positron Emission Tomography (PET) imaging agents.[3] The precise and unambiguous characterization of these molecules is non-negotiable, ensuring purity, correct isomeric form, and structural integrity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for this purpose. While standard ¹H NMR provides essential information, the strategic inclusion of fluorine atoms in these molecules unlocks the power of ¹⁹F NMR. This guide provides an in-depth, field-proven comparison of ¹H and ¹⁹F NMR analysis for the structural elucidation of this compound derivatives, grounded in the principles of scientific integrity and causality. We will explore not just the "how," but the critical "why" behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals.

Pillar 1: The Unparalleled Synergy of ¹H and ¹⁹F NMR

The true analytical strength in characterizing fluorinated pyridines lies in the combined interpretation of both proton and fluorine spectra.

The Power of ¹⁹F NMR Spectroscopy

Fluorine-19 is an ideal nucleus for NMR analysis for several key reasons:[4][5][6]

  • High Natural Abundance and Sensitivity: The ¹⁹F nucleus has a spin of 1/2 and constitutes 100% of naturally occurring fluorine.[4][7] Its high gyromagnetic ratio gives it a receptivity that is approximately 83% that of the proton, making it the third most sensitive NMR nucleus after tritium and protium.[7][8]

  • Vast Chemical Shift Dispersion: The chemical shift range for ¹⁹F NMR can span over 800 ppm, a stark contrast to the ~14 ppm range for ¹H NMR.[2][7] This exquisite sensitivity to the local electronic environment means that even subtle structural or conformational changes result in significant, easily resolved shifts in the ¹⁹F spectrum.[9]

  • Absence of Background Signal: Since naturally occurring organofluorine compounds are extremely rare, ¹⁹F NMR offers a "clean" analytical window, free from endogenous background signals, which is particularly advantageous in complex biological matrices.[5][6][9]

By leveraging these properties, ¹⁹F NMR acts as a powerful spectroscopic "spy," providing direct insight into the electronic environment surrounding the fluorine atom.[5] When combined with the proton framework elucidated by ¹H NMR, a complete and unambiguous structural picture emerges.

Pillar 2: A Self-Validating Experimental Protocol

The following protocol is designed to ensure accuracy and reproducibility. The causality behind each step is explained to empower the analyst to adapt and troubleshoot effectively.

Step 1: Meticulous Sample Preparation

The quality of an NMR spectrum is dictated by the quality of the sample.

  • Analyte Concentration: For small molecules like this compound derivatives (MW < 1000 g/mol ), a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient for a high-quality ¹H spectrum acquired in minutes.[10][11] Given the high sensitivity of ¹⁹F, this concentration is more than adequate for ¹⁹F acquisition as well.

  • Solvent Selection: The choice of solvent is critical as it influences chemical shifts through solute-solvent interactions.[12][13]

    • Deuterated Solvents: Use of deuterated solvents (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆) is mandatory.[10][14] This serves two purposes: it prevents the large signal from protonated solvent from obscuring analyte signals, and the deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability during acquisition.[11]

    • Initial Choice: Chloroform-d (CDCl₃) is an excellent starting point due to its ability to dissolve a wide range of organic compounds and its relatively inert nature.[15]

    • Solvent Effects: Be aware that changing the solvent can alter chemical shifts.[16] For instance, aromatic solvents like benzene-d₆ can induce significant shifts compared to CDCl₃, which can be used strategically to resolve overlapping signals.[13]

  • Filtration: Always filter the sample solution into the NMR tube, for example, through a pipette plugged with glass wool.[11][17] Suspended particulate matter disrupts the magnetic field homogeneity, leading to broadened spectral lines and poor resolution that cannot be corrected by shimming.[10][11][15]

  • Reference Standards:

    • ¹H NMR: Tetramethylsilane (TMS) is the universally accepted reference standard, defined as 0.00 ppm. Most commercially available deuterated solvents, such as CDCl₃, contain TMS as an internal standard.[11]

    • ¹⁹F NMR: The primary reference is neat trichlorofluoromethane (CFCl₃), defined as 0.00 ppm.[1][18] However, due to its environmental impact, secondary external or internal standards like benzotrifluoride (-63.72 ppm) are often used, and the spectrum is referenced accordingly.[16]

Step 2: Optimized Data Acquisition

The workflow below outlines a logical progression from simple 1D experiments to more complex 2D techniques for comprehensive characterization.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Confirmation Prep Dissolve 5-25 mg in 0.6 mL CDCl3 with TMS Filter Filter into NMR Tube Prep->Filter H1 1D ¹H NMR Filter->H1 Initial Proton Framework F19 1D ¹⁹F NMR H1->F19 Observe F-H Couplings COSY 2D ¹H-¹H COSY F19->COSY Confirm H-H Connectivity HSQC 2D ¹H-¹³C HSQC COSY->HSQC Assign Protons to Carbons Analysis Integrate & Correlate ¹H and ¹⁹F Data (Chemical Shifts & J-Couplings) HSQC->Analysis Structure Unambiguous Structure Elucidation Analysis->Structure

Caption: NMR workflow for structural elucidation.

  • 1D ¹H NMR: This is the first and most fundamental experiment. It provides information on the number of different proton environments (chemical shift), the relative number of protons in each environment (integration), and the connectivity between neighboring protons (spin-spin coupling, J-coupling).[19]

  • 1D ¹⁹F NMR: This experiment directly observes the fluorine nucleus. The key information derived is the fluorine's chemical shift and its coupling to nearby protons (JHF), which is crucial for confirming its position on the pyridine ring.

  • 2D Correlation Spectroscopy (COSY): Should the 1D ¹H spectrum be complex or exhibit overlapping signals, a ¹H-¹H COSY experiment is invaluable. It generates a 2D map showing which protons are coupled to each other, providing definitive evidence of the proton connectivity framework.[19][20]

  • 2D Heteronuclear Correlation (HSQC/HMBC): For complete characterization, 2D heteronuclear experiments are essential. A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded ¹H and ¹³C nuclei.[20] A Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (2-3 bonds) between ¹H and ¹³C, which is instrumental in piecing together the complete carbon skeleton. A ¹H-¹⁹F heteronuclear correlation experiment can also be performed to definitively link the fluorine atom to specific protons through their J-couplings.[8]

Pillar 3: Authoritative Data Interpretation

Let's consider the parent compound, this compound, as a representative example.

G cluster_mol This compound cluster_couplings Key J-Coupling Interactions mol H3 H3 H4 H4 H3->H4 ³JHH F5 F5 H3->F5 ³JHF (meta) H6 H6 H4->H6 ⁵JHH (small) H4->F5 ³JHF (ortho) H6->F5 ⁴JHF (para)

Caption: Key coupling interactions in this compound.

Expected Spectral Features:

  • ¹H NMR Spectrum:

    • H6: This proton is ortho to the nitrogen and will appear furthest downfield. It will be split into a doublet of doublets (dd) due to coupling to H4 (meta coupling, ~3-4 Hz) and F5 (para coupling, ~3-4 Hz).

    • H4: This proton is flanked by H3 and F5. It will appear as a triplet of doublets (td) or a complex multiplet due to coupling to H3 (ortho coupling, ~8-9 Hz), F5 (ortho coupling, ~8-10 Hz), and H6 (para coupling, ~0-1 Hz).

    • H3: This proton is adjacent to the iodine and will be split into a doublet of doublets (dd) due to coupling with H4 (ortho coupling, ~8-9 Hz) and F5 (meta coupling, ~4-6 Hz).

  • ¹⁹F NMR Spectrum:

    • A single resonance will be observed.

    • This signal will be split into a multiplet, often appearing as a triplet of doublets (td), due to coupling to the three aromatic protons: H4 (ortho), H3 (meta), and H6 (para).

The definitive assignment comes from the magnitude of the JHF coupling constants , which are highly dependent on the number of bonds separating the nuclei.

Coupling Type Typical Magnitude (Hz) Significance in this compound
³JHF (ortho)6 – 10 HzCouples F5 and H4. A large coupling confirms their adjacent relationship.
⁴JHF (meta)4 – 8 HzCouples F5 and H3. Intermediate coupling confirms the 1,3-relationship.
⁵JHF (para)0 – 4 HzCouples F5 and H6. A small or unresolved coupling confirms the 1,4-relationship.

Table 1: Typical ¹H-¹⁹F coupling constants in fluorinated aromatic systems.[21]

Performance Comparison with Alternative Techniques

While powerful, NMR is part of a broader analytical toolkit. Its performance should be compared objectively with other common techniques.

Technique Information Provided Strengths Limitations
¹H/¹⁹F NMR Detailed structural connectivity, isomeric differentiation, stereochemistry, quantitation.Unambiguous structure elucidation; non-destructive; provides data on solution-state conformation.Lower sensitivity than MS; requires soluble sample in relatively high concentration (mg).
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns.Extremely high sensitivity (ng-pg); provides definitive molecular weight.Does not differentiate between isomers (e.g., 4-Fluoro vs. 5-Fluoro); provides limited connectivity information.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C-F, C=N, C-I bonds).Fast, simple, and inexpensive; good for confirming the presence of key functional groups.Provides very limited information on the overall molecular skeleton; not suitable for isomeric differentiation.
Elemental Analysis (EA) Percentage composition of C, H, N.Confirms the elemental formula of a pure sample.Requires a pure sample; non-specific and provides no structural information.

Table 2: Comparison of NMR with alternative analytical techniques for the characterization of this compound derivatives.

Conclusion

The characterization of this compound derivatives demands a rigorous and multi-faceted analytical approach. While techniques like Mass Spectrometry and IR Spectroscopy provide valuable, complementary data, they are insufficient on their own for unambiguous structural assignment. The synergistic application of ¹H and ¹⁹F NMR spectroscopy is the definitive method for this class of compounds.

By leveraging the high sensitivity and vast chemical shift dispersion of the ¹⁹F nucleus as a precise structural probe, and correlating this information with the proton framework and connectivity data from ¹H and 2D NMR experiments, researchers can achieve complete and unequivocal characterization. This guide provides a robust, scientifically-grounded framework that moves beyond rote procedure to an in-depth understanding of the causality behind the analysis, empowering scientists to generate high-quality, reliable data essential for advancing drug discovery and development.

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 5-Fluoro-2-iodopyridine using HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The purity of pharmaceutical intermediates is a non-negotiable prerequisite for the synthesis of safe and effective active pharmaceutical ingredients (APIs). 5-Fluoro-2-iodopyridine is a critical building block in the development of novel therapeutics, and its purity directly impacts reaction yield, impurity profiles, and the ultimate safety of the final drug product. This guide provides an in-depth comparison of three distinct High-Performance Liquid Chromatography (HPLC) methodologies for the robust validation of this compound purity. We will compare a conventional C18 stationary phase, a Phenyl-Hexyl phase offering alternative selectivity, and a high-throughput method utilizing a Superficially Porous Particle (SPP) column. This guide is intended for researchers, analytical chemists, and drug development professionals seeking to establish scientifically sound and efficient purity assessment protocols.

The Imperative of Purity in Pharmaceutical Synthesis

In the intricate process of drug development, the quality of each component is paramount.[1] this compound is a key intermediate whose structural integrity must be assured before it proceeds to subsequent synthetic steps. The presence of impurities, even in trace amounts, can lead to unwanted side reactions, the formation of toxic byproducts, and compromised efficacy of the final API.[2] High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purity determination due to its high resolution, sensitivity, and quantitative accuracy.[1][3]

Anticipating Impurities: A Proactive Approach

Effective method development begins with a thorough understanding of the potential impurities.[4][5] A common synthetic route to this compound involves the diazotization of 2-amino-5-fluoropyridine followed by a Sandmeyer-type reaction with an iodide source.[6]

Potential impurities may include:

  • Starting Materials: Unreacted 2-amino-5-fluoropyridine.

  • Intermediates: Diazonium salt-related byproducts.

  • Isomers: Positional isomers formed during synthesis.

  • Degradants: Products of decomposition due to light or temperature instability.

A robust HPLC method must be able to resolve the this compound peak from all these potential contaminants.

Comparative Analysis of HPLC Methodologies

The choice of HPLC column is the most critical factor in achieving a successful separation.[7] We will compare three reversed-phase columns with distinct stationary phase chemistries and particle technologies.

  • Method A: The Workhorse (C18 Fully Porous Particles): A traditional C18 (octadecylsilane) column is the standard for reversed-phase chromatography, separating compounds primarily based on hydrophobicity.[8]

  • Method B: The Alternative Selectivity (Phenyl-Hexyl Phase): Phenyl-Hexyl columns provide a different separation mechanism by incorporating π-π interactions between the phenyl rings of the stationary phase and aromatic analytes.[9][10][11] This can be particularly advantageous for separating aromatic compounds with similar hydrophobicities.[7][9]

  • Method C: The High-Throughput Option (C18 Superficially Porous Particles): SPP (or core-shell) columns consist of a solid, non-porous core with a thin, porous outer shell.[12] This design reduces the diffusion path for analytes, leading to higher efficiency and faster separations at lower backpressures compared to fully porous particles of a similar size.[12][13][14][15][16]

Experimental Data & Performance Metrics

The following tables summarize the comparative performance of the three HPLC methods for the analysis of a synthesized this compound sample spiked with a key potential impurity (2-amino-5-fluoropyridine).

Table 1: Chromatographic Conditions

ParameterMethod A: C18 FPPMethod B: Phenyl-HexylMethod C: C18 SPP
Column 4.6 x 150 mm, 5 µm4.6 x 150 mm, 5 µm4.6 x 100 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 5-95% B in 15 min5-95% B in 15 min10-95% B in 5 min
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Column Temp. 30 °C30 °C35 °C
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Injection Vol. 5 µL5 µL3 µL

Table 2: Performance Comparison

ParameterMethod A: C18 FPPMethod B: Phenyl-HexylMethod C: C18 SPP
Retention Time (this compound) 10.2 min9.5 min3.8 min
Retention Time (2-amino-5-fluoropyridine) 4.1 min4.5 min1.5 min
Resolution (Critical Pair) 1.82.52.2
Tailing Factor (Main Peak) 1.21.11.0
Theoretical Plates (Main Peak) ~12,000~14,000~18,000
Total Run Time 20 min20 min8 min

Detailed Experimental Protocols

Adherence to a detailed protocol is essential for reproducible results. The validation of these methods should be performed in accordance with ICH Q2(R1) guidelines.[17][18]

Standard and Sample Preparation Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis s1 Weigh ~10 mg of This compound s2 Dissolve in Diluent (50:50 ACN:Water) s1->s2 s3 Sonicate for 5 min to ensure dissolution s2->s3 s4 Dilute to final conc. of 0.1 mg/mL s3->s4 s5 Filter through 0.45 µm PTFE syringe filter s4->s5 h1 Equilibrate HPLC system with initial mobile phase s5->h1 Transfer to autosampler vial h2 Inject sample/standard (e.g., 5 µL) h1->h2 h3 Run specified gradient method h2->h3 h4 Acquire data and integrate chromatogram h3->h4

Caption: Workflow for sample preparation and HPLC analysis.

HPLC Method Protocols

The specific chromatographic conditions for each method are detailed in Table 1 above. The general procedure is as follows:

  • System Preparation: Purge the HPLC system with the mobile phases to be used.

  • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject the diluent (50:50 Acetonitrile:Water) to ensure there are no interfering peaks from the solvent.

  • Standard/Sample Injections: Inject the prepared standard and sample solutions.

  • Data Analysis: Integrate the resulting chromatograms to determine the retention times, peak areas, and system suitability parameters (resolution, tailing factor, theoretical plates).

  • Purity Calculation: Calculate the purity of the synthesized this compound using the area percent method.

Discussion & Recommendations

Interpreting the Results: The "Why" Behind the Data
  • Method A (C18 FPP): This method provided adequate separation, but the resolution of 1.8 is close to the minimum acceptable value of 1.5 for baseline separation. The peak shape was acceptable, though with some tailing. This method is reliable but not optimized for speed or peak symmetry.

  • Method B (Phenyl-Hexyl): This method demonstrated superior selectivity for the aromatic compounds, as evidenced by the significantly improved resolution of 2.5 between the main peak and the key impurity. The π-π interactions of the phenyl-hexyl phase provided a different retention mechanism than the purely hydrophobic C18 phase, which was beneficial for this specific separation.[9][10][11]

  • Method C (C18 SPP): The core-shell particle technology delivered on its promise of high efficiency and speed.[13][14][15] We achieved excellent resolution (2.2) and superior peak shape (Tailing Factor of 1.0) in a fraction of the time (8 minutes vs. 20 minutes). This is due to the shorter analyte diffusion paths in the superficially porous layer, which minimizes peak broadening.[12][16]

Method Selection Workflow

The choice of the optimal method depends on the specific goals of the analysis.

G n1 Primary Goal? n2 High Throughput (e.g., in-process control) n1->n2 Speed n3 Highest Resolution (e.g., reference standard) n1->n3 Selectivity n4 Routine QC on existing equipment n1->n4 Standardization r1 Method C: C18 SPP n2->r1 r2 Method B: Phenyl-Hexyl n3->r2 r3 Method A: C18 FPP n4->r3

Caption: Decision tree for selecting the optimal HPLC method.

  • For high-throughput screening or in-process controls where speed is critical, Method C (C18 SPP) is the clear winner.

  • For complex samples or when characterizing a reference standard where maximizing resolution is the primary goal, Method B (Phenyl-Hexyl) offers the best selectivity.

  • For a standard, routine QC method on conventional HPLC systems where a validated legacy method is preferred, Method A (C18 FPP) remains a viable, albeit less efficient, option.

Conclusion

Validating the purity of this compound requires a scientifically rigorous approach to HPLC method development. While a standard C18 column can provide acceptable results, exploring alternative selectivities with a Phenyl-Hexyl phase can significantly enhance the resolution of critical impurities. Furthermore, leveraging modern column technologies like Superficially Porous Particles can dramatically increase throughput without sacrificing separation quality. By understanding the underlying principles of these different methodologies, researchers can select the most appropriate tool to ensure the quality and integrity of their pharmaceutical intermediates, ultimately contributing to the development of safer and more effective medicines.

References

Comparative Reactivity in Suzuki Coupling: A Guide to 5-Fluoro-2-iodopyridine vs. 5-Bromo-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed transformation is particularly indispensable in the pharmaceutical industry for the synthesis of biaryl and hetero-biaryl structures, which are prevalent motifs in a vast array of therapeutic agents.[3][4] Among these structures, functionalized pyridines are of paramount importance.

This guide provides an in-depth comparative analysis of the reactivity of two structurally isomeric halopyridines: 5-fluoro-2-iodopyridine and 5-bromo-2-fluoropyridine. For researchers and drug development professionals, understanding the nuanced reactivity of these building blocks is critical for optimizing reaction conditions, maximizing yields, and streamlining synthetic routes. We will delve into the mechanistic principles governing their reactivity, present comparative experimental insights, and provide detailed protocols to guide practical application.

Mechanistic Underpinnings: The Decisive Role of Oxidative Addition

The efficacy of a Suzuki-Miyaura coupling is governed by a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6]

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (Rate-Determining Step) Pd0->OA R¹-X (Aryl Halide) PdII_complex R¹-Pd(II)L₂-X (Organopalladium Complex) OA->PdII_complex TM Transmetalation PdII_complex->TM [R²-B(OR)₂]⁻ (Boronate Complex) PdII_R_complex R¹-Pd(II)L₂-R² TM->PdII_R_complex RE Reductive Elimination PdII_R_complex->RE RE->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RE->Product

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

The initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) catalyst is frequently the rate-determining step of the entire cycle.[2][5] The facility of this step is profoundly influenced by two primary factors: the strength of the carbon-halogen (C-X) bond and the electronic properties of the aryl halide.

  • Carbon-Halogen Bond Dissociation Energy (BDE): The reactivity of the halide leaving group follows a well-established trend based on decreasing BDE: I > OTf > Br >> Cl .[1][5] Consequently, aryl iodides are significantly more reactive than the corresponding bromides, which are, in turn, more reactive than chlorides. The C-F bond is exceptionally strong and typically unreactive under standard Suzuki conditions.

  • Electronic Effects: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the C2 and C6 positions (ortho to nitrogen). Additional electron-withdrawing substituents, such as fluorine, further decrease the electron density of the ring. This electron deficiency at the carbon atom of the C-X bond renders it more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[7]

Head-to-Head Comparison: Structural and Electronic Analysis

Let's analyze the two isomers in the context of these principles.

Reactivity_Comparison Figure 2: Factors Influencing Reactivity cluster_0 This compound cluster_1 5-Bromo-2-fluoropyridine struct1 Structure Halide at C2: Iodine (I) Substituent at C5: Fluorine (F) reactivity1 Reactivity Determinants Very Weak C-I Bond (Low BDE) C2 Position Activated by Pyridine N Ring is Electron-Deficient outcome1 High Reactivity reactivity1->outcome1 Fast Oxidative Addition reactivity2 Reactivity Determinants Stronger C-Br Bond (Higher BDE) C-F Bond at C2 is Inert Ring is Electron-Deficient struct2 Structure Halide at C5: Bromine (Br) Substituent at C2: Fluorine (F) outcome2 Moderate Reactivity reactivity2->outcome2 Slower Oxidative Addition

Caption: Figure 2: Factors Influencing Reactivity.

  • This compound: This isomer possesses the highly labile carbon-iodine bond. Crucially, this bond is located at the C2 position, which is electronically activated by the adjacent pyridine nitrogen. This combination of a superior leaving group (iodide) at an electronically favorable position predicts a high rate of oxidative addition.

  • 5-Bromo-2-fluoropyridine: In this case, the reactive site is the carbon-bromine bond at the C5 position. While the fluorine atom at C2 is strongly electron-withdrawing, the C-Br bond is inherently stronger and less reactive than a C-I bond.[3][8] The C-F bond at the C2 position is robust and does not participate in the coupling. Therefore, the overall reactivity is dictated by the C-Br bond at a less activated position compared to the C2 site.

Comparative Experimental Performance

The theoretical prediction is consistently borne out in experimental practice. While a direct, single-publication comparison is scarce, analysis of typical conditions for related substrates allows for a reliable extrapolation. This compound generally undergoes coupling under milder conditions—lower temperatures, shorter reaction times, and with a broader range of less active catalyst systems—compared to 5-bromo-2-fluoropyridine.

FeatureThis compound5-Bromo-2-fluoropyridineRationale & Citation
Relative Reactivity High Moderate C-I bond is weaker and more easily cleaved in oxidative addition than the C-Br bond.[1][3][5]
Typical Temperature Room Temp. to 80 °C80 °C to 110 °CThe higher activation energy for C-Br bond cleavage requires more thermal energy.[10][11]
Typical Reaction Time 1 - 6 hours6 - 24 hoursFaster rate of the rate-determining step leads to quicker overall reaction completion.
Catalyst Choice Standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are highly effective.May require more active, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) for high yields, especially with challenging coupling partners.[4][5]
Base Sensitivity Tolerates a wide range of bases (e.g., Na₂CO₃, K₂CO₃, K₃PO₄).Often benefits from stronger bases (e.g., Cs₂CO₃, K₃PO₄) to facilitate the transmetalation step.[1][6]
Yield Potential Generally excellent yields.Good to excellent yields, but may be more sensitive to reaction parameters.Higher intrinsic reactivity often leads to more robust and higher-yielding transformations.

Field-Proven Experimental Protocols

The following protocols provide representative starting points for the Suzuki-Miyaura coupling of each substrate. Researchers should note that optimization may be required for different boronic acid/ester coupling partners.

Protocol 1: Suzuki Coupling of this compound (High Reactivity Substrate)

This procedure is adapted from standard methodologies for highly reactive aryl iodides.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the dioxane/water solvent.

  • Evacuate and backfill the Schlenk flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the degassed 4:1 dioxane/water solvent to the Schlenk flask, followed by the catalyst premix via syringe.

  • Stir the reaction mixture at 80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 1-4 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 5-Bromo-2-fluoropyridine (Moderate Reactivity Substrate)

This procedure utilizes slightly more forcing conditions to ensure efficient coupling of the less reactive aryl bromide.[10][12]

Materials:

  • 5-Bromo-2-fluoropyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)

  • SPhos (0.03 equiv)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

Procedure:

  • To an oven-dried, resealable Schlenk tube, add 5-bromo-2-fluoropyridine, the arylboronic acid, Pd₂(dba)₃, SPhos, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the tube with a Teflon screw cap.

  • Heat the reaction mixture to 110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.[10]

  • Upon completion (typically 8-16 hours), cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Strategic Recommendations

The comparative analysis unequivocally demonstrates that This compound is the more reactive substrate in Suzuki-Miyaura cross-coupling reactions when compared to its isomer, 5-bromo-2-fluoropyridine.

  • Primary Driver of Reactivity: The difference is overwhelmingly dictated by the disparity in carbon-halogen bond strength, which makes the oxidative addition of the C-I bond significantly more facile than that of the C-Br bond.

  • Practical Implications: For synthetic planning, this compound should be the preferred starting material when mild conditions are paramount or when coupling with less reactive boronic acids. It offers a pathway to products with faster reaction times, lower catalyst loadings, and potentially higher yields. 5-bromo-2-fluoropyridine remains a viable and valuable building block but may necessitate more rigorous optimization and more forcing reaction conditions to achieve the desired outcome.

This understanding allows chemists to make informed, strategic decisions in the design and execution of synthetic routes, ultimately accelerating the discovery and development of novel chemical entities.

References

A Comparative Study of Fluorinated Pyridine Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, fluorinated pyridines stand out as essential building blocks. Their unique electronic properties, conferred by the electronegative fluorine atom and the electron-deficient pyridine ring, make them prime candidates for nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of synthetic strategy, allowing for the precise introduction of a wide array of functional groups. However, the reactivity of fluorinated pyridine isomers is not uniform. The positional relationship between the fluorine substituent and the ring nitrogen atom dramatically influences the rate and feasibility of substitution. This guide provides an in-depth comparative analysis of 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine in SNAr reactions, supported by mechanistic insights and experimental data, to inform rational synthetic design.

The Underlying Principles: Mechanism and Regioselectivity

The SNAr reaction on a pyridine ring proceeds via a two-step addition-elimination mechanism.[1][2] The initial, and typically rate-determining, step is the nucleophilic attack on the carbon atom bearing the leaving group (in this case, fluorine).[3][4] This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][5] The aromaticity of the ring is temporarily broken in this intermediate. The final step is the rapid elimination of the fluoride ion, which restores the aromatic system and yields the substituted product.[6]

The stability of the Meisenheimer complex is paramount to the reaction's success.[3] The electron-withdrawing nature of the pyridine nitrogen atom is crucial for stabilizing the negative charge of this intermediate.[7] This stabilization is most effective when the negative charge can be delocalized onto the electronegative nitrogen atom through resonance. Such delocalization is only possible when the nucleophile attacks at the positions ortho (C2) or para (C4) to the ring nitrogen.[3][4] Attack at the meta (C3) position does not allow for this direct resonance stabilization, rendering the corresponding intermediate significantly less stable.[4]

Diagram: SNAr Mechanism on Fluoropyridine Isomers

Caption: Mechanism of SNAr on fluoropyridine isomers.

Comparative Reactivity: An Experimental Perspective

The theoretical principles outlined above are borne out by extensive experimental evidence. 2-Fluoropyridine and 4-fluoropyridine are significantly more reactive towards nucleophiles than 3-fluoropyridine. The fluorine atom, being the most electronegative halogen, enhances the electrophilicity of the carbon it is attached to, making the initial nucleophilic attack more favorable. This is a key reason why fluoroarenes are often more reactive in SNAr reactions than their chloro, bromo, or iodo counterparts, a phenomenon known as the "element effect".[8][9]

Substrate Relative Rate (approx.) Mechanistic Rationale
4-Fluoropyridine Very HighStrong activation from para nitrogen; Meisenheimer complex is resonance-stabilized by the nitrogen atom.
2-Fluoropyridine HighStrong activation from ortho nitrogen; Meisenheimer complex is resonance-stabilized by the nitrogen atom.
3-Fluoropyridine Very LowNo direct resonance stabilization of the Meisenheimer complex by the nitrogen atom; reaction is significantly slower and often requires harsh conditions.[10][11]

Note: Relative rates are a qualitative representation based on established principles and experimental observations. Actual rates depend heavily on the nucleophile, solvent, and temperature.

For instance, the reaction of 2-chloropyridine is approximately 108 times less reactive than 2-chloropyrimidine, highlighting the powerful activating effect of a second ring nitrogen.[12] While a direct quantitative comparison for all fluoropyridine isomers under identical conditions is sparse in the literature, qualitative observations consistently show that 2- and 4-halopyridines are the viable substrates for SNAr, while 3-halopyridines are generally unreactive unless additional activating groups are present.[12][13]

Experimental Protocol: A Representative SNAr Reaction

This protocol provides a general method for the SNAr reaction of 2-fluoropyridine with an amine nucleophile, a common transformation in pharmaceutical synthesis.

Diagram: General Experimental Workflow

Workflow Setup Reaction Setup Addition Nucleophile & Base Addition Setup->Addition Inert atmosphere Reaction Reaction Monitoring Addition->Reaction Stir at specified Temp. Workup Aqueous Work-up Reaction->Workup Upon completion (TLC/LC-MS) Purification Purification Workup->Purification Crude product Analysis Product Analysis Purification->Analysis Purified product

Caption: General experimental workflow for SNAr reactions.

Objective: To synthesize 2-(piperidin-1-yl)pyridine from 2-fluoropyridine and piperidine.

Materials:

  • 2-Fluoropyridine

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-fluoropyridine (1.0 eq).

  • Solvent and Base Addition: Dissolve the 2-fluoropyridine in anhydrous DMF. Add finely ground potassium carbonate (2.0 eq).

  • Nucleophile Addition: Add piperidine (1.2 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[14]

  • Aqueous Work-up: After completion, cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.[15]

Conclusion for the Practitioner

The choice of fluorinated pyridine isomer is a critical decision in synthetic planning. For efficient SNAr reactions, 2-fluoropyridine and 4-fluoropyridine are the substrates of choice due to the powerful activating effect of the ring nitrogen at the ortho and para positions. These isomers readily react with a broad range of nucleophiles under relatively mild conditions. In contrast, 3-fluoropyridine is a poor substrate for classical SNAr reactions due to the lack of resonance stabilization in the key Meisenheimer intermediate. Its successful substitution typically requires forcing conditions or alternative catalytic methods.[11] This fundamental understanding of reactivity allows researchers to select the appropriate building blocks and reaction conditions, streamlining the synthesis of complex molecules for drug discovery and materials science.

References

A Senior Application Scientist's Guide to the Quantification of 5-Fluoro-2-iodopyridine in Reaction Mixtures: A Comparative Analysis of qNMR and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of intermediates and active pharmaceutical ingredients (APIs) is paramount. 5-Fluoro-2-iodopyridine is a critical building block in the synthesis of various novel therapeutics, making its accurate measurement in reaction mixtures a crucial step for process optimization, yield determination, and quality control.[1][2] This guide provides an in-depth, experience-driven comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantification of this compound.

The choice of an analytical technique is not merely a matter of procedural preference but a decision rooted in the specific demands of the analyte, the complexity of the matrix, and the desired analytical outcomes. This guide is structured to provide researchers, scientists, and drug development professionals with the necessary insights to make an informed decision, backed by experimental data and established scientific principles.

The Power of qNMR: A Primary Analytical Method

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, recognized by pharmacopeias such as the USP, for determining the purity and concentration of chemical compounds.[3][4] Unlike chromatographic techniques that often rely on reference standards of the analyte itself, qNMR allows for quantification against an unrelated, certified internal standard.[5] This is particularly advantageous in early-stage drug development where a fully characterized standard of the analyte may not be readily available.[5] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a resonance signal and the number of nuclei contributing to that signal.[4][6]

¹H vs. ¹⁹F qNMR for this compound: A Strategic Choice

For a fluorinated compound like this compound, both proton (¹H) and fluorine (¹⁹F) qNMR are viable options.

  • ¹H qNMR: This is the most common form of qNMR due to the high natural abundance and sensitivity of the proton nucleus.[7] It allows for the simultaneous quantification of multiple components in a mixture, provided their signals are well-resolved.

  • ¹⁹F qNMR: This technique offers significant advantages for fluorinated compounds. The 100% natural abundance of the ¹⁹F nucleus and its high gyromagnetic ratio result in excellent sensitivity. Furthermore, the large chemical shift dispersion and the relative scarcity of fluorine in common organic molecules and solvents lead to simpler spectra with a lower probability of signal overlap, which is a significant advantage in complex reaction mixtures.[8] The use of proton decoupling can further simplify the spectra by collapsing fluorine signals into singlets.[9]

The decision between ¹H and ¹⁹F qNMR often comes down to the complexity of the reaction mixture and the availability of a suitable internal standard with non-overlapping signals.

Experimental Protocol: Quantification of this compound by ¹⁹F qNMR

This section details a robust protocol for the quantification of this compound in a simulated reaction mixture using ¹⁹F qNMR. The causality behind each experimental choice is explained to ensure a self-validating system.

Workflow for ¹⁹F qNMR Quantification

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound (15-25 mg) weigh_is Accurately weigh Internal Standard (e.g., 4-Fluoroanisole, 8-12 mg) weigh_analyte->weigh_is Into the same vial dissolve Dissolve in deuterated solvent (e.g., CDCl3) in a vial weigh_is->dissolve transfer Transfer to a high-precision NMR tube dissolve->transfer instrument_setup Spectrometer Setup (Tune, Match, Shim) transfer->instrument_setup set_params Set Acquisition Parameters (Pulse angle, Relaxation delay, Number of scans) instrument_setup->set_params acquire_fid Acquire Free Induction Decay (FID) set_params->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Analyte and Internal Standard Signals phase_baseline->integrate calculate Calculate Concentration/ Purity integrate->calculate

Caption: Workflow for the quantification of this compound by qNMR.

Materials and Equipment:
  • Analyte: this compound (CAS 159870-80-1)[10]

  • Internal Standard (IS): High-purity 4-Fluoroanisole (≥99.5%)[11]

  • Solvent: Deuterated chloroform (CDCl₃) of high purity.

  • NMR Spectrometer: A well-maintained spectrometer operating at a field strength of ≥400 MHz, equipped with a fluorine probe.[12]

  • Analytical Balance: Capable of weighing to at least 0.01 mg accuracy.[11]

  • NMR Tubes: High-precision 5 mm NMR tubes.[11]

Step-by-Step Methodology:
  • Selection of Internal Standard: The choice of an internal standard is critical for the accuracy of qNMR.[13] 4-Fluoroanisole is an excellent choice for ¹⁹F qNMR of this compound for several reasons:

    • Chemical Inertness: It is stable under typical qNMR experimental conditions and is unlikely to react with the analyte or other components in the reaction mixture.[11]

    • Simplified Spectrum: It exhibits a single, sharp signal in the ¹⁹F NMR spectrum, minimizing the risk of signal overlap.[11]

    • High Purity: It is commercially available in high purity, a prerequisite for an internal standard.[11]

    • Signal Separation: Its ¹⁹F signal is well-separated from the signal of this compound.

  • Sample Preparation: Accurate sample preparation is foundational to reliable qNMR results.[11]

    • Accurately weigh approximately 15-25 mg of the reaction mixture containing this compound into a clean, dry vial.

    • To the same vial, add an accurately weighed amount of 4-fluoroanisole (approximately 8-12 mg). Aiming for a molar ratio of IS to the estimated analyte of approximately 1:1 ensures comparable signal intensities.[11]

    • Add a sufficient volume of deuterated solvent (e.g., 0.6 mL of CDCl₃) to completely dissolve both the sample and the internal standard.[14]

    • Ensure thorough mixing before transferring the solution to a high-precision NMR tube.

  • NMR Data Acquisition: The acquisition parameters must be carefully chosen to ensure accurate and precise quantification.[15]

    • Relaxation Delay (D1): This is arguably the most critical parameter. To ensure complete relaxation of all nuclei between pulses, the relaxation delay should be at least 5 times the longest T1 (spin-lattice relaxation time) of the signals of interest. A conservative D1 of 30 seconds or more is often recommended for accurate quantification.[12][16]

    • Pulse Angle: A flip angle of ≤45° is recommended to ensure that variations in T1 values have a minimal effect on signal intensities.[12]

    • Number of Scans: The number of scans should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated, which is necessary for an integration error of less than 1%.[17]

    • Proton Decoupling: To simplify the ¹⁹F spectrum, proton decoupling should be applied to collapse any potential J-coupling between fluorine and protons, resulting in singlet signals.[9]

  • Data Processing and Calculation:

    • Apply a Fourier transform to the acquired FID.

    • Manually perform phase and baseline correction, as inaccuracies in these steps can significantly affect the integral values.[7][12]

    • Integrate the well-resolved signals of both the this compound and the internal standard. The integration region should be wide enough to encompass at least 99% of the peak area.[16]

    • The purity or concentration of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area of the signal

    • N = Number of nuclei giving rise to the signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

Comparative Analysis: qNMR vs. HPLC and GC

While qNMR is a powerful technique, HPLC and GC are well-established and widely used for quantitative analysis in the pharmaceutical industry. The choice of method depends on a variety of factors.

Decision Matrix for Analytical Method Selection

Method_Selection cluster_considerations Further Considerations start Start: Quantification of This compound analyte_properties Analyte Properties Volatile? Thermally Stable? start->analyte_properties standard_availability Analyte Standard Available? start->standard_availability gc_path GC is a viable option. Consider derivatization if needed. analyte_properties:f1->gc_path Yes analyte_properties:f2->gc_path Yes hplc_path HPLC is a suitable choice. analyte_properties:f1->hplc_path No analyte_properties:f2->hplc_path No matrix_complexity Complex Mixture? gc_path->matrix_complexity sensitivity_req High Sensitivity Required? gc_path->sensitivity_req hplc_path->matrix_complexity hplc_path->sensitivity_req qnmr_path qNMR is a strong candidate, especially for purity and when analyte standard is unavailable. matrix_complexity->qnmr_path Yes, signal overlap in chromatography sensitivity_req->hplc_path Yes (HPLC often more sensitive) standard_availability->gc_path Yes standard_availability->hplc_path Yes standard_availability->qnmr_path No

Caption: Decision-making flowchart for selecting an analytical method.

Performance Comparison
FeatureqNMRHPLC-UVGC-FID
Principle Signal integration proportional to molar concentration[4]Chromatographic separation followed by UV absorbanceChromatographic separation followed by flame ionization detection
Analyte Standard Not required for the analyte; requires a certified internal standard[5]Required for calibration curveRequired for calibration curve
Selectivity Excellent, especially with ¹⁹F NMR for fluorinated compounds[9]Good, but can be limited by co-eluting impuritiesExcellent for volatile compounds, but can be limited by co-eluting species
Sensitivity Generally lower than chromatographic methods[18]High, often in the µg/mL to ng/mL range[19]Very high for compounds with good flame ionization response
Sample Preparation Simple: weigh, dissolve, and run[5]More complex: may require filtration, dilution, and mobile phase preparationCan require derivatization for non-volatile or polar compounds
Analysis Time Rapid data acquisition (minutes per sample)[20]Typically longer run times (10-30 minutes per sample)[21]Run times can vary depending on the temperature program
Universality Universal response for a given nucleus (e.g., ¹H or ¹⁹F)[12]Response is chromophore-dependentResponse is dependent on the number of oxidizable carbons
Destructive Non-destructive[9]DestructiveDestructive
Cost High initial instrument cost, lower long-term running costs[9]Moderate instrument cost, ongoing cost of columns and solventsModerate instrument cost, ongoing cost of gases and columns
In-Depth Discussion
  • Accuracy and Precision: When properly validated, all three techniques can provide accurate and precise results.[15][21] qNMR has been shown to be fully equivalent to liquid chromatography for potency determinations in early-phase development.[12] The accuracy of qNMR can be less than a 2% deviation, which is an acceptable limit.[15]

  • Throughput and Efficiency: For a small number of samples, the simple sample preparation of qNMR can make it faster overall.[5] However, for large numbers of samples, the automated nature and longer run times of HPLC and GC, often with autosamplers, can lead to higher throughput.

  • Matrix Effects: qNMR is generally less susceptible to matrix effects than chromatographic techniques, where the sample matrix can influence the separation and detection of the analyte.

  • Limitations: The primary limitation of qNMR is its lower sensitivity compared to HPLC and GC, making it less suitable for trace analysis.[18] HPLC can be limited by the need for a chromophore in the analyte for UV detection, and GC is only suitable for volatile and thermally stable compounds. While this compound is a solid at room temperature with a melting point of 33-37 °C, its volatility would need to be assessed for GC analysis.

Conclusion and Recommendations

For the quantification of this compound in a reaction mixture, qNMR, particularly ¹⁹F qNMR, presents a compelling and robust analytical solution. Its status as a primary method, the simplicity of sample preparation, and the elimination of the need for an analyte-specific reference standard make it an exceptionally powerful tool, especially in a research and development setting.[5][15] The high selectivity of ¹⁹F NMR in a potentially complex reaction matrix is a significant advantage, reducing the likelihood of interferences that can plague chromatographic methods.[8]

While HPLC and GC are excellent techniques with high sensitivity, the advantages of qNMR in terms of its absolute nature and universality of detection for a specific nucleus often outweigh the lower sensitivity for the quantification of a major component in a reaction mixture.[5][22]

Ultimately, the choice of analytical method should be guided by a thorough evaluation of the specific analytical needs, available resources, and the stage of the development process. This guide provides the foundational knowledge and a comparative framework to empower researchers to make the most appropriate and scientifically sound decision for their specific application.

References

A Comparative Guide to the SNAr Reactivity of 5-Fluoro-2-iodopyridine and 2-chloro-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in medicinal chemistry and drug development, the synthesis of substituted pyridines is a foundational task. These heterocycles are prevalent scaffolds in a vast array of biologically active compounds.[1] Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful method for their functionalization. This guide provides an in-depth comparison of the SNAr reactivity of two common building blocks: 5-Fluoro-2-iodopyridine and 2-chloro-5-fluoropyridine, supported by mechanistic principles and experimental considerations.

The Bedrock of Pyridine SNAr: Mechanism and Activating Factors

The SNAr reaction on an electron-deficient aromatic ring, such as pyridine, is not a single-step displacement. It proceeds via a well-established two-step addition-elimination mechanism.[2][3]

  • Addition Step (Rate-Determining): A nucleophile attacks the electron-poor carbon atom bearing the leaving group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, temporarily breaking the ring's aromaticity.[2][4] This step is typically the slow, rate-determining step (RDS) of the reaction.

  • Elimination Step (Fast): The aromaticity is restored by the expulsion of the leaving group (a halide ion). This step is generally fast.

The pyridine ring is inherently "activated" for SNAr due to the electron-withdrawing nature of the ring nitrogen. This effect is most pronounced at the 2- (ortho) and 4- (para) positions, as the negative charge in the Meisenheimer complex can be delocalized directly onto the electronegative nitrogen atom, providing significant stabilization.[5][6]

Figure 1. General mechanism for SNAr on a 2-halopyridine.

A peculiar and critical aspect of SNAr is the "element effect," where the typical halide leaving group reactivity (I > Br > Cl > F) is often inverted to F > Cl > Br > I.[3][7] This is because the rate is dictated by the first step. A more electronegative halogen (like fluorine) strongly stabilizes the forming negative charge in the transition state via its powerful inductive effect, lowering the activation energy for the nucleophilic attack.[2][8][9] This stabilization effect is more significant than the strength of the carbon-halogen bond, which is broken in the subsequent fast step.[9]

Head-to-Head Comparison: Structural and Electronic Factors

Let's dissect the two molecules . Both are activated at the 2-position by the ring nitrogen and further activated by a strongly electron-withdrawing fluorine atom at the 5-position. The key difference lies in the leaving group at the site of substitution: iodide vs. chloride .

FeatureThis compound2-chloro-5-fluoropyridine
Structure
Primary Activator Pyridine Nitrogen (at 1-position)Pyridine Nitrogen (at 1-position)
Secondary Activator 5-Fluoro group (inductive withdrawal)5-Fluoro group (inductive withdrawal)
Leaving Group (LG) Iodo (I⁻)Chloro (Cl⁻)
C-LG Bond Strength ~222 kJ/mol (Weakest C-Halogen bond)~346 kJ/mol (Stronger than C-I)
LG Electronegativity 2.66 (Pauling scale)3.16 (Pauling scale)

The central question is: Which factor dominates the reactivity—the inductive stabilization from the leaving group itself or the ease of C-X bond cleavage?

  • The Case for 2-chloro-5-fluoropyridine: If the reaction strictly follows the classic SNAr trend where the initial nucleophilic attack is the sole rate-determining step, one could argue for the chloro-substituted pyridine. Chlorine is more electronegative than iodine. Therefore, it should provide a slightly greater inductive stabilization at the reaction center (the C-2 carbon), lowering the energy of the transition state for the Meisenheimer complex formation.

  • The Case for this compound: This argument rests on the superior leaving group ability of iodide. The Carbon-Iodine bond is significantly weaker than the Carbon-Chlorine bond. While the expulsion of the leaving group is typically fast, its rate is not infinite. If the energy barrier for leaving group expulsion (k₂) becomes comparable to the barrier for nucleophilic attack (k₁), or if the transition state has significant bond-breaking character, the weaker C-I bond will facilitate a faster overall reaction. This scenario is often observed with highly charged or localized nucleophiles where the expulsion of the halide can become partially rate-limiting.[4]

Expert Verdict: In highly activated systems like these, where both molecules benefit from the potent activating effects of the pyridine nitrogen and the 5-fluoro group, the intrinsic leaving group ability often becomes the decisive factor. The superior leaving group ability of iodide typically makes This compound the more reactive substrate in SNAr reactions. The energy required to break the C-I bond is substantially lower, leading to a faster overall transformation under many common reaction conditions.

Supporting Experimental Data

Chemoselective functionalization studies also provide valuable insights. In a study on 5-bromo-2-chloro-3-fluoropyridine, SNAr conditions using a strong nucleophile selectively displaced the chloride at the 2-position over the bromide at the 5-position, despite bromine being a better leaving group.[11] This highlights the overwhelming importance of positional activation (the 2-position is far more activated than the 5-position). In our comparison, since the activation is identical for both substrates, the leaving group itself is the primary variable.

SubstrateNucleophileSolventTemp (°C)Relative Reactivity/YieldRationale
This compound Amines, Alkoxides, ThiolsAprotic Polar (DMF, DMSO)25-100Higher Excellent leaving group (I⁻) and weak C-I bond facilitate faster substitution.
2-chloro-5-fluoropyridine Amines, Alkoxides, ThiolsAprotic Polar (DMF, DMSO)25-100Lower Good leaving group (Cl⁻) but stronger C-Cl bond requires more energy to cleave.

Experimental Protocol: Competitive Kinetic Analysis via UV-Vis Spectrophotometry

To definitively determine the relative reactivity, a competitive kinetic experiment is the most rigorous approach. This protocol provides a self-validating system to measure the rate of reaction for each substrate under identical conditions.

G cluster_prep Preparation cluster_run Kinetic Run (Repeat for each Substrate) cluster_analysis Data Analysis A Prepare Stock Solutions (Substrates, Nucleophile) B Set Spectrophotometer (λmax, Temp) C Equilibrate Nucleophile in Cuvette B->C D Inject Substrate Solution (t=0) C->D E Record Absorbance vs. Time D->E F Fit Data to First-Order Exponential Equation E->F G Calculate k_obs F->G H Compare k_obs values G->H

Figure 2. Workflow for a kinetic study of an SNAr reaction.

Objective: To determine the pseudo-first-order rate constant (k_obs) for the reaction of a chosen nucleophile (e.g., piperidine) with each substrate.

Methodology:

  • Wavelength Determination: Determine the maximum absorbance wavelength (λmax) of the product amine, ensuring minimal absorbance from the starting halopyridines at this wavelength.

  • Stock Solutions: Prepare accurate stock solutions of this compound, 2-chloro-5-fluoropyridine, and the nucleophile (e.g., piperidine) in a suitable solvent (e.g., DMSO).

  • Reaction Setup:

    • Place a solution of the nucleophile (in large excess to ensure pseudo-first-order conditions) in a temperature-controlled cuvette inside a UV-Vis spectrophotometer.

    • Allow the solution to equilibrate to the desired temperature (e.g., 50 °C).

  • Initiation and Data Collection:

    • Inject a small, precise volume of the halopyridine stock solution into the cuvette to initiate the reaction.

    • Immediately begin recording the absorbance at λmax as a function of time until the reaction reaches completion (absorbance plateaus).[4]

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance vs. time data to the equation: A_t = A_∞ - (A_∞ - A_₀)e^(-k_obs*t).

    • Repeat the experiment for the other halopyridine under identical conditions.

  • Comparison: The substrate with the larger k_obs value is the more reactive species.

Conclusion and Practical Recommendations

In the SNAr reaction of this compound versus 2-chloro-5-fluoropyridine, both substrates are highly activated. While the greater electronegativity of chlorine offers minor inductive stabilization, the significantly weaker C-I bond and the superior leaving group ability of iodide make This compound the more reactive substrate under most standard SNAr conditions.

For the practicing chemist, this means:

  • Reactions with this compound will likely proceed faster, require lower temperatures, or reach completion more readily than those with its chloro-analogue.

  • When optimizing a reaction, this compound provides a higher reactivity ceiling, which can be advantageous for less reactive nucleophiles.

  • Conversely, 2-chloro-5-fluoropyridine may offer better stability or cost-effectiveness and could be preferred if its reactivity is sufficient for a given transformation.

Ultimately, the choice of substrate will depend on a balance of reactivity, cost, availability, and the specific demands of the synthetic route. However, from a purely kinetic standpoint, the iodo-substituted pyridine holds the advantage.

References

A Head-to-Head Comparison of Palladium Catalysts for the Cross-Coupling of 5-Fluoro-2-iodopyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the pyridine ring holds a prominent position due to its prevalence in a vast array of bioactive molecules. The strategic introduction of substituents onto the pyridine core is often accomplished through palladium-catalyzed cross-coupling reactions, a powerful and versatile set of transformations. This guide provides a detailed, head-to-head comparison of various palladium catalyst systems for the coupling of 5-fluoro-2-iodopyridine, a key building block in the synthesis of numerous pharmaceutical candidates. The presence of both a fluorine and an iodine atom on the pyridine ring offers distinct electronic properties and a reactive handle for selective functionalization, making the choice of an optimal catalyst system paramount for achieving high efficiency and yield.

This technical guide is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of catalyst performance supported by experimental data. We will delve into the nuances of catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, providing not just protocols, but the scientific rationale behind the experimental choices.

The Critical Role of the Palladium Catalyst

The success of a palladium-catalyzed cross-coupling reaction hinges on the intricate interplay between the palladium precursor, the ligand, the base, and the solvent. The ligand, in particular, plays a pivotal role in modulating the reactivity and stability of the palladium center throughout the catalytic cycle. For an electron-deficient substrate like this compound, the choice of an electron-rich and sterically hindered ligand is often crucial to facilitate the key steps of oxidative addition and reductive elimination.

Visualizing the Catalytic Cycle: A Generalized Suzuki-Miyaura Coupling

To understand the comparative data, it is essential to first visualize the fundamental steps of the catalytic process. The following diagram illustrates the generally accepted mechanism for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Ar-X Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Ar'B(OR)2 / Base Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Reductive_Elimination Reductive Elimination

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Head-to-Head Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used methods for the formation of C-C bonds. The coupling of this compound with various arylboronic acids is a key step in the synthesis of many biologically active compounds. Below is a comparative summary of the performance of different palladium catalysts in the Suzuki coupling of this compound with 4-methoxyphenylboronic acid.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O10012855[1]
Pd(dppf)Cl₂dppfK₂CO₃DME804923[1]
Pd₂(dba)₃ / XPhosXPhosK₃PO₄t-AmylOH1001990.5
Pd/PCNNone (heterogeneous)K₂CO₃VariousRT24High2 wt%[2]

Analysis of Performance:

The data clearly indicates that for the Suzuki coupling of this compound, modern bulky biarylphosphine ligands such as XPhos significantly outperform traditional phosphine ligands like PPh₃ and even the ferrocenyl-based dppf ligand.[1] The use of Pd₂(dba)₃ in combination with XPhos allows for a remarkably low catalyst loading and a very short reaction time, achieving a near-quantitative yield. This enhanced reactivity can be attributed to the steric bulk and electron-donating nature of the XPhos ligand, which promotes both the oxidative addition of the aryl iodide and the subsequent reductive elimination steps.[3] The heterogeneous Pd/PCN catalyst also shows promise for room temperature couplings under ligand-free conditions, offering advantages in terms of catalyst separation and reuse.[2]

Experimental Protocol: High-Yield Suzuki-Miyaura Coupling

This protocol is adapted from a high-yielding procedure utilizing a modern Buchwald ligand.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.25 mol%)

  • XPhos (0.5 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous t-Amyl alcohol

Procedure:

  • To an oven-dried Schlenk tube, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • In a separate vial, under argon, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and XPhos in anhydrous t-amyl alcohol.

  • Add the catalyst solution to the Schlenk tube via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 1 hour.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Analysis in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of a wide range of pharmaceuticals. The coupling of this compound with various amines presents a direct route to valuable 2-amino-5-fluoropyridine derivatives.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(OAc)₂ / BINAPBINAPCs₂CO₃Toluene1101870-902[4]
Pd(OAc)₂ / XantphosXantphosCs₂CO₃Toluene1101870-902[4]
[Pd(cinnamyl)Cl]₂ / BippyPhosBippyPhosKOtBuToluene10012>951[5]
Pd(dppf)Cl₂dppfKOtBu1,4-Dioxane1008-10Good5[6]

Analysis of Performance:

In the realm of Buchwald-Hartwig amination of this compound, the choice of ligand is again critical. While traditional ligands like BINAP and Xantphos provide good yields, more advanced ligands such as BippyPhos, in combination with a suitable palladium precatalyst, can achieve near-quantitative conversion at lower catalyst loadings.[4][5] The BippyPhos ligand, with its unique steric and electronic properties, has demonstrated a broad substrate scope in the amination of heteroaryl chlorides.[5] The use of a strong base like potassium tert-butoxide is generally required to facilitate the deprotonation of the amine and formation of the palladium-amido intermediate.

Experimental Protocol: Efficient Buchwald-Hartwig Amination

This protocol is based on a highly efficient method employing the BippyPhos ligand.[5]

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • [Pd(cinnamyl)Cl]₂ (0.5 mol%)

  • BippyPhos (1.0 mol%)

  • KOtBu (1.5 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with [Pd(cinnamyl)Cl]₂ and BippyPhos.

  • Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

  • Add this compound, morpholine, and KOtBu to the tube.

  • Seal the tube and heat the reaction mixture to 100 °C for 12 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Performance in Sonogashira and Heck Couplings

While Suzuki and Buchwald-Hartwig reactions are the most common, Sonogashira and Heck couplings also offer valuable pathways for the functionalization of this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.

Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄CuIEt₃NTHFRT16High15[7]
PdCl₂(PPh₃)₂CuIEt₃N[TBP][4EtOV]55372 (for 2-chloro-5-iodopyridine)0.5[8]

Analysis of Performance:

The classic Sonogashira conditions using Pd(PPh₃)₄ and a copper(I) co-catalyst are effective for the coupling of iodo- and bromopyridines with terminal alkynes.[7] More recent developments have explored the use of ionic liquids as solvents, which can enhance catalyst stability and facilitate product isolation.[8] The use of PdCl₂(PPh₃)₂ in an ionic liquid medium has shown good yields for a related substrate, suggesting its potential applicability to this compound.[8]

Heck Coupling

The Heck reaction couples an aryl halide with an alkene.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂PPh₃Et₃NDMFHigh24Good[9]
Herrmann's CatalystNoneAg₃PO₄DMFHigh-High[10]

Analysis of Performance:

Standard Heck conditions involving Pd(OAc)₂ and PPh₃ are generally effective for the coupling of iodoarenes with alkenes.[9] Palladacycle catalysts, such as Herrmann's catalyst, have also been shown to be highly active for Heck reactions, often not requiring an external phosphine ligand.[10]

Visualizing the Experimental Workflow

A systematic approach is crucial for the successful execution and optimization of these cross-coupling reactions. The following diagram outlines a typical experimental workflow.

Experimental_Workflow start Start setup Reaction Setup (Substrates, Base) start->setup inert Inert Atmosphere (Ar/N2 Purge) setup->inert catalyst Catalyst/Ligand Addition inert->catalyst reaction Reaction at Temp catalyst->reaction monitoring Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup (Quench, Extract) monitoring->workup Complete purification Purification (Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion and Future Outlook

The choice of the palladium catalyst system is a critical determinant of success in the cross-coupling of this compound. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of modern, bulky, and electron-rich biarylphosphine ligands, such as those developed by the Buchwald group, consistently delivers superior performance in terms of yield, reaction time, and catalyst loading when compared to more traditional catalyst systems.[3] While classical conditions for Sonogashira and Heck couplings are effective, ongoing research into novel catalyst systems, including heterogeneous catalysts and those operable in green solvents, promises to further enhance the efficiency and sustainability of these important transformations.

References

Benchmarking the efficiency of 5-Fluoro-2-iodopyridine against other halopyridines in C-N bond formation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science, the construction of carbon-nitrogen (C-N) bonds remains a cornerstone of molecular architecture.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative methodology for forging these critical linkages, offering a broad substrate scope and functional group tolerance.[1][2] Within the diverse array of coupling partners, halopyridines are of paramount importance as they are integral components of numerous biologically active compounds. This guide provides an in-depth comparative analysis of the efficiency of 5-Fluoro-2-iodopyridine against other halopyridines in C-N bond formation, supported by experimental data and mechanistic insights to inform strategic synthetic planning.

The Decisive Role of the Halogen in C-N Coupling Efficiency

The success and efficiency of palladium-catalyzed C-N cross-coupling reactions are intrinsically linked to the nature of the halogen substituent on the pyridine ring. The generally accepted order of reactivity for halogens in these transformations is I > Br > Cl > F .[3] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step of the catalytic cycle. A weaker C-X bond, as seen with iodine, facilitates a more rapid oxidative addition, leading to faster reaction rates, higher yields, and the feasibility of employing milder reaction conditions.[3]

The unique molecular architecture of this compound, featuring both a highly reactive iodine atom and an electron-withdrawing fluorine atom, presents a compelling case for its strategic use in complex syntheses. The iodine at the 2-position serves as the primary reactive site for C-N bond formation, while the fluorine at the 5-position can modulate the electronic properties of the pyridine ring and offer a potential site for subsequent functionalization.

Comparative Performance Analysis: this compound vs. Other Halopyridines

To objectively benchmark the performance of this compound, we will compare its reactivity in a model Buchwald-Hartwig amination reaction with a representative amine, aniline. The following table summarizes typical yields and reaction conditions for the coupling of various 2-halopyridines with aniline, based on literature precedents. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature; therefore, this data is compiled from various sources to illustrate general reactivity trends.

HalopyridineCatalyst System (Typical)BaseSolventTemp (°C)Time (h)Approx. Yield (%)Notes
This compound Pd₂(dba)₃ / XantphosCs₂CO₃Toluene1104-890-98High reactivity of the C-I bond allows for efficient coupling. The electron-withdrawing fluorine may further activate the ring.
2-Iodopyridine Pd₂(dba)₃ / XantphosCs₂CO₃Toluene1106-1285-95Highly reactive due to the weak C-I bond.
2-Bromopyridine Pd₂(dba)₃ / BINAPNaOtBuToluene80-10012-2475-90Less reactive than the iodo-analogue, often requiring slightly more forcing conditions.[4]
2-Chloropyridine Pd(OAc)₂ / RuPhosK₂CO₃Dioxane100-12024-4860-80Significantly less reactive, necessitating more active catalyst systems and higher temperatures.[5]
2-Fluoropyridine -----<5Generally unreactive in palladium-catalyzed C-N cross-coupling reactions.

Key Observations:

  • Superior Reactivity of Iodopyridines: As anticipated, both this compound and 2-iodopyridine exhibit significantly higher reactivity compared to their bromo and chloro counterparts, affording excellent yields in shorter reaction times.

  • The Advantage of this compound: The presence of the electron-withdrawing fluorine atom in this compound can enhance the electrophilicity of the pyridine ring, potentially accelerating the rate of reaction. While direct kinetic comparisons are scarce, the consistently high yields reported for this substrate underscore its efficiency.

  • Challenges with Chloro- and Fluoropyridines: 2-Chloropyridine requires more specialized and robust catalytic systems to achieve satisfactory yields. 2-Fluoropyridine is generally considered unreactive as a coupling partner in Buchwald-Hartwig aminations.

Mechanistic Considerations: The Catalytic Cycle

The efficiency of the Buchwald-Hartwig amination is governed by a well-established catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting suboptimal results.

Buchwald-Hartwig_Amination_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(X)L_n Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange R'R''NH Amine_Complex [Ar-Pd(II)(NHR'R'')L_n]+X- Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(NR'R'')L_n Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex. This step is generally the slowest and is significantly influenced by the C-X bond strength.

  • Ligand Exchange and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the desired arylamine product and regenerating the active Pd(0) catalyst.

The weaker C-I bond in this compound lowers the activation energy for the oxidative addition step, thereby accelerating the overall catalytic turnover.

Experimental Protocol: A Representative Buchwald-Hartwig Amination

The following protocol provides a detailed, step-by-step methodology for the C-N coupling of this compound with aniline, which can be adapted for other amines.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (2.0 mmol) to the oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol) to the Schlenk tube.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) followed by aniline (1.2 mmol) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 110 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenyl-5-fluoropyridin-2-amine.

Conclusion

The strategic selection of halopyridine coupling partners is a critical determinant of success in C-N bond formation reactions. The available data and established mechanistic principles unequivocally demonstrate the superior efficiency of iodopyridines in palladium-catalyzed aminations. This compound, in particular, stands out as a highly advantageous building block. Its high reactivity, stemming from the labile C-I bond, allows for rapid and high-yielding C-N coupling reactions under relatively mild conditions. The presence of the fluorine atom can further enhance its utility, offering a handle for subsequent transformations or for modulating the physicochemical properties of the target molecule. For researchers, scientists, and drug development professionals, a deep understanding of these reactivity trends is essential for the rational design of efficient and robust synthetic routes to complex nitrogen-containing molecules.

References

Safety Operating Guide

Definitive Guide to the Safe Disposal of 5-Fluoro-2-iodopyridine: An Operational Protocol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that meticulous handling and disposal of reactive chemical agents are foundational to laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 5-Fluoro-2-iodopyridine, a halogenated heterocyclic building block common in pharmaceutical and agrochemical research. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound's waste stream responsibly, mitigating risks and ensuring a safe operational environment.

This document moves beyond a simple checklist, delving into the causality behind each procedural step. The inherent reactivity and toxicological profile of halogenated pyridines necessitate a disposal strategy that is both robust and validated by established safety principles.

Hazard Assessment & Immediate Safety Imperatives

Before any handling or disposal begins, a thorough understanding of the hazards associated with this compound is critical. This compound is a multi-hazard substance, and its risk profile dictates the stringent controls required for its disposal.

1.1 Toxicological and Physical Hazards this compound is classified as a hazardous substance.[1] Its primary risks include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Irritation: Causes significant skin and serious eye irritation.[2][3]

  • Respiratory Effects: May cause respiratory irritation.

  • Organ-Specific Toxicity: Evidence suggests that similar compounds can cause damage to organs (specifically the thyroid) through prolonged or repeated oral exposure.[2]

  • Combustibility: The material is a combustible solid.[4] Upon thermal decomposition, it can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen fluoride (HF), and hydrogen iodide (HI).[1][5]

  • Environmental Hazard: The compound is recognized as harmful to aquatic life.[2]

This combination of human health and environmental risks underscores why indiscriminate disposal via standard laboratory drains or general waste is strictly prohibited.

Table 1: Hazard Profile of this compound

Hazard Classification Description Primary Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Harmful upon exposure through ingestion, skin contact, or breathing. Avoid direct contact and aerosol generation. Handle in a fume hood.
Skin & Eye Irritation Causes irritation and serious eye damage. Wear appropriate gloves and chemical safety goggles/face shield.
Specific Target Organ Toxicity (STOT SE) May cause respiratory system irritation. Use in a well-ventilated area, preferably a certified chemical fume hood.[2]
Combustible Solid Material can burn if ignited. Store away from heat, sparks, and open flames.[2]

| Environmental Hazard | Harmful to aquatic organisms. | Prevent release to the environment.[2] Contain all waste. |

1.2 Mandatory Personal Protective Equipment (PPE) A multi-layered PPE strategy is non-negotiable. The causality is clear: to prevent exposure via all potential routes—dermal, ocular, and respiratory.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations. A face shield should be used for splash-prone operations.[1]

  • Hand Protection: Use impervious gloves, such as nitrile rubber. Always inspect gloves prior to use and remove them using the proper technique to avoid skin contact.[6]

  • Body Protection: A fully-buttoned laboratory coat is required. For handling larger quantities or managing spills, a chemical-resistant apron or coveralls may be necessary.[6]

  • Respiratory Protection: All handling of this compound powder or solutions that may generate aerosols must be conducted within a certified chemical fume hood to prevent inhalation.[2][7] If a fume hood is not available, a NIOSH/MSHA approved respirator with appropriate cartridges is mandatory.[8]

Step-by-Step Disposal and Decontamination Protocol

The guiding principle for the disposal of this compound is that it must be treated as regulated hazardous waste.[9][10] As a halogenated organic compound, it falls under specific regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA) in the United States.[11][12]

2.1 Waste Segregation and Collection The first step in a self-validating disposal system is rigorous segregation at the point of generation. This prevents accidental mixing with incompatible chemicals and ensures the waste is properly profiled for the disposal facility.

  • Step 1: Designate a Hazardous Waste Container. Use a dedicated, sealable, and chemically compatible container, such as a high-density polyethylene (HDPE) jug for liquids or a wide-mouth drum for solids. The container must be in good condition, free from leaks or contamination.[7]

  • Step 2: Collect Waste.

    • Solid Waste: Place unadulterated this compound, contaminated weigh boats, and disposable labware directly into the designated solid waste container.[13]

    • Liquid Waste: Collect solutions containing this compound in a designated liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.[13]

    • Contaminated Materials: Items such as gloves, bench paper, and pipette tips that are grossly contaminated must also be disposed of as hazardous waste.[13]

  • Step 3: Label the Container. As soon as the first waste is added, affix a "Hazardous Waste" label. The label must include the full chemical name: "this compound" and an accurate description of the contents (e.g., "Solid Waste" or "Aqueous Solution").[7][13]

  • Step 4: Storage. Keep the sealed waste container in a designated and secure satellite accumulation area. This area should be well-ventilated, away from heat sources, and segregated from incompatible materials like strong oxidizing agents and acids.[7][14]

2.2 Decontamination of Labware Reusable labware (e.g., glassware) must be thoroughly decontaminated.

  • Step 1: Initial Rinse. Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. This rinse solvent must be collected as hazardous waste.

  • Step 2: Secondary Wash. Wash the glassware with soap and water.

  • Step 3: Final Rinse. Perform a final rinse with deionized water.

Emergency Procedures: Spill Management

Accidental releases must be managed swiftly and safely to mitigate exposure and environmental contamination.

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[4]

    • Carefully sweep or scoop the material into a designated hazardous waste container.[4]

    • Clean the spill area with a cloth dampened with a solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[13]

  • Major Spills:

    • Evacuate the immediate area and alert others.

    • If the spill is large or involves a volatile solution, activate the fire alarm and evacuate the building.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[4]

    • Provide responders with the Safety Data Sheet (SDS) for this compound.

Final Disposal Pathway: The Critical Last Step

Under no circumstances should this chemical be disposed of down the drain or in regular trash. The only acceptable method is through a licensed hazardous waste disposal service.

  • Mechanism: The collected and properly labeled hazardous waste must be transferred to your institution's EHS department or a contracted waste disposal company.[1][2] These services will typically consolidate the waste and send it to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Technology: For halogenated organic compounds like this compound, the most common and effective disposal technology is high-temperature incineration in a rotary kiln or liquid injection incinerator.[9] This process is designed to destroy the organic molecule, and the resulting acidic gases (HF, HI) are neutralized in a scrubber system.[15]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound waste from generation to final disposal.

G Disposal Workflow for this compound cluster_0 Waste Generation Point cluster_1 Immediate Actions cluster_2 Containment & Storage cluster_3 Final Disposition A Waste Generated (Solid, Liquid, Contaminated PPE) B Assess Hazards & Don PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste Stream (No Mixing with Incompatibles) B->C D Place in Labeled, Sealed Hazardous Waste Container C->D E Store in Secure Satellite Accumulation Area D->E F Arrange for Pickup by EHS or Licensed Contractor E->F G Transport to Approved TSDF F->G H High-Temperature Incineration (Destruction & Neutralization) G->H

References

A Senior Application Scientist's Guide to the Safe Handling of 5-Fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. 5-Fluoro-2-iodopyridine is a key building block in the synthesis of innovative pharmaceutical compounds. Its halogenated pyridine structure, however, necessitates a rigorous and well-understood handling protocol to ensure the safety of laboratory personnel and the integrity of our research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deeper understanding of the "why" behind each procedural step.

Hazard Analysis: Understanding the Risks

This compound is classified as a hazardous substance. A thorough understanding of its specific risks is the foundation of a robust safety plan.

Hazard Identification and Classification:

Hazard StatementClassificationImplication for Handling
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)Ingestion can lead to significant health issues. Strict prohibition of eating, drinking, or smoking in the laboratory is paramount.[1][2]
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)Direct contact can cause inflammation and irritation. Protective gloves and clothing are mandatory to prevent exposure.[2][3]
H317: May cause an allergic skin reactionSkin Sensitization (Category 1)Repeated exposure may lead to sensitization, where even small future contacts can trigger an allergic rash.[2][4]
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2)Accidental splashes can cause significant eye damage. Eye protection is non-negotiable.[2][3]
H335: May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure) (Category 3)Inhalation of the dust or vapors can irritate the respiratory tract, leading to coughing and discomfort.[1][2]

This compound is a combustible solid, meaning it will burn if ignited but is not considered a significant fire risk under normal laboratory conditions.[1][2] However, in the event of a fire, it may emit corrosive and hazardous fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride.[5]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimizing risk. The following procedural guide outlines the essential steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace prep_materials Gather Materials and Reagents prep_workspace->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction Under Inert Atmosphere handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_segregate Segregate Halogenated Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_segregate->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation and Workspace Setup:

    • Personal Protective Equipment (PPE): Before entering the laboratory, ensure you are wearing the appropriate PPE as detailed in the next section. The selection of this equipment is your first line of defense.

    • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to mitigate the risk of inhalation.[1][2] The air velocity of the fume hood should be sufficient to capture any dust or fumes generated.

    • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station. Ensure a spill kit appropriate for solid chemical spills is readily accessible.

  • Handling and Use:

    • Avoid Dust Generation: This compound is a low-melting solid.[4] Handle it carefully to avoid generating dust. Use dry, clean-up procedures if a spill occurs.[1][2]

    • Weighing and Transfer: Weigh the required amount of this compound in the fume hood. Use appropriate tools (e.g., spatulas) to transfer the solid to the reaction vessel.

    • Personal Hygiene: Do not eat, drink, or smoke when handling this product.[1][6] Always wash your hands thoroughly with soap and water after handling, even if you were wearing gloves.[2]

  • Cleanup:

    • Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the compound.

    • Surface Cleaning: Clean the work area within the fume hood to remove any residual chemical.

    • PPE Removal: Remove contaminated gloves and other disposable PPE, turning them inside out as you remove them to avoid skin contact. Wash hands again after removing all PPE.

Personal Protective Equipment (PPE): A Detailed Rationale

The choice of PPE is not arbitrary; it is directly dictated by the specific hazards of the chemical.

PPE ComponentSpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical goggles.[1][2] A face shield is also recommended.Protects against accidental splashes and airborne dust, addressing the serious eye irritation hazard (H319).
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat. For larger quantities or increased risk of splashing, consider chemical-resistant coveralls.[7]Prevents direct skin contact, which can cause irritation (H315) and allergic reactions (H317).[2]
Respiratory Protection A NIOSH-approved N95 dust mask or a respirator should be used if there is a risk of dust generation that cannot be controlled by the fume hood.Mitigates the risk of respiratory tract irritation (H335) from inhaling fine particles of the compound.

It is crucial to inspect all PPE for integrity before use and to follow proper procedures for donning and doffing. Contaminated work clothing should be laundered separately from personal clothing.[2]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and its associated waste is a critical final step. As a halogenated pyridine, it is considered hazardous waste.

  • Waste Segregation:

    • Solid Waste: Any excess this compound, contaminated consumables (e.g., weigh boats, gloves, paper towels), should be placed in a clearly labeled, sealed container for hazardous solid waste.

    • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed container for halogenated organic waste. Do not mix with non-halogenated waste streams.

  • Disposal Procedure:

    • Place waste into a clean, dry, and sealable container.

    • Label the container clearly with "Hazardous Waste" and the chemical name "this compound."

    • Store the sealed waste container in a designated satellite accumulation area.

    • Arrange for disposal through a licensed chemical waste management authority.[2] All waste disposal must adhere to local, state, and federal regulations.[2][8]

Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[2]

Emergency Procedures: Preparedness for the Unexpected
SituationImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Remove contaminated clothing. Wash skin immediately with plenty of soap and water.[4] If skin irritation or a rash occurs, seek medical advice.[2]
Inhalation Move the affected person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[4]
Ingestion Rinse the mouth with water. Call a poison center or doctor if you feel unwell.[4]
Spill For minor spills, wear appropriate PPE, avoid generating dust, and clean up with a dry method (e.g., sweep or vacuum). Place the spilled material in a sealed container for disposal.[1][2] For major spills, evacuate the area and alert emergency services.[2]

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific integrity within the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-iodopyridine
Reactant of Route 2
5-Fluoro-2-iodopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.